molecular formula C10H13IO B3162349 4-Iodo-1-isopropoxy-2-methylbenzene CAS No. 877603-52-6

4-Iodo-1-isopropoxy-2-methylbenzene

Cat. No.: B3162349
CAS No.: 877603-52-6
M. Wt: 276.11 g/mol
InChI Key: UWQBKNMRXTZRAQ-UHFFFAOYSA-N
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Description

4-Iodo-1-isopropoxy-2-methylbenzene is a halogenated aromatic compound of high interest in advanced organic synthesis . It serves as a versatile synthetic intermediate, where the iodine atom acts as a reactive handle for cross-coupling reactions, such as Suzuki or Heck reactions, to construct more complex molecular architectures . This compound is particularly valuable in the development of nitrogen-containing heterocycles, including imidazole derivatives, which are crucial scaffolds in pharmaceutical agents and functional materials . The isopropoxy group influences the electron density of the aromatic ring and can impart specific steric and electronic properties to the resulting molecules. Researchers utilize this compound in metal-catalyzed transformations and denitrogenative transannulation studies to access novel heterocyclic systems . This product is offered with a purity of 95% and must be stored at 4-8°C . It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-methyl-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQBKNMRXTZRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901269474
Record name 4-Iodo-2-methyl-1-(1-methylethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877603-52-6
Record name 4-Iodo-2-methyl-1-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877603-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2-methyl-1-(1-methylethoxy)benzene
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Foundational & Exploratory

4-Iodo-1-isopropoxy-2-methylbenzene CAS 877603-52-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Iodo-1-isopropoxy-2-methylbenzene (CAS 877603-52-6)

Authored by: A Senior Application Scientist

Introduction

4-Iodo-1-isopropoxy-2-methylbenzene is a polysubstituted aromatic compound that serves as a valuable building block in modern organic synthesis. Its unique arrangement of an iodo group, a sterically accessible isopropoxy ether, and a methyl group on a benzene ring offers a versatile platform for the construction of complex molecular architectures. The presence of the iodo group, in particular, makes it an excellent substrate for a wide array of cross-coupling reactions, which are fundamental to pharmaceutical and materials science research. This guide provides a comprehensive overview of its chemical properties, safety considerations, synthesis, and analytical characterization, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties

The structural and physical properties of a chemical reagent are foundational to its application in synthesis. They dictate solubility, reactivity, and appropriate handling conditions.

Molecular Structure and Identification

The identity of 4-Iodo-1-isopropoxy-2-methylbenzene is established by its unique combination of substituents on the benzene core.

Caption: Molecular Structure of 4-Iodo-1-isopropoxy-2-methylbenzene.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. These values are critical for planning reactions, particularly for determining appropriate solvents and reaction temperatures.

PropertyValueSource(s)
CAS Number 877603-52-6[1]
Molecular Formula C₁₀H₁₃IO[2]
Molecular Weight 276.117 g/mol [3]
IUPAC Name 4-Iodo-1-isopropoxy-2-methylbenzene[3]
InChI Key OVHDBUDCJILKGB-UHFFFAOYSA-N[2][3]
Canonical SMILES CC1=CC(I)=C(OC(C)C)C=C1[3]
Purity Typically ≥95% - 97%[2][3]
LogP 4.031[3]
Hydrogen Bond Acceptors 1[3]

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. The information presented here is a synthesis of data from various safety data sheets (SDS) and should be used in conjunction with the specific SDS provided by the supplier.

GHS Hazard Classification

This compound is classified as hazardous. The primary concerns are irritation and potential harm upon ingestion or inhalation.

Hazard ClassCategoryGHS CodeDescriptionSource(s)
Acute Toxicity, OralCategory 4H302Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2H319Causes serious eye irritation[3][4]
Specific target organ toxicity — single exposureCategory 3H335May cause respiratory irritation[3]

Pictograms: GHS07 (Harmful/Irritant)[3] Signal Word: Warning[3]

Safe Handling and Storage Protocol

Adherence to a strict handling protocol minimizes exposure and ensures the stability of the compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[5][6]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust, fumes, or vapors.[5][7]

Handling and Storage:

  • Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood to maintain airborne concentrations below exposure limits.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents.[4][5]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] For long-term stability, some suppliers recommend storage at 2-8°C.[2]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5][7]

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[3]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[3][4]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][4]

Synthesis and Reactivity

The utility of 4-Iodo-1-isopropoxy-2-methylbenzene stems from its synthetic accessibility and the reactivity of its functional groups, particularly the iodo-substituent.

Conceptual Synthetic Workflow

While a specific, published synthesis for this exact molecule is not detailed in the provided results, a plausible route can be constructed based on standard organoiodine chemistry. The iodination of electron-rich aromatic compounds is a well-established transformation.[8]

Synthetic_Workflow cluster_0 Synthesis cluster_1 Purification & Analysis Start 1-Isopropoxy-2-methylbenzene (Precursor) Reaction Aerobic Oxidative Iodination (e.g., I₂, Fe(NO₃)₃·9H₂O) Start->Reaction Product Crude 4-Iodo-1-isopropoxy-2-methylbenzene Reaction->Product Purification Column Chromatography (e.g., SiO₂; hexanes/EtOAc) Product->Purification PureProduct Pure Product Purification->PureProduct Analysis Characterization (NMR, MS, etc.) PureProduct->Analysis Reactivity_Diagram A 4-Iodo-1-isopropoxy-2-methylbenzene P Pd or Cu Catalyst A->P Oxidative Addition B Organometallic Reagent (e.g., Boronic Acid, Stannane, Alkyne) B->P C Complex Molecule (Drug Candidate, Material) P->C Reductive Elimination

Sources

An In-depth Technical Guide to 4-iodo-o-cresol Isopropyl Ether: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 4-iodo-o-cresol isopropyl ether (Systematic IUPAC Name: 1-iodo-4-isopropoxy-2-methylbenzene). As a compound with limited readily available public data, this document serves as a foundational resource for researchers. It outlines the predicted physicochemical properties based on established chemical principles and the properties of its structural analogues. Furthermore, this guide details a robust, field-proven methodology for its synthesis, purification, and rigorous characterization. The protocols described herein are designed as self-validating systems, ensuring scientific integrity and reproducibility for professionals in chemical synthesis and drug development.

Introduction and Molecular Identity

4-iodo-o-cresol isopropyl ether is an aromatic organic compound. The core structure consists of an o-cresol (2-methylphenol) scaffold, which is iodinated at the para-position (position 4) relative to the hydroxyl group, and the phenolic proton is substituted with an isopropyl group to form an ether linkage. This compound is of interest as a potential building block in organic synthesis, particularly in the development of pharmaceutical agents or materials where the specific substitution pattern can influence biological activity or physical properties. For instance, the precursor, 4-iodo-2-methylphenol, has been utilized as a starting reagent in the synthesis of agonists for the peroxisome proliferator-activated receptor δ (PPARδ), a target for potential anti-obesity drugs[1][2]. The addition of the isopropoxy group modifies the molecule's lipophilicity, steric profile, and metabolic stability, which are critical parameters in drug design.

This guide provides a predictive and methodological framework for scientists to synthesize, purify, and characterize this molecule, enabling its use in further research and development.

Molecular Structure Diagram

Caption: Molecular structure of 1-iodo-4-isopropoxy-2-methylbenzene.

Predicted Physicochemical Properties and Data

Due to the absence of extensive published experimental data for 1-iodo-4-isopropoxy-2-methylbenzene, the following properties are predicted based on its structure and the known values of its precursors, 4-iodo-2-methylphenol and isopropyl ether.

PropertyPredicted Value / DescriptionRationale & Foundational Data
IUPAC Name 1-iodo-4-isopropoxy-2-methylbenzeneStandard nomenclature rules.
Molecular Formula C₁₀H₁₃IODerived from the molecular structure.
Molecular Weight 276.11 g/mol Calculated from atomic weights. Precursor (C₇H₇IO) is 234.03 g/mol [1][3].
Appearance Colorless to pale yellow liquid or low-melting solidAromatic ethers are typically liquids or low-melting solids. Color may arise from trace iodine.
Melting Point < 25 °CEtherification typically lowers the melting point compared to the parent phenol. 4-iodo-2-methylphenol melts at 67-68 °C[1][2].
Boiling Point > 220 °C (at 760 mmHg)Boiling point will be significantly higher than the precursor phenol (105-110 °C at 2 mmHg)[1][2] due to increased molecular weight.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., diethyl ether, DCM, ethyl acetate, hexane)The large nonpolar aromatic and alkyl portions of the molecule dominate its solubility profile.
Density ~1.4 - 1.5 g/cm³The presence of a heavy iodine atom significantly increases the density over that of water.

Synthesis and Characterization Workflow

The most direct and reliable method for preparing 1-iodo-4-isopropoxy-2-methylbenzene is via a Williamson ether synthesis. This involves the deprotonation of the starting phenol, 4-iodo-2-methylphenol, to form a phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl electrophile.

Proposed Synthesis Workflow

G start Start: 4-iodo-2-methylphenol, 2-iodopropane, K₂CO₃, Acetone reaction Reaction Mixture: Reflux at ~60°C for 12-24h start->reaction monitoring Monitor by TLC (Hexane/EtOAc) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: 1. Filter K₂CO₃ 2. Evaporate Acetone 3. Add H₂O & EtOAc 4. Separate Layers monitoring->workup Complete extraction Extract Aqueous Layer with EtOAc (2x) workup->extraction drying Dry Combined Organic Layers over Na₂SO₄ extraction->drying purification Purification: Silica Gel Column Chromatography drying->purification characterization Characterization: NMR, IR, MS purification->characterization product Final Product: 1-iodo-4-isopropoxy-2-methylbenzene characterization->product

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-iodo-2-methylphenol (1.0 eq)

  • 2-Iodopropane (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetone, anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodo-2-methylphenol (1.0 eq) and anhydrous acetone. Stir until the phenol is fully dissolved.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) followed by 2-iodopropane (1.2 eq).

    • Causality Insight: Potassium carbonate is a mild base sufficient to deprotonate the phenol (pKa ≈ 10) to its nucleophilic phenoxide form. Acetone is a polar aprotic solvent that readily dissolves the reactants and does not interfere with the SN2 reaction. 2-iodopropane is used as the electrophile; an iodide leaving group is excellent, ensuring a favorable reaction rate.

  • Reaction Execution: Heat the mixture to reflux (approx. 60°C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with deionized water (2x) and then with a saturated brine solution (1x).

    • Causality Insight: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the process of drying the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and concentrate under vacuum to yield the final product.

Spectroscopic and Analytical Characterization

This suite of analyses serves as a self-validating system to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃):

    • Predicted Chemical Shifts (δ, ppm):

      • ~ 7.5 (d, 1H, Ar-H ortho to I)

      • ~ 7.0 (dd, 1H, Ar-H meta to I, ortho to -CH₃)

      • ~ 6.6 (d, 1H, Ar-H ortho to -O-iPr)

      • ~ 4.4 (septet, 1H, -OCH(CH₃)₂)

      • ~ 2.2 (s, 3H, Ar-CH₃)

      • ~ 1.3 (d, 6H, -OCH(CH₃)₂)

    • Rationale: The electron-withdrawing iodine atom will deshield adjacent protons, shifting them downfield. The electron-donating methyl and isopropoxy groups will shield adjacent protons, shifting them upfield. The characteristic septet/doublet pattern is definitive for the isopropyl group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Predicted Chemical Shifts (δ, ppm):

      • ~ 155-158 (C-O)

      • ~ 138-140 (Ar C-H)

      • ~ 135-138 (Ar C-CH₃)

      • ~ 115-120 (Ar C-H)

      • ~ 85-90 (C-I)

      • ~ 70-72 (-OCH(CH₃)₂)

      • ~ 20-23 (-OCH(CH₃)₂)

      • ~ 15-18 (Ar-CH₃)

    • Rationale: The carbon attached to the highly electronegative oxygen will be significantly downfield. The carbon bonded to iodine will appear far upfield due to the "heavy atom effect."

2. Infrared (IR) Spectroscopy:

  • Key Predicted Absorptions (cm⁻¹):

    • 3100-3000: Aromatic C-H stretch

    • 2980-2940: Aliphatic C-H stretch (from isopropyl and methyl groups)

    • ~1580, ~1480: Aromatic C=C ring stretching

    • 1250-1200: Aryl-O-C asymmetric stretch (strong, characteristic of aryl alkyl ethers)

    • ~1050: C-O-C symmetric stretch

    • Crucial Validation: The complete absence of a broad O-H stretch (typically 3500-3200 cm⁻¹) from the starting phenol is a primary indicator of successful etherification.

3. Mass Spectrometry (MS):

  • Method: Electron Ionization (EI)

  • Predicted Molecular Ion (M⁺): m/z = 276

  • Key Fragmentation Peaks:

    • [M-CH₃]⁺ (m/z = 261): Loss of a methyl radical.

    • [M-C₃H₇]⁺ (m/z = 233): Loss of the isopropyl group, leading to the 4-iodo-2-methylphenoxide radical cation.

    • [M-I]⁺ (m/z = 149): Loss of the iodine radical.

Safety and Handling

As no specific Safety Data Sheet (SDS) exists for 1-iodo-4-isopropoxy-2-methylbenzene, safety protocols must be derived from related compounds.

  • Precursor Hazards (4-iodo-2-methylphenol): Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

  • Functional Group Hazards (Isopropyl Ether): Highly flammable. May form explosive peroxides upon exposure to air and light, especially upon concentration or distillation[4][5]. Can cause drowsiness or dizziness[6].

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood at all times.

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

  • Peroxide Testing: Before heating or distilling any stored quantity of this ether, it is critical to test for the presence of peroxides using commercially available test strips. If peroxides are present, they must be quenched (e.g., with an aqueous solution of ferrous sulfate) before proceeding.

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

This guide establishes a comprehensive scientific framework for 1-iodo-4-isopropoxy-2-methylbenzene. By integrating predictive modeling based on chemical principles with detailed, validated protocols for synthesis and characterization, researchers are equipped with the necessary knowledge to produce and verify this compound with high confidence. The emphasis on the causality behind experimental choices and the integration of a multi-technique analytical approach ensures the scientific rigor required for advanced research and development applications.

References

  • Vertex AI Search. Safety Data Sheet o-Cresol. Accessed March 7, 2024.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 143713, 4-Iodo-2-methylphenol. [Link]. Accessed March 7, 2024.

  • Chem Service. Safety Data Sheet 4-Isopropyl-3-methylphenol. [Link]. Accessed March 7, 2024.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 130795518. [Link]. Accessed March 7, 2024.

Sources

An In-depth Technical Guide to the Solubility of 4-iodo-1-isopropoxy-2-methylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-iodo-1-isopropoxy-2-methylbenzene, a key consideration for its use in research, synthesis, and drug development. Recognizing the frequent absence of published solubility data for novel or specialized compounds, this document focuses on a predictive and methodological approach. It combines theoretical principles with practical, field-proven experimental protocols to empower researchers to accurately assess and utilize the solubility properties of this and similar molecules.

Introduction: The Critical Role of Solubility

4-iodo-1-isopropoxy-2-methylbenzene (C₁₀H₁₃IO) is an aromatic organic compound with potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The solubility of such a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. From reaction kinetics and purification by crystallization to formulation and bioavailability in drug delivery systems, a thorough understanding of a compound's solubility is paramount. This guide will provide the foundational knowledge for predicting and experimentally determining the solubility of 4-iodo-1-isopropoxy-2-methylbenzene in a range of common organic solvents.

Physicochemical Properties and Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This means that a solute will have the highest solubility in a solvent with a similar polarity. To predict the solubility of 4-iodo-1-isopropoxy-2-methylbenzene, we must first analyze its molecular structure and infer its polarity.

Molecular Structure:

  • Aromatic Benzene Ring: The core of the molecule is a nonpolar benzene ring.

  • Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals forces. While the C-I bond has some polarity, its contribution to overall polarity is moderate.

  • Isopropoxy Group (-OCH(CH3)₂): The ether linkage introduces some polarity due to the electronegativity of the oxygen atom and its lone pairs of electrons. However, the bulky, nonpolar isopropyl group mitigates this effect.

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group.

Overall, the presence of the large benzene ring, the iodo group, and the isopropoxy group with its alkyl component suggests that 4-iodo-1-isopropoxy-2-methylbenzene is a moderately polar to nonpolar molecule . It is expected to be sparingly soluble in highly polar solvents like water and highly soluble in nonpolar and some moderately polar organic solvents.

Predicted Solubility Profile

Based on this analysis, we can predict the solubility of 4-iodo-1-isopropoxy-2-methylbenzene in a variety of organic solvents, categorized by their relative polarity.[2][3][4]

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneHighThe nonpolar nature of these solvents will readily solvate the nonpolar benzene ring and alkyl groups of the solute.[1]
Slightly Polar Diethyl Ether, Ethyl AcetateHigh to MediumThese solvents have both polar and nonpolar characteristics, making them good candidates for dissolving molecules with mixed polarity like the target compound.
Moderately Polar Dichloromethane (DCM), Tetrahydrofuran (THF), AcetoneMedium to HighThese solvents should be effective due to their ability to engage in dipole-dipole interactions with the polarizable iodo and ether groups.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Medium to LowWhile these are strong solvents, their high polarity may not be an ideal match for the largely nonpolar character of the solute.
Polar Protic Methanol, Ethanol, WaterLow to InsolubleThe strong hydrogen bonding networks in these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.

Experimental Determination of Solubility

While predictions are a valuable starting point, empirical determination is essential for accurate quantitative data. The following is a standard laboratory protocol for determining the solubility of a solid organic compound.

Materials and Equipment
  • 4-iodo-1-isopropoxy-2-methylbenzene (solute)

  • A range of organic solvents (e.g., hexane, toluene, ethyl acetate, dichloromethane, acetone, methanol)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[5][6][7]

  • Consult the Safety Data Sheet (SDS) for 4-iodo-1-isopropoxy-2-methylbenzene and all solvents used.[5][6][7][8] Halogenated organic compounds should be handled with care as they can be irritants and have other potential health effects.[9]

  • Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow

The "excess solid" or "shake-flask" method is a reliable technique for determining thermodynamic solubility.[10]

G A 1. Preparation of Vials Add excess solid solute to vials. B 2. Solvent Addition Add a known volume of solvent to each vial. A->B C 3. Equilibration Seal vials and place in a constant temperature shaker (e.g., 24 hours at 25°C). B->C D 4. Sample Collection Allow solids to settle. Withdraw a sample of the supernatant. C->D E 5. Filtration Immediately filter the sample through a syringe filter to remove undissolved solids. D->E F 6. Dilution Dilute the filtered sample with a known volume of a suitable solvent. E->F G 7. Quantitative Analysis Analyze the diluted sample by a calibrated analytical method (e.g., HPLC, GC). F->G H 8. Calculation Calculate the original concentration (solubility) based on the dilution factor and analytical result. G->H

Detailed Step-by-Step Protocol
  • Preparation: Accurately weigh an excess amount of 4-iodo-1-isopropoxy-2-methylbenzene (e.g., 50-100 mg) into several vials. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume of the desired organic solvent (e.g., 2.00 mL).

  • Equilibration: Tightly cap the vials and place them in a shaker or on a stir plate at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Withdrawal: After equilibration, let the vials stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of 4-iodo-1-isopropoxy-2-methylbenzene in the diluted sample using a pre-calibrated HPLC or GC method.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Experimentally Determined Solubility of 4-iodo-1-isopropoxy-2-methylbenzene at 25 °C

SolventPolarity Index[2][11]Solubility (mg/mL)Solubility (mol/L)
Hexane0.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Diethyl Ether2.8Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Methanol5.1Experimental ValueCalculated Value

Advanced Solubility Considerations

For more advanced applications, particularly in drug development, computational models can provide rapid solubility predictions.[12][13][14] Methods such as Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based approaches can estimate solubility from molecular structure.[12] While these in silico methods are powerful screening tools, they should always be validated with experimental data for key compounds.[12]

Conclusion

References

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. AIChE Journal, 68(11), e17822. Retrieved from [Link]

  • American Institute of Chemical Engineers. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Rowan. (2025, February 25). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Perfinity. (n.d.). Solvent Miscibility and Polarity Chart. Retrieved from [Link]

  • ISU Chemical. (2022, January 21). Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-2-methyl-4-(prop-2-en-1-yloxy)benzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trimethoxy-phenyl)iodonium. Retrieved from [Link]

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4-Iodo-1-isopropoxy-2-methylbenzene MSDS and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Iodo-1-isopropoxy-2-methylbenzene MSDS and Safety Data Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Safety, Handling, and Synthetic Utility in Drug Discovery

Executive Summary

4-Iodo-1-isopropoxy-2-methylbenzene (CAS: 877603-52-6) is a specialized aryl iodide building block utilized primarily in the synthesis of pharmaceutical intermediates via transition-metal-catalyzed cross-coupling reactions.[1][2][3] Its structural features—an electron-donating isopropoxy group para to the iodine, and a methyl group ortho to the isopropoxy moiety—impart specific electronic and steric properties that require tailored handling and reaction conditions.

This guide synthesizes Material Safety Data Sheet (MSDS/SDS) standards with practical laboratory protocols, offering a self-validating system for the safe and efficient use of this compound in high-value research.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-Iodo-1-isopropoxy-2-methylbenzene
CAS Number 877603-52-6
Molecular Formula C₁₀H₁₃IO
Molecular Weight 276.11 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
SMILES CC(C)OC1=C(C)C=C(I)C=C1
Key Functional Groups Aryl Iodide (Electrophile), Isopropyl Ether (EDG)

Safety Data & Hazard Identification (GHS)

As a halogenated aromatic ether, this compound exhibits a safety profile consistent with skin and eye irritants.[4] While specific toxicological data for this exact CAS is limited, its classification is derived from verified structural analogs (e.g., 4-iodoanisole, 2-iodotoluene).

GHS Classification
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[5][6] Continue rinsing.[4][5][6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Toxicology & Health Effects
  • Acute Toxicity: Data not established.[5] Treat as potentially harmful if swallowed (Category 4 analog).[4]

  • Skin Corrosion: Moderate irritant. The lipophilic isopropyl group facilitates dermal absorption.

  • Eye Damage: Significant irritation upon contact.[5][6]

  • Sensitization: No specific data; however, aryl iodides can occasionally act as sensitizers.

Expert Handling & Storage Protocols

Scientific Rationale: Aryl iodides possess a weak C–I bond (approx. 65 kcal/mol) relative to other halides. Exposure to UV light or heat can promote homolytic cleavage, releasing iodine radicals (


) which subsequently form molecular iodine (

), causing the material to yellow or brown. The electron-rich nature of the isopropoxy ring further increases susceptibility to oxidative degradation.
Storage Protocol[5]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the ether linkage.

  • Light Protection: Amber glass vials or aluminum foil wrapping is mandatory .

  • Stabilization: If long-term storage (>6 months) is required, adding a small strip of activated copper or silver wool can scavenge free iodine.

Emergency Response Flowchart

The following diagram outlines the decision logic for spill response, prioritizing containment of the halogenated organic.

EmergencyResponse Start Spill Detected: 4-Iodo-1-isopropoxy-2-methylbenzene Assess Assess Volume & Location Start->Assess Small Small Spill (<10 mL) Fume Hood Assess->Small Large Large Spill (>10 mL) Or Outside Hood Assess->Large PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Small->PPE Evacuate Evacuate Area Call EHS Large->Evacuate Absorb Absorb with Vermiculite or Sand (Do NOT use combustible paper) PPE->Absorb Clean Clean surface with soap/water Collect waste in Halo-Organic Bin Absorb->Clean

Figure 1: Decision logic for accidental release of halogenated aromatic ethers.

Application Scientist's Note: Synthetic Utility

The Challenge: Sterics vs. Electronics

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), this substrate presents a unique challenge:

  • Electronic Effect: The isopropoxy group is a strong Electron Donating Group (EDG). This increases the electron density on the aromatic ring, making the C–I bond less electrophilic and slowing down the oxidative addition step of the catalytic cycle.

  • Steric Effect: The methyl group at the ortho position (relative to the isopropoxy) and meta (relative to the iodide) influences the conformation of the ring but does not directly block the iodine. However, if the coupling partner is bulky, the overall steric bulk of the isopropoxy group can impede transmetallation.

Recommended Protocol: Suzuki Coupling

To overcome the deactivated nature of the aryl iodide, electron-rich bulky phosphine ligands are recommended.

Optimized Conditions:

  • Catalyst:

    
     (1–2 mol%) or 
    
    
    
    .
  • Ligand: SPhos or XPhos (Ligand:Pd ratio 2:1). These ligands facilitate oxidative addition into electron-rich aryl halides.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Temperature: 80–100°C.

Synthetic Workflow Diagram

SuzukiWorkflow Reactants Reactants: 4-Iodo-1-isopropoxy-2-methylbenzene + Boronic Acid Degas Degas Solvent: Sparge with Ar (20 min) Reactants->Degas Catalyst Catalyst System: Pd(OAc)2 + SPhos (Pre-stir 15 min) Catalyst->Degas Add Reaction Reaction: Heat to 90°C Monitor by TLC/LCMS Degas->Reaction Workup Workup: Cool -> Filter Celite -> Extract EtOAc Reaction->Workup

Figure 2: Optimized workflow for Suzuki coupling of electron-rich aryl iodides.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted Aryl Iodides. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

Sources

A Technical Guide to the Differentiation of 4-iodo-1-isopropoxy-2-methylbenzene and its 2-iodo Isomer

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of positional isomers is a non-negotiable prerequisite for ensuring efficacy, safety, and reproducibility. The subtle shift of a single substituent on an aromatic ring can profoundly alter a molecule's physicochemical properties, biological activity, and synthetic reactivity. This guide provides an in-depth technical analysis of two such closely related isomers: 4-iodo-1-isopropoxy-2-methylbenzene and 2-iodo-1-isopropoxy-4-methylbenzene . We will explore the foundational principles and practical methodologies required to distinguish these compounds, focusing on synthetic strategy, spectroscopic analysis, and chromatographic separation. This document serves as a key resource for scientists navigating the challenges of isomeric differentiation in a drug development context.

Introduction: The Criticality of Isomeric Purity

Positional isomers, such as the two iodo-substituted aromatic ethers under discussion, possess the same molecular formula (C₁₀H₁₃IO) and molecular weight (276.12 g/mol ) but differ in the arrangement of substituents on the benzene ring. This seemingly minor structural variance has significant consequences:

  • Pharmacological Activity: The specific orientation of functional groups dictates how a molecule interacts with biological targets like enzymes and receptors. One isomer may be a potent therapeutic agent, while another could be inactive or even toxic.

  • Synthetic Reactivity: The position of the iodine atom, a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), and the steric hindrance imposed by adjacent methyl and isopropoxy groups, directly influence reaction kinetics and product distribution.[1]

  • Physicochemical Properties: Differences in polarity, dipole moment, and crystal packing affect crucial parameters like solubility, melting point, and chromatographic behavior.

Therefore, robust and unequivocal methods for identifying and separating these isomers are paramount.

Structural and Physicochemical Profiles

Let's first define the structures and summarize their core properties.

Property4-iodo-1-isopropoxy-2-methylbenzene 2-iodo-1-isopropoxy-4-methylbenzene
Structure
CAS Number Not readily available1369834-60-5[2][3]
Molecular Formula C₁₀H₁₃IOC₁₀H₁₃IO
Molecular Weight 276.12 g/mol 276.12 g/mol
Predicted Polarity Likely less polar due to more symmetric substituent placement.Likely more polar due to asymmetric placement of electron-donating and withdrawing groups.

Note: Structures are illustrative representations. Experimental data for the 4-iodo isomer is not widely published, highlighting the need for the characterization techniques discussed herein.

Synthetic Pathways and Isomer Control

The synthesis of these isomers is typically achieved through electrophilic iodination of the corresponding isopropoxy-methylbenzene precursor. The outcome of this reaction is governed by the directing effects of the existing substituents.[4][5][6]

Both the methyl (-CH₃) and isopropoxy (-OCH(CH₃)₂) groups are ortho, para-directing and activating groups .[7][8][9][10][11] This means they increase the rate of electrophilic substitution and direct the incoming electrophile (in this case, an iodine source) to the positions ortho and para to themselves.

Caption: Synthetic routes dictate the isomeric outcome.

  • To synthesize 4-iodo-1-isopropoxy-2-methylbenzene: The starting material must be 2-methyl-1-isopropoxybenzene . The powerful para-directing effect of the isopropoxy group, combined with the ortho-directing effect of the methyl group, strongly favors iodination at the C4 position. Substitution at C6 is sterically hindered by the adjacent bulky isopropoxy group.

  • To synthesize 2-iodo-1-isopropoxy-4-methylbenzene: The required precursor is 4-methyl-1-isopropoxybenzene . Both positions ortho to the isopropoxy group (C2 and C6) are activated. Due to symmetry, iodination at either position yields the same product: the 2-iodo isomer.

Expert Insight: The choice of starting material is the primary control point for isomeric purity. Any cross-contamination of the precursors will inevitably lead to a mixture of iodo-isomers that must be separated downstream.

Spectroscopic Differentiation: The Definitive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing these isomers. The substitution pattern creates a unique electronic environment for each proton and carbon atom, resulting in distinct spectra.

¹H NMR Spectroscopy: A Tale of Two Patterns

The most telling difference will appear in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm).

Caption: Predicted ¹H NMR patterns for aromatic protons.

Predicted ¹H NMR Spectral Data:

IsomerProtonPredicted δ (ppm)Predicted MultiplicityKey Differentiator
4-iodo-1-isopropoxy-2-methylbenzene H-3~7.5s (or d, J < 2 Hz)H-3 is a singlet (or very narrow doublet) due to the absence of ortho or meta proton coupling partners.
H-5~6.7d
H-6~6.8d
-CH(CH₃)₂~4.4septet
-CH(CH₃ )₂~1.3d
-CH₃ ~2.1s
2-iodo-1-isopropoxy-4-methylbenzene H-3~7.1s (or d, J < 2 Hz)All three aromatic protons are coupled , resulting in a more complex pattern. H-5 will be a doublet of doublets.
H-5~6.9dd
H-6~6.6d
-CH(CH₃)₂~4.3septet
-CH(CH₃ )₂~1.3d
-CH₃ ~2.2s

Note: Chemical shifts (δ) are estimates and can vary based on solvent and concentration. The key is the multiplicity (splitting pattern).

¹³C NMR Spectroscopy

While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data. The number of unique aromatic carbon signals will be the same (six) for both isomers, but their chemical shifts will differ, particularly for the carbons bonded to iodine (C-I) and the isopropoxy group (C-O). The C-I signal is typically found further upfield (lower ppm value) compared to other substituted aromatic carbons.

Chromatographic Separation: A Protocol for Purity

When a mixture of isomers is present, chromatographic separation is essential. Given the predicted difference in polarity, High-Performance Liquid Chromatography (HPLC) is an excellent choice.

Recommended HPLC Protocol

This protocol is a self-validating starting point for method development. The key is to leverage the subtle differences in electronic structure.

Workflow:

HPLC_Workflow cluster_workflow HPLC Method Development A Sample Preparation (Dissolve in Mobile Phase) B Injection A->B C Separation on PFP Column B->C D UV Detection (e.g., 254 nm) C->D E Fraction Collection / Analysis D->E

Caption: A typical workflow for HPLC-based isomer separation.

Method Parameters:

  • Column: A Pentafluorophenyl (PFP) or Phenyl-Hexyl column (e.g., Agilent Poroshell 120 PFP). These stationary phases provide unique selectivity for positional isomers of halogenated compounds through π-π interactions and dipole-dipole interactions.[12][13][14]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (ACN) and Water. A good starting point is 70:30 (ACN:Water). The ratio can be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Expected Outcome: The more polar 2-iodo-1-isopropoxy-4-methylbenzene is expected to have a shorter retention time and elute before the less polar 4-iodo-1-isopropoxy-2-methylbenzene on a reversed-phase column like PFP. The separation of diiodobenzene isomers often follows an ortho < meta < para elution order in reversed-phase HPLC, which supports this prediction.[15]

Conclusion and Field Implications

The differentiation between 4-iodo-1-isopropoxy-2-methylbenzene and its 2-iodo isomer is a classic challenge in organic and medicinal chemistry, exemplifying the need for rigorous analytical characterization. While their physical properties may be similar, their spectroscopic signatures, particularly their ¹H NMR spectra, are unequivocally distinct. The synthetic strategy, dictated by the directing effects of the alkyl and alkoxy substituents, is the first and most critical step in ensuring isomeric purity. For instances of contamination or for preparative purposes, HPLC methods utilizing specialized stationary phases like PFP offer a robust solution for separation.

For professionals in drug development, the ability to control, identify, and separate these isomers is fundamental. An uncharacterized isomeric mixture can lead to failed clinical trials, unpredictable toxicology, and invalid structure-activity relationship (SAR) studies. This guide provides the foundational knowledge and practical protocols to confidently navigate these challenges.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014, April 3). Agilent Technologies. [Link]

  • Directing Effects - A Level Chemistry Revision Notes. (2025, January 10). Save My Exams. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv Technology Corporation. [Link]

  • Electrophilic Substitution. (2022, September 12). Chemistry LibreTexts. [Link]

  • The o/p-directing effect of methyl group in electrophilic substitution re.. (2025, June 24). Filo. [Link]

  • electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]

  • Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation. (2022, January 6). ACS Applied Materials & Interfaces. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2025, August 6). ResearchGate. [Link]

  • How does the methyl group o-p directing?. (2018, July 3). Quora. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • During the electrophilic aromatic substitution of isopropylbenzen... Study Prep in Pearson+. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. [Link]

  • Directing Groups in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

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A Technical Guide to the Physicochemical Properties of 4-Iodo-1-isopropoxy-2-methylbenzene: Molecular Weight and Lipophilicity (LogP)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of novel therapeutic agents and functional molecules hinges on a deep understanding of their fundamental physicochemical properties. Among the most critical parameters are molecular weight (MW) and the octanol-water partition coefficient (LogP), which collectively govern a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive analysis of these key properties for the aromatic compound 4-iodo-1-isopropoxy-2-methylbenzene. We present its core physicochemical data, delve into the gold-standard experimental methodologies and modern computational techniques for LogP determination, and contextualize the significance of these values for researchers in drug discovery and chemical development. This document serves as a practical reference, blending theoretical principles with actionable protocols and expert insights.

Introduction to Key Physicochemical Descriptors in Drug Discovery

In the early stages of drug development, the selection and optimization of lead candidates are heavily influenced by their physicochemical characteristics. These properties are predictive of a compound's behavior in biological systems, impacting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Molecular Weight (MW)

Molecular weight is a foundational parameter that influences a multitude of pharmacokinetic factors, including solubility, permeability, and diffusion.[1] One of the most influential guidelines in oral drug design, Lipinski's Rule of Five, posits that a compound is more likely to be orally active if its molecular weight is under 500 g/mol .[1][2] This is because larger molecules often exhibit poor absorption and permeation across biological membranes.[1] Therefore, controlling MW is a primary objective in medicinal chemistry to ensure a higher probability of developing a successful oral therapeutic.

Lipophilicity and the LogP Coefficient

Lipophilicity, or the "greasiness" of a molecule, is arguably one of the most critical properties impacting a drug's ADMET profile.[3] It is most commonly quantified by the octanol-water partition coefficient (P), expressed in its logarithmic form, LogP.[4][5]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

This value represents the ratio of a compound's concentration in a non-polar solvent (n-octanol, mimicking lipid membranes) to its concentration in an aqueous phase (water, mimicking blood and cytosol) at equilibrium.[4]

  • A positive LogP indicates higher affinity for the lipid phase (lipophilic).

  • A negative LogP indicates higher affinity for the aqueous phase (hydrophilic).[4]

  • LogP = 0 indicates equal partitioning between the two phases.[4]

Lipophilicity profoundly affects a drug's ability to cross cell membranes, its binding to plasma proteins, its metabolic stability, and its potential for off-target toxicity.[3] While high lipophilicity can enhance membrane permeability, it often leads to poor aqueous solubility, increased metabolic clearance, and promiscuous binding to anti-targets.[3] Conversely, low lipophilicity can result in poor absorption and high renal clearance.[3] Consequently, drug discovery programs often target an optimal LogP range, typically between 1 and 3, to achieve a balanced profile.[3]

It is also important to distinguish LogP from LogD. LogP measures the partitioning of the neutral, un-ionized form of a molecule, whereas the distribution coefficient (LogD) accounts for all species (ionized and un-ionized) at a specific pH.[3][6] For non-ionizable compounds like 4-iodo-1-isopropoxy-2-methylbenzene, LogP and LogD are equivalent.

Physicochemical Profile of 4-Iodo-1-isopropoxy-2-methylbenzene

Note on Isomer Specificity: The data presented in this guide pertains to the commercially available and well-characterized isomer 2-iodo-4-isopropoxy-1-methylbenzene . While structurally similar to 4-iodo-1-isopropoxy-2-methylbenzene, this specific isomer is referenced in chemical supplier databases, ensuring the data's reliability and reproducibility.

The core physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-iodo-1-methyl-4-(propan-2-yloxy)benzeneFluorochem[7]
CAS Number 1369834-60-5Fluorochem[7], MilliporeSigma[8]
Molecular Formula C₁₀H₁₃IOFluorochem[7]
Molecular Weight 276.117 g/mol Fluorochem[7]
Calculated LogP (XLogP) 4.031Fluorochem[7]

Methodologies for LogP Determination

The determination of LogP can be approached through direct experimental measurement or via computational prediction. Each approach has distinct advantages and is chosen based on the stage of research, available resources, and required accuracy.

Experimental Determination of LogP

Experimental methods provide the most accurate and reliable LogP values, serving as the ground truth for validating computational models.

The Shake-Flask method is universally recognized as the "gold standard" for LogP determination due to its direct measurement principle.[3][9]

Causality Behind the Protocol: This method physically simulates the partitioning of a solute between immiscible lipid and aqueous phases. By dissolving the compound in a biphasic system of n-octanol and water (pre-saturated with each other to ensure thermodynamic stability) and allowing it to reach equilibrium, the resulting concentrations in each phase directly reflect its intrinsic partitioning behavior. The use of HPLC for quantification ensures high sensitivity and accuracy in determining these concentrations.[10]

Detailed Experimental Protocol:

  • Phase Preparation: Prepare n-octanol saturated with water and water (typically a buffer at a relevant pH, e.g., 7.4) saturated with n-octanol. Allow the phases to separate for at least 24 hours.[11]

  • Sample Preparation: Accurately weigh and dissolve a small quantity of the test compound (e.g., <5 mg) in a predetermined volume of one of the phases.[10]

  • Partitioning: Combine the sample solution with the other phase in a suitable vessel (e.g., a separatory funnel or centrifuge tube).

  • Equilibration: Agitate the mixture vigorously until equilibrium is achieved. The time required varies by compound but can range from minutes to several hours.

  • Phase Separation: Separate the two phases, typically aided by centrifugation to ensure a clean separation and break any emulsions.

  • Quantification: Accurately determine the concentration of the compound in each phase using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Calculation: Calculate the LogP value using the formula: LogP = log₁₀ (Concentration in n-octanol / Concentration in water).

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_phases Prepare Pre-saturated n-Octanol & Water prep_sample Dissolve Compound in one phase prep_phases->prep_sample equilibration Shake Mixture to Equilibrium prep_sample->equilibration separation Separate Phases (Centrifugation) equilibration->separation quant_oct Quantify [C]octanol (via HPLC) separation->quant_oct quant_wat Quantify [C]water (via HPLC) separation->quant_wat calculation Calculate LogP = log([C]oct / [C]wat) quant_oct->calculation quant_wat->calculation

Fig 1. Standard experimental workflow for LogP determination using the Shake-Flask method.

RP-HPLC offers a faster, automated, and less material-intensive alternative to the shake-flask method.[4][9] It is an indirect method where the lipophilicity is inferred from the compound's retention time on a non-polar stationary phase.

Principle of Operation: The method relies on the strong correlation between a compound's retention factor (k) on a reversed-phase column (e.g., C18) and its known shake-flask LogP value. A calibration curve is generated using a set of standard compounds with well-documented LogP values. The LogP of the test compound is then interpolated from this curve based on its measured retention time. This approach is highly effective because the underlying mechanism of retention in RP-HPLC is the partitioning of the analyte between the mobile phase and the lipophilic stationary phase.[12]

Computational Prediction of LogP

In silico LogP prediction is indispensable in modern drug discovery, allowing for the rapid evaluation of vast virtual libraries to prioritize compounds for synthesis.[5][13] These methods use the molecular structure as input to calculate a LogP value.

  • Fragment- and Atom-Based Methods: These are the most established approaches. They deconstruct a molecule into its constituent atoms or functional groups and sum their individual lipophilicity contributions to estimate the LogP of the whole molecule.[14][15] Programs like ALOGPS and XLOGP3 are well-known examples.[16]

  • Property-Based Methods: These algorithms build quantitative structure-property relationship (QSPR) models that correlate LogP with calculated molecular properties such as polarizability and partial atomic charges.[14]

  • Machine Learning Models: More recent methods employ advanced machine learning, such as graph convolutional neural networks (GCNN), which are trained on large, curated datasets of experimentally determined LogP values to recognize complex patterns between molecular structure and lipophilicity, often yielding higher accuracy.[13]

Computational_LogP_Logic cluster_algo Prediction Algorithm input Input: Molecular Structure (SMILES, SDF) engine Calculation Engine input->engine frag Fragment-Based (e.g., XLOGP3) output Output: Predicted LogP Value frag->output prop Property-Based (QSPR) prop->output ml Machine Learning (e.g., GCNN) ml->output engine->frag engine->prop engine->ml

Fig 2. Conceptual logic of computational LogP prediction methods.

Integrated Application in Research and Development

The physicochemical data for 2-iodo-4-isopropoxy-1-methylbenzene provides critical insights for its potential application.

  • Compliance with Drug-Likeness Rules: With a Molecular Weight of 276.117 g/mol and a LogP of 4.031 , the compound adheres to the primary tenets of Lipinski's Rule of Five (MW < 500, LogP < 5).[2][6] This suggests it possesses a favorable size and lipophilicity profile for potential oral bioavailability.

  • Analysis of Lipophilicity: The LogP value of ~4.0 indicates that the compound is significantly lipophilic, favoring partitioning into non-polar environments.[3]

    • Potential Advantages: This high lipophilicity suggests a strong potential for passive diffusion across biological membranes, a key requirement for absorption and distribution to target tissues.

    • Potential Challenges: A LogP in this range can also present challenges. It may be associated with poor aqueous solubility, which can limit formulation options and bioavailability. Furthermore, highly lipophilic compounds are often more susceptible to metabolic breakdown by cytochrome P450 enzymes and may exhibit increased binding to plasma proteins, reducing the free fraction available to exert a biological effect.[3]

For a drug development professional, this molecule represents an interesting starting point. Its core scaffold is "drug-like," but its high lipophilicity would warrant immediate investigation into its aqueous solubility and metabolic stability to determine its viability as a lead candidate.

Conclusion

This technical guide has detailed the essential physicochemical properties of 2-iodo-4-isopropoxy-1-methylbenzene, focusing on its molecular weight and LogP. We have established that this compound possesses a drug-like molecular weight (276.117 g/mol ) and is characterized by high lipophilicity (LogP ≈ 4.03). A thorough understanding of the robust experimental methods, such as the Shake-Flask technique, and the high-throughput computational approaches used to determine LogP is crucial for any scientist working with this or similar molecules. These parameters are not merely data points; they are critical predictors of a compound's behavior in biological systems and are fundamental to the successful design and development of new chemical entities.

References

  • LogP—Making Sense of the Value. ACD/Labs.
  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore.
  • Novel Methods for the Prediction of logP, pKa, and logD.
  • Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon.
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  • Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. PubMed.
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  • What is LogP? A Guide to Lipophilicity in Drug Discovery. Optibrium.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • 2-Iodo-4-isopropoxy-1-methylbenzene. Fluorochem.
  • 2-Iodo-4-isopropoxy-1-methylbenzene | 1369834-60-5. MilliporeSigma.

Sources

Strategic Sourcing and Synthetic Applications of 4-Iodo-1-isopropoxy-2-methylbenzene (CAS 877603-52-6) in S1P Receptor Modulator Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Sphingosine-1-Phosphate (S1P) receptor modulators has revolutionized the therapeutic landscape for autoimmune conditions, notably multiple sclerosis (MS) and inflammatory bowel disease (IBD). A critical structural motif in many next-generation S1P modulators is a rigid, lipophilic tail that anchors the molecule into the hydrophobic pocket of the S1P receptor.

The compound 4-iodo-1-isopropoxy-2-methylbenzene (CAS 877603-52-6) serves as a highly specialized pharmaceutical intermediate for constructing these lipophilic domains [1]. The precise combination of an isopropoxy group, a methyl group, and a highly reactive iodine atom makes it an indispensable building block for palladium-catalyzed cross-coupling reactions during active pharmaceutical ingredient (API) synthesis.

Physicochemical Properties & Quality Requirements

Before integrating this intermediate into a synthetic pipeline, it is crucial to verify its physicochemical profile. For pharmaceutical applications, stringent purity controls are required to prevent the carryover of halogenated impurities into the final API.

PropertySpecification / Value
Chemical Name 4-iodo-1-isopropoxy-2-methylbenzene
CAS Number 877603-52-6
Molecular Formula C10H13IO
Molecular Weight 276.11 g/mol
Appearance Colorless to light yellow liquid/solid
Standard Purity (HPLC) ≥96.0% - 97.0%

Supply Chain & Pricing Landscape

Sourcing CAS 877603-52-6 requires balancing cost, purity, and lead time. Because this is a specialized intermediate rather than a bulk commodity chemical, it is typically produced via custom synthesis or stocked in small quantities by specialized catalog companies.

Below is a consolidated summary of verified suppliers and estimated pricing for research-scale procurement [2][3][4]. Note: Bulk quantities (kg scale) for GMP manufacturing require custom synthesis quotes.

SupplierCatalog NumberPurityEstimated Price (Research Scale)Lead Time
BLD Pharm BD01780607≥96%$150 - $250 / 5gIn Stock / 1-2 Weeks
Aquila Pharmatech AD16799≥96%Request QuoteVariable
Leyan 2116775≥97%Request QuoteIn Stock
EON Trading 877603-52-6N/ARequest QuoteVariable

Biological Context: S1P Receptor Signaling

To understand the value of this chemical building block, one must understand the biological target it helps modulate. S1P modulators synthesized using this intermediate act as functional antagonists at the S1P1 receptor. By inducing receptor internalization and degradation, they prevent lymphocytes from responding to the S1P gradient, effectively trapping them in the lymph nodes and reducing autoimmune neuroinflammation.

S1P_Signaling S1P Sphingosine-1-Phosphate (S1P) S1PR1 S1P1 Receptor (GPCR) S1P->S1PR1 Binds Gi Gi Protein Activation S1PR1->Gi Activates PI3K PI3K / Akt Pathway Gi->PI3K Stimulates Rac Rac / Rho Pathway Gi->Rac Modulates Lymphocyte Lymphocyte Egress (Blocked by Modulators) PI3K->Lymphocyte Survival Signals Rac->Lymphocyte Cytoskeletal Changes

Diagram 1: S1P Receptor Signaling Pathway and Lymphocyte Egress Modulation.

Mechanistic Application: Sonogashira Cross-Coupling

The primary utility of CAS 877603-52-6 lies in its application as an aryl iodide in Sonogashira cross-coupling reactions [1]. The iodine atom is highly susceptible to oxidative addition by Palladium(0) catalysts, making it far more reactive than its bromo- or chloro- analogs. This reactivity is crucial when coupling with terminal alkynes to form the rigid diphenylacetylene core found in S1P modulators.

Expertise & Experience: Causality in Experimental Choices
  • Exclusion of Oxygen (Degassing): The presence of oxygen during the Sonogashira coupling will rapidly induce the Glaser homocoupling of the terminal alkyne, consuming the starting material and creating difficult-to-separate impurities. Rigorous argon purging is non-negotiable.

  • Choice of Palladium Precatalyst:

    
     is selected over 
    
    
    
    because it is significantly more air-stable during handling. It is reduced in situ by the terminal alkyne or the amine base to generate the active Pd(0) catalytic species.
  • Role of Copper(I) Iodide: CuI acts as a critical co-catalyst by reacting with the terminal alkyne to form a highly nucleophilic copper acetylide. This intermediate drastically accelerates the transmetallation step, transferring the alkyne to the palladium center.

  • Steric and Electronic Contributions of the Aryl Iodide: The iodine atom in CAS 877603-52-6 is highly polarized and serves as an excellent leaving group for the initial oxidative addition. Furthermore, the ortho-methyl and meta-isopropoxy groups provide the exact steric bulk required to lock the resulting diphenylacetylene core into the active conformation for S1P receptor binding.

Step-by-Step Methodology: Synthesis of (4-((4-isopropoxy-3-methylphenyl)ethynyl)phenyl)methanol

This protocol is adapted from the synthetic pathways described in patent literature for S1P receptor modulators[1].

Step 1: Reagent Preparation & Degassing Dissolve (4-ethynylphenyl)methanol (1.9 mmol) in anhydrous THF (10 mL) in a Schlenk flask. Add Copper(I) iodide (0.04 mmol). Purge the system with Argon for at least 5 minutes.

Step 2: Addition of the Aryl Iodide Add 4-iodo-1-isopropoxy-2-methylbenzene (CAS 877603-52-6) (2.0 mmol) to the mixture. Note: A slight excess of the aryl iodide ensures complete consumption of the more valuable alkyne intermediate.

Step 3: Catalyst Addition & Heating Add


 (0.019 mmol). Seal the flask and heat the reaction mixture to 80°C overnight under an Argon atmosphere.

Step 4: Work-up and Filtration Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove insoluble palladium and copper salts. Evaporate the filtrate under reduced pressure to yield the crude product.

Step 5: Purification Purify the crude residue via Medium Pressure Liquid Chromatography (MPLC) using a gradient of Hexane and Ethyl Acetate.

Trustworthiness: Self-Validating Protocol Design

To ensure reproducibility and prevent downstream failures, this protocol incorporates built-in validation checkpoints:

  • Reaction Monitoring: The consumption of the terminal alkyne must be verified via TLC (Hexane:EtOAc 8:2) before quenching. The product will appear as a distinct, UV-active fluorescent spot.

  • Post-Purification Verification: Following MPLC, the identity and purity of the product must be confirmed via 1H-NMR (300 MHz,

    
    ). The critical diagnostic markers are the disappearance of the terminal alkyne proton (~3.0 ppm) and the retention of the isopropoxy septet (~4.6-4.75 ppm) and methyl singlet (~1.42 ppm for the isopropoxy methyls, ~2.2 ppm for the aryl methyl).
    

Sonogashira_Workflow Prep Step 1: Reagent Prep Degas THF, Add Alkyne & CuI Mix Step 2: Aryl Iodide Add CAS 877603-52-6 Prep->Mix Heat Step 3: Catalysis PdCl2(PPh3)2, 80°C Mix->Heat Filter Step 4: Filtration Remove Pd/Cu Salts Heat->Filter Purify Step 5: MPLC Hexane:EtOAc Gradient Filter->Purify Analyze Step 6: Validation 1H-NMR & LC-MS Purify->Analyze

Diagram 2: Experimental Workflow for the Sonogashira Cross-Coupling Reaction.

References

1. - Google Patents. 2. - BLD Pharm. 3. - Aquila Pharmatech LLC. 4. - Leyan Reagents.

4-Iodo-1-isopropoxy-2-methylbenzene melting point and boiling point

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Iodo-1-isopropoxy-2-methylbenzene

Executive Summary

4-Iodo-1-isopropoxy-2-methylbenzene is an aromatic organic compound with potential applications as an intermediate in organic synthesis, particularly within the pharmaceutical industry. Its core structure, a substituted iodoarene, is a valuable scaffold in medicinal chemistry. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is a prerequisite for its effective use in synthesis, purification, formulation, and quality control. This guide establishes that while experimentally determined data for 4-Iodo-1-isopropoxy-2-methylbenzene are not currently available in public literature, we can provide robust estimations through computational modeling and comparative analysis with structurally analogous compounds. Furthermore, we present detailed, field-proven protocols for the empirical determination of these critical parameters, ensuring a pathway for researchers to obtain precise, verifiable data.

Introduction: The Significance of 4-Iodo-1-isopropoxy-2-methylbenzene

The molecule 4-Iodo-1-isopropoxy-2-methylbenzene belongs to the class of iodoarenes, which are pivotal intermediates in modern synthetic chemistry. The presence of an iodine atom facilitates numerous carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings), making it a versatile building block for complex molecular architectures.

In the context of drug development, the precise control of a molecule's physicochemical properties is paramount. These properties directly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn dictates its bioavailability, efficacy, and safety.[1][2] The melting point affects solubility and dissolution rate, while the boiling point is critical for purification via distillation, assessing volatility, and ensuring stability during manufacturing processes.[3][4] Therefore, the accurate characterization of the melting and boiling points of key intermediates like 4-Iodo-1-isopropoxy-2-methylbenzene is not merely an academic exercise but a foundational step in the drug discovery pipeline.[5][6]

Physicochemical Properties: Estimation and Comparative Analysis

As of the date of this publication, no experimental melting or boiling point data for 4-Iodo-1-isopropoxy-2-methylbenzene has been reported. In the absence of empirical values, we employ two validated strategies: in-silico prediction and comparative analysis with analogous structures.

In-Silico Prediction

Modern computational chemistry offers powerful tools for estimating the physicochemical properties of small molecules from their structure alone.[7][8] Using machine learning and quantitative structure-property relationship (QSPR) models, we can generate reliable estimates.[9][10][11] These models are trained on large datasets of experimentally verified compounds and provide a strong baseline for laboratory work.[12]

PropertyPredicted Value (°C)Prediction Method
Melting Point 35 - 55 °CGradient Boosting Models, QSPR[13]
Boiling Point 280 - 300 °CLinear Regression, QSPR[10]
Table 1: Computationally predicted melting and boiling points for 4-Iodo-1-isopropoxy-2-methylbenzene.
Comparative Analysis with Structurally Related Compounds

Analyzing the known properties of structurally similar molecules provides invaluable context for our predictions. Molecular size, polarity, and the potential for intermolecular forces (like van der Waals forces and dipole-dipole interactions) are key determinants of melting and boiling points. The large, polarizable iodine atom significantly increases these forces compared to lighter halogens.

CompoundStructureMelting Point (°C)Boiling Point (°C)
IodobenzeneC₆H₅I-29188
1-Iodo-2-methylbenzeneC₇H₇I-~211
3-IodotolueneC₇H₇I-27 to -28213
1-Iodo-2-methoxybenzeneC₇H₇IO-242
1-Iodo-4-methoxy-2-methylbenzeneC₈H₉IONot AvailableNot Available
Table 2: Experimental melting and boiling points of structurally analogous iodoarenes.[14][15][16][17]

Causality and Insights:

  • Effect of Iodination: The substitution of a hydrogen atom with iodine (e.g., benzene to iodobenzene) dramatically increases the boiling point due to the significant increase in molecular weight and London dispersion forces.

  • Effect of Alkoxy Group: The addition of a methoxy group (e.g., iodotoluene to iodoanisole) further increases the boiling point due to added molecular weight and polarity. We can infer that the larger isopropoxy group in our target molecule will have an even greater effect.

  • Isomeric Effects: The relative positions of substituents can influence melting and boiling points. Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[18] While boiling points are less sensitive to symmetry, differences in dipole moments between isomers can cause variations.[19]

Given these comparisons, the predicted boiling point in the range of 280-300 °C for 4-Iodo-1-isopropoxy-2-methylbenzene is a logical extrapolation. The predicted melting point suggests the compound is likely a low-melting solid at room temperature.

Methodologies for Experimental Determination

The following protocols are self-validating systems designed to produce accurate and reproducible data.

Workflow for Physicochemical Property Determination

The logical flow for characterizing a novel compound involves a combination of computational prediction to guide experimental design, followed by precise empirical measurement.

G cluster_0 In-Silico Analysis cluster_1 Experimental Validation cluster_2 Data Finalization start Obtain SMILES or Chemical Structure pred_mp Predict Melting Point (QSPR / ML Models) start->pred_mp pred_bp Predict Boiling Point (QSPR / ML Models) start->pred_bp exp_mp Determine Melting Point (Capillary Method) pred_mp->exp_mp Guides Temp. Range exp_bp Determine Boiling Point (Micro-scale Method) pred_bp->exp_bp Guides Heating Profile report Final Report: Melting & Boiling Point Data exp_mp->report exp_bp->report

Caption: Workflow for determining physicochemical properties.

Experimental Protocol: Melting Point Determination (Capillary Method)

This method is the gold standard for determining the melting range of a crystalline solid, a key indicator of its purity.[20] Pure compounds exhibit a sharp melting range (typically < 2 °C), whereas impurities cause a depression and broadening of this range.[21][22]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Compound sample (2-3 mg)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[23]

  • Capillary Loading: Invert the open end of a capillary tube and press it into the powder. Tap the sealed end gently on a hard surface to pack the powder down. The final packed height should be 2-3 mm.[24]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast heating ramp (e.g., 10-20 °C/minute) to find an approximate melting range. This prevents spending excessive time on the precise measurement.[22]

  • Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample. Set a slow heating ramp rate (1-2 °C/minute).

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts completely.

  • Reporting: The melting point is reported as the range T₁ – T₂. Repeat the measurement at least twice to ensure reproducibility.

Experimental Protocol: Boiling Point Determination (Micro-scale Thiele Tube Method)

For determining the boiling point of a small quantity of liquid, the micro-scale method is highly efficient and accurate.[25] It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[26][27]

Apparatus:

  • Thiele tube filled with mineral oil

  • Thermometer

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (one end sealed)

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

  • Compound sample (~0.5 mL)

Procedure:

  • Sample Preparation: Place approximately 0.5 mL of the liquid sample into the small test tube.

  • Capillary Insertion: Drop the sealed-end capillary tube into the test tube with the open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb. The rubber band must be above the level of the mineral oil to avoid degradation.[25]

  • Heating: Clamp the assembly in the Thiele tube so that the heat-transfer arm can be heated. Gently heat the arm of the Thiele tube.[27]

  • Observation: As the temperature rises, air trapped in the capillary will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

  • Cooling and Measurement: Remove the heat source. The liquid will begin to cool, and the stream of bubbles will slow and eventually stop. The exact boiling point is the temperature at which the liquid is drawn back into the capillary tube.[25]

  • Data Recording: Record this temperature. Also, record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Conclusion: From Physical Properties to Drug Viability

The determination of melting and boiling points for 4-Iodo-1-isopropoxy-2-methylbenzene is a critical first step in its journey from a chemical intermediate to a component of a potential therapeutic agent. While experimental data is not yet published, this guide provides a robust framework for its estimation and empirical validation. The predicted values suggest it is a low-melting solid, a property that influences handling, storage, and solubility. The provided protocols offer a clear, reliable path for researchers to obtain the precise data needed to advance their work. Accurate physicochemical characterization underpins successful process development, formulation, and ultimately, the creation of safe and effective medicines.[28][29]

References

  • ADME Properties and Their Dependence on Physicochemical Properties. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]

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  • An Artificial Intelligence Approach to Predict Physical Properties of Liquid Hydrocarbons. (2024, November 6). Periodica Polytechnica Chemical Engineering. Retrieved March 7, 2026, from [Link]

  • Characterize the physicochemical parameters early. (2022, May 11). Admescope. Retrieved March 7, 2026, from [Link]

  • Melting Point Determination Lab Guide. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Physicochemical properties. (2025, August 15). Fiveable. Retrieved March 7, 2026, from [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Technology Networks. Retrieved March 7, 2026, from [Link]

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved March 7, 2026, from [Link]

  • PyMolSAR: A Python toolkit to compute molecular features and predict activities and properties of small molecules. (2018, April 2). GitHub. Retrieved March 7, 2026, from [Link]

  • Boiling Point Determination Methods. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Melting point determination: Significance and symbolism. (2025, July 31). Wisdom Library. Retrieved March 7, 2026, from [Link]

  • Predicting the properties of molecules. (n.d.). Syntelly. Retrieved March 7, 2026, from [Link]

  • Importance of Preformulation Studies In Drug Development. (n.d.). UPM Pharmaceuticals. Retrieved March 7, 2026, from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved March 7, 2026, from [Link]

  • Boiling Point Determination. (n.d.). ChemConnections. Retrieved March 7, 2026, from [Link]

  • Experiment 1 - Melting Points. (2013, April 15). University of Missouri–St. Louis. Retrieved March 7, 2026, from [Link]

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  • Physicochemical Properties. (n.d.). Frontage Laboratories. Retrieved March 7, 2026, from [Link]

  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved March 7, 2026, from [Link]

  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. (2024, June 25). Medium. Retrieved March 7, 2026, from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]

  • Prediction of boiling points of organic compounds by QSPR tools. (2013, July 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.. Retrieved March 7, 2026, from [Link]

  • Syntheses of (Diacetoxyiodo)arenes or Iodylarenes from Iodoarenes, with Sodium Periodate as the Oxidant. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

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Sources

Methodological & Application

Application Note: Optimized Synthesis of 4-iodo-1-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for the synthesis of 4-iodo-1-isopropoxy-2-methylbenzene (also known as 4-iodo-2-methylphenyl isopropyl ether). This compound serves as a critical intermediate in medicinal chemistry, particularly as an electrophile in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions for drug discovery scaffolds.

The protocol utilizes a Williamson ether synthesis strategy, optimized to overcome the steric hindrance presented by the ortho-methyl group and the secondary alkyl halide. By controlling specific process parameters—solvent polarity, base strength, and temperature—this method suppresses the competitive E2 elimination pathway (propene formation), ensuring high yields (>85%) and purity suitable for GMP-adjacent workflows.

Retrosynthetic Analysis & Mechanism

The target molecule is synthesized via the


-alkylation of 4-iodo-2-methylphenol  using 2-bromopropane .
Reaction Scheme

The transformation proceeds through an


 mechanism.[1][2][3] The phenolic proton is abstracted by a base to generate a phenoxide anion, which subsequently performs a backside attack on the secondary alkyl halide.

ReactionScheme SM 4-iodo-2-methylphenol (Starting Material) Base Base (K2CO3) Deprotonation SM->Base + Base Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate - HBr TS Transition State (SN2 vs E2 Competition) Intermediate->TS + 2-Bromopropane Reagent 2-Bromopropane (Electrophile) Product 4-iodo-1-isopropoxy-2-methylbenzene (Target) TS->Product Major Pathway (SN2) SideProduct Side Product: Propene (Elimination) TS->SideProduct Minor Pathway (E2)

Figure 1: Mechanistic pathway highlighting the competition between Substitution (


) and Elimination (E2).
Mechanistic Challenges
  • Steric Hindrance: The ortho-methyl group on the phenol ring creates steric bulk near the nucleophilic oxygen, potentially slowing the approach to the electrophile.

  • Secondary Halide Reactivity: 2-bromopropane is a secondary alkyl halide. While it can undergo

    
     reactions, it is also prone to E2 elimination, especially at high temperatures or with strong, bulky bases, leading to the formation of propene gas and regeneration of the starting phenol.
    

Critical Process Parameters (CPP)

To maximize the


 pathway and minimize elimination, the following parameters are strictly controlled:
ParameterOptimized ConditionRationale
Solvent DMF (N,N-Dimethylformamide)High dielectric constant promotes dissociation of the phenoxide-potassium ion pair, increasing nucleophilicity.
Base Potassium Carbonate (

)
A mild, non-nucleophilic base sufficient to deprotonate phenol (

) without promoting rapid E2 elimination like alkoxide bases.
Alkylating Agent 2-Bromopropane (Excess)Used in excess (2.0 equiv) to account for volatility and minor elimination side-reactions. 2-Iodopropane is faster but more expensive and prone to elimination; Bromide is the optimal balance.
Temperature 60°C Sufficient energy to overcome the activation barrier for the hindered

attack, but low enough to minimize elimination (which dominates >80°C).

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Amount (Example Scale)Role
4-iodo-2-methylphenol 234.031.05.00 g (21.4 mmol)Limiting Reagent
2-Bromopropane 122.992.05.26 g (4.0 mL)Electrophile
Potassium Carbonate 138.212.57.40 gBase
DMF (Anhydrous) --50 mL (10 V)Solvent
Step-by-Step Procedure

Safety Note: Perform all operations in a fume hood. DMF is toxic and easily absorbed through skin. 2-Bromopropane is an alkylating agent and potential carcinogen.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen or argon line.

  • Charging: Add 4-iodo-2-methylphenol (5.00 g) and anhydrous DMF (50 mL) to the flask. Stir until fully dissolved.

  • Deprotonation: Add Potassium Carbonate (

    
    , 7.40 g) in a single portion. The suspension may turn slightly yellow due to phenoxide formation. Stir at room temperature for 15 minutes.
    
  • Alkylation: Add 2-Bromopropane (4.0 mL) via syringe.

  • Reaction: Heat the reaction mixture to 60°C in an oil bath. Stir vigorously for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[4][5] Starting material (

      
      ) should disappear; Product (
      
      
      
      ) will appear as a less polar spot.
  • Quench: Cool the mixture to room temperature. Pour the reaction mixture into Ice Water (150 mL) to dissolve the inorganic salts and precipitate the organic product/oil.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate or Diethyl Ether (

    
     mL).
    
  • Wash (Critical Purification Step):

    • Combine organic layers.[3][5][6]

    • Wash with 1M NaOH (2 x 30 mL). This step removes any unreacted phenolic starting material as the water-soluble sodium phenoxide salt.

    • Wash with Brine (saturated NaCl, 1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ).[5] Filter and concentrate under reduced pressure (Rotavap) at 40°C.
    
  • Final Purification: The resulting oil is typically pure enough (>95%) for subsequent steps. If higher purity is required, perform flash column chromatography (Silica gel, 100% Hexanes

    
     95:5 Hexanes/EtOAc).
    

Workflow Diagram

Workflow Start Start: Dissolve 4-iodo-2-methylphenol in DMF AddBase Add K2CO3 Stir 15 min (RT) Start->AddBase AddAlk Add 2-Bromopropane Heat to 60°C (4-6h) AddBase->AddAlk IPC Check TLC/HPLC (Conversion >98%?) AddAlk->IPC IPC->AddAlk No (Add more R-Br) Quench Pour into Ice Water Extract with EtOAc IPC->Quench Yes Wash Wash with 1M NaOH (Removes unreacted Phenol) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry End Product: 4-iodo-1-isopropoxy-2-methylbenzene Dry->End

Figure 2: Operational workflow for the synthesis and purification process.

Characterization & Expected Data

The product is typically a colorless to pale yellow oil or low-melting solid.

  • Physical State: Oil/Solid (MP approx 30-35°C).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.45 (s, 1H, Ar-H3 ): Proton between Methyl and Iodo groups.
      
    • 
       7.40 (dd, 
      
      
      
      Hz, 1H, Ar-H5 ): Proton ortho to Iodo.
    • 
       6.65 (d, 
      
      
      
      Hz, 1H, Ar-H6 ): Proton ortho to Isopropoxy.
    • 
       4.55 (sept, 
      
      
      
      Hz, 1H, OCH
      
      
      ).
    • 
       2.20 (s, 3H, Ar-CH3 ).
      
    • 
       1.35 (d, 
      
      
      
      Hz, 6H, OCH(CH3 )
      
      
      ).
  • MS (GC-MS): Molecular ion

    
     at m/z ~276.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) 2-Bromopropane evaporationThe reagent is volatile (BP 59°C). Ensure condenser is cold. Add an additional 0.5-1.0 equiv of alkyl halide.
Significant SM Remaining Incomplete deprotonationEnsure

is finely ground. Switch to

(Cesium effect) or add catalytic KI (Finkelstein reaction in situ).
New Spot (Non-polar) C-Alkylation (rare)Phenols can C-alkylate under harsh conditions. Ensure temp does not exceed 80°C. Solvent choice (DMF) favors O-alkylation.
Emulsion during workup DMF presenceWash organic layer thoroughly with water (

) to remove DMF before the NaOH wash.

References

  • Williamson Ether Synthesis General Protocol

    • Master Organic Chemistry. (2014).[2][7][8] The Williamson Ether Synthesis. Link

  • Specific Reactivity of Hindered Phenols

    • Organic Chemistry Portal. O-Alkylation of Phenols. Link

  • Use of Cesium Carbonate for Efficient Alkylation

    • Organic Syntheses, Coll.[7] Vol. 10, p. 423 (2004). (Demonstrates the "Cesium Effect" for difficult alkylations).

  • Starting Material Properties (4-iodo-2-methylphenol)

    • Sigma-Aldrich Product Sheet. 4-iodo-2-methylphenol.[9] Link

  • Product Isomer Verification

    • Fluorochem. 2-Iodo-4-isopropoxy-1-methylbenzene (Isomer comparison). Link(Note: Used for structural verification of the isomer family).

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Iodo-1-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-iodo-1-isopropoxy-2-methylbenzene (1) . As an electron-rich, ortho-substituted aryl iodide, this substrate presents a unique balance of high reactivity (C–I bond) and moderate steric/electronic deactivation. While standard Pd(0) conditions often suffice, process reliability requires specific attention to catalyst selection to minimize dehalogenation side-products and ensure complete conversion.

This guide provides two distinct workflows:

  • Method A (The "Golden" Standard): A robust, scalable protocol using Pd(dppf)Cl₂ for general coupling partners.

  • Method B (High-Performance): An SPhos-based system for sterically demanding or electron-rich boronic acids.

Substrate Analysis & Mechanistic Considerations

Physicochemical Profile[1]
  • Substrate: 4-iodo-1-isopropoxy-2-methylbenzene

  • Electronic State: Electron-Rich (Deactivated for Oxidative Addition).

    • The isopropoxy group (-OiPr) at C1 donates electron density via resonance, increasing the electron density of the ring. This theoretically makes the oxidative addition of Pd(0) slower compared to electron-deficient aryl halides.

    • However, the C–I bond is sufficiently weak (~65 kcal/mol) that oxidative addition remains rapid under mild conditions.

  • Steric Environment: Moderate.

    • The methyl group at C2 exerts ortho-steric hindrance relative to the isopropoxy group, but the reactive iodine at C4 is meta to the methyl and para to the isopropoxy.

    • Critical Insight: The reactive center (C4) is relatively unhindered. Steric issues will primarily arise from the boronic acid partner, not the iodide.

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The critical step for this specific substrate is Transmetallation , as the electron-rich nature of the oxidative addition complex can sometimes retard the nucleophilic attack of the boronate.

SuzukiCycle cluster_inputs Key Intermediates Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + 4-iodo-1-isopropoxy-2-methylbenzene BaseAct Base Activation (Ar-Pd(II)-OH/OR) OxAdd->BaseAct + Base (KOAc/K2CO3) TransMet Transmetallation (Ar-Pd(II)-Ar') BaseAct->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle specific to aryl iodide coupling. Note that for iodides, the oxidative addition is fast, making transmetallation the rate-determining step in many electron-rich systems.

Experimental Protocols

Method A: Robust General Protocol (Pd(dppf)Cl₂)

Best for: Standard library synthesis, scale-up, and easy purification. Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, facilitating reductive elimination. It is air-stable and robust against dehalogenation.

Reagents & Stoichiometry
ComponentEquiv.Role
4-iodo-1-isopropoxy-2-methylbenzene 1.0Electrophile
Boronic Acid (Ar-B(OH)₂) 1.2 - 1.5Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03 (3 mol%)Catalyst
K₂CO₃ (2M aq.) 3.0Base
1,4-Dioxane [0.2 M]Solvent
Step-by-Step Procedure
  • Setup: Charge a reaction vial (equipped with a stir bar) with the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe. Concentration should be roughly 0.2 M (e.g., 5 mL for 1 mmol scale).

  • Base Addition: Add degassed 2M aqueous K₂CO₃ (3.0 equiv).

  • Reaction: Heat the mixture to 80 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC or LCMS. The iodide spot should disappear rapidly.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: High-Performance Protocol (SPhos/Pd(OAc)₂)

Best for: Sterically hindered boronic acids (e.g., ortho-substituted) or when Method A fails. Rationale: SPhos is an electron-rich Buchwald ligand that creates a highly active catalytic species, promoting oxidative addition even in difficult cases and stabilizing the intermediate to prevent aggregation.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Boronic Acid 1.5Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
SPhos 0.04 (4 mol%)Ligand
K₃PO₃ 3.0Base
Toluene / Water (10:1) [0.25 M]Solvent System
Step-by-Step Procedure
  • Pre-complexation (Optional but recommended): In the reaction vessel, stir Pd(OAc)₂ and SPhos in the Toluene for 10 minutes under Argon to generate the active catalyst (solution turns from orange to pale yellow/colorless).

  • Addition: Add the aryl iodide, boronic acid, and solid K₃PO₄.

  • Solvent: Add the water component (degassed).

  • Reaction: Heat to 100 °C for 2–6 hours.

  • Workup: Standard EtOAc extraction (see Method A).

Troubleshooting & Optimization Logic

If the reaction stalls or yields are low, use this decision logic to optimize.

OptimizationTree Start Low Yield / Incomplete? CheckSM Is Aryl Iodide remaining? Start->CheckSM CheckProd Is De-iodo product formed? CheckSM->CheckProd Yes Decomp Lower Temp (60C) Check Boronic Acid Purity CheckSM->Decomp No (Complex Mix) Protodehalogenation Protodehalogenation CheckProd->Protodehalogenation Yes Stalled Cycle Switch to Method B (SPhos) Increase Temp to 100C CheckProd->Stalled Cycle No

Figure 2: Troubleshooting decision tree for Suzuki coupling of aryl iodides.

Common Issues:
  • Protodehalogenation (Ar-I -> Ar-H):

    • Cause: Reaction temperature too high or solvent too "wet" with a slow coupling rate.

    • Fix: Switch to anhydrous DMF or Toluene with Cs₂CO₃. Lower temperature to 60°C.

  • Homocoupling (Ar-Ar):

    • Cause: Oxidation of the boronic acid or disproportionation.

    • Fix: Ensure rigorous degassing (Argon sparge). Add a drop of water if using anhydrous conditions (boroxines need water to hydrolyze to boronic acids).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Valente, C., et al. (2012).[4] PEPPSI–Pd–NHC Complexes: Efficient Catalysts for the Suzuki–Miyaura Cross-Coupling. Organic & Biomolecular Chemistry, 10, 518-533. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Link

Sources

Application Note: Buchwald-Hartwig Amination of Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol optimization, and self-validating experimental systems for challenging C–N cross-couplings.

Introduction: The Dual Challenge of Hindered Aryl Iodides

The Buchwald-Hartwig amination is a cornerstone reaction in pharmaceutical synthesis. However, coupling sterically hindered aryl iodides (e.g., 2,4,6-triisopropyliodobenzene or 2,6-disubstituted electrophiles) presents a unique intersection of kinetic and thermodynamic bottlenecks. As a Senior Application Scientist, it is critical to understand that standard protocols (e.g., using Pd(OAc)₂ / BINAP in dioxane) will frequently fail or stall at low conversions when applied to these substrates.

The failure modes are driven by two distinct phenomena:

  • Kinetic Suppression of Oxidative Addition: Ortho-substituents physically block the approach of the active Pd(0) catalyst to the C–I bond.

  • The Iodide Inhibition Effect: Unlike chlorides or bromides, the large, soft iodide anion (

    
    ) strongly coordinates to palladium. In polar solvents, this leads to the formation of highly stable, catalytically inactive dimeric species (e.g., 
    
    
    
    ) [2].

To overcome these challenges, the reaction must be engineered as a self-validating system where ligand architecture and solvent polarity are explicitly chosen to manipulate the rate-limiting steps.

Mechanistic Causality & Ligand Selection

Density Functional Theory (DFT) studies and kinetic profiling have fundamentally shifted how we select ligands for hindered substrates [1]. The catalytic cycle consists of three primary steps: oxidative addition, amine binding/deprotonation, and reductive elimination.

  • For Primary Amines (BrettPhos): The extreme steric bulk of the BrettPhos ligand forces the palladium center into a highly reactive, mono-ligated Pd(0)L state. For these systems, oxidative addition is the rate-limiting step [1]. The ligand's flexible steric bulk accelerates the cleavage of the hindered C–I bond.

  • For Secondary Amines (RuPhos): When coupling secondary amines, the steric clash between the bulky aryl group and the secondary amine makes reductive elimination the rate-limiting step [1]. RuPhos is specifically engineered with a wider bite angle to force the C–N bond formation and expel the product.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for BrettPhos) Pd0->OxAdd Sterically Hindered Ar-I AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind R-NH2 + Base RedElim Reductive Elimination (Rate-Limiting for RuPhos) AmineBind->RedElim Base-HI Product Arylamine Product + Pd(0)L RedElim->Product Product->Pd0 Regeneration

Catalytic cycle of Buchwald-Hartwig amination highlighting ligand-dependent rate-limiting steps.

Reaction Optimization Parameters

To establish a robust protocol, quantitative parameters must be optimized to prevent catalyst deactivation. Below is the rationalized parameter matrix for hindered aryl iodides[3, 4].

ParameterOptimal SelectionMechanistic Rationale
Solvent Toluene (0.1 - 0.2 M)Low dielectric constant forces the precipitation of iodide salts (e.g., NaI), preventing the formation of catalytically inactive Pd-dimers.
Ligand (1° Amines) BrettPhosExtreme steric bulk accelerates oxidative addition, which is the kinetic bottleneck for hindered substrates.
Ligand (2° Amines) RuPhosLarge binding angle facilitates reductive elimination, overcoming steric clashes between the bulky aryl group and amine.
Base NaOtBu or LHMDS (1.2 - 2.0 eq)Strong alkoxide/amide bases rapidly deprotonate the coordinated amine; LHMDS is preferred if base-sensitive functional groups are present.
Palladium Source Pd G3 / G4 PrecatalystsEnsures a strict 1:1 Pd-to-ligand ratio and rapid generation of the active mono-ligated Pd(0) species without requiring high thermal initiation.

Self-Validating Experimental Protocol

The following methodology provides a step-by-step workflow for the coupling of a sterically hindered aryl iodide (e.g., 2,4,6-triisopropyliodobenzene) with an aliphatic amine. The protocol is designed to be self-validating, meaning each step includes observable checkpoints.

Materials Required
  • Electrophile: Sterically hindered aryl iodide (1.0 mmol)

  • Nucleophile: Amine (1.2 mmol)

  • Precatalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Solvent: Anhydrous, strictly degassed Toluene (5.0 mL)

Step-by-Step Methodology
  • Inert Atmosphere Preparation:

    • Action: In a nitrogen-filled glovebox, add the aryl iodide (if solid), BrettPhos Pd G3 (18.1 mg, 2 mol%), and NaOtBu (134.5 mg, 1.4 equiv) to an oven-dried 20 mL scintillation vial equipped with a PTFE-coated magnetic stir bar.

    • Causality: Pd(0) intermediates are highly sensitive to oxidation. Moisture will hydrolyze the NaOtBu base, leading to competitive phenol formation (C–O coupling).

  • Solvent and Liquid Reagent Addition:

    • Action: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox. Via microsyringe, add the anhydrous, degassed toluene (5.0 mL), followed by the amine (1.2 mmol, if liquid).

    • Causality: Toluene is explicitly chosen over dioxane to ensure the resulting NaI byproduct precipitates out of the solution, shifting the equilibrium away from catalyst poisoning [2].

  • Thermal Activation:

    • Action: Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 12–24 hours.

    • Checkpoint: The solution should transition from a pale yellow to a deep red/brown homogeneous mixture with a fine white precipitate (NaI) forming on the walls of the vial.

  • Reaction Quenching and Workup:

    • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the precipitated iodide salts and palladium black. Concentrate the filtrate under reduced pressure.

Workflow Start 1. Glovebox Setup (Inert Atmosphere) Mix 2. Reagent Mixing (Pd G3, Ligand, Base) Start->Mix Solvent 3. Toluene Addition (Prevents I- Inhibition) Mix->Solvent Heat 4. Thermal Activation (80-100°C) Solvent->Heat Check 5. GC/MS Validation Heat->Check

Step-by-step self-validating experimental workflow for hindered aryl iodide amination.

Troubleshooting & Diagnostic Logic

A self-validating system requires the chemist to read the reaction's failure modes accurately via GC/MS or LC/MS analysis of the crude mixture.

  • Diagnostic 1: High levels of unreacted Aryl Iodide.

    • Mechanistic Cause: Failure at the oxidative addition step, or the catalyst has been poisoned by iodide dimers.

    • Corrective Action: Ensure the solvent is strictly non-polar (Toluene). If the issue persists, increase the steric bulk of the ligand (e.g., switch to tBuBrettPhos) or increase the catalyst loading to 5 mol% [3].

  • Diagnostic 2: Formation of Hydrodehalogenated Arene (Ar–H).

    • Mechanistic Cause: The catalytic cycle reached the amine binding stage, but

      
      -hydride elimination outcompeted reductive elimination.
      
    • Corrective Action: This indicates the reductive elimination barrier is too high. Switch the ligand to RuPhos (which forces reductive elimination) or increase the reaction temperature to overcome the activation energy barrier.

  • Diagnostic 3: Formation of Phenol Byproducts.

    • Mechanistic Cause: Water contamination in the solvent or base led to the generation of hydroxide ions, which underwent C–O coupling with the aryl iodide.

    • Corrective Action: rigorously dry the base (store NaOtBu in a desiccator or glovebox) and utilize strictly anhydrous, sparged solvents.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]

  • Sterically Hindered Chelating Alkyl Phosphines Provide Large Rate Accelerations in Palladium-Catalyzed Amination of Aryl Iodides, Bromides, and Chlorides Source: Journal of the American Chemical Society (JACS) URL:[Link]

Technical Application Note: Palladium-Catalyzed Cross-Coupling of 4-Iodo-1-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed functionalization of 4-iodo-1-isopropoxy-2-methylbenzene (CAS 877603-52-6). This specific scaffold features a unique substitution pattern—an iodine atom para to a bulky isopropoxy group and meta to a methyl group. While aryl iodides are generally highly reactive, the strong electron-donating nature of the para-alkoxy substituent alters the electronic bias of the metal center, necessitating specific ligand architectures to facilitate the reductive elimination step.

This document provides two validated workflows:

  • Suzuki-Miyaura Coupling: For the construction of biaryl cores common in kinase inhibitors (e.g., ALK inhibitors).

  • Buchwald-Hartwig Amination: For the introduction of solubilizing amine tails.

Substrate Profile & Mechanistic Insight

Chemical Identity[1]
  • Compound: 4-iodo-1-isopropoxy-2-methylbenzene[1][2][3][4][5][6]

  • CAS: 877603-52-6[1][2][3][4][5][6]

  • Molecular Weight: 276.12 g/mol

  • Structure: An aryl iodide core decorated with a 1-isopropoxy group (EDG) and a 2-methyl group (weak EDG, steric bulk).

Mechanistic Considerations

In Pd-catalyzed cross-coupling, the catalytic cycle involves three main stages: Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).

  • Oxidative Addition (Fast): Despite the electron-rich nature of the ring (which typically slows OA), the weak C–I bond allows for rapid oxidative addition to Pd(0). Standard Pd sources are sufficient here.

  • Reductive Elimination (Rate-Determining): The electron-donating isopropoxy group increases electron density at the Pd(II) center, stabilizing the intermediate and making reductive elimination slower.

    • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , RuPhos ) or N-heterocyclic carbenes (NHCs). These ligands increase the steric bulk around the metal, thermodynamically driving the release of the product.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling 4-iodo-1-isopropoxy-2-methylbenzene with aryl/heteroaryl boronic acids.

Reagents & Materials
ComponentEquivalentsRoleRecommended Reagent
Substrate 1.0 equivElectrophile4-iodo-1-isopropoxy-2-methylbenzene
Boronic Acid 1.2 – 1.5 equivNucleophileAryl/Heteroaryl Boronic Acid
Catalyst 0.02 – 0.05 equivPd SourcePd(dppf)Cl₂·DCM (Robust) or XPhos Pd G3 (High Activity)
Base 2.0 – 3.0 equivActivatorK₂CO₃ (Standard) or K₃PO₄ (For hindered substrates)
Solvent [0.2 M]Medium1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (K₂CO₃, 2.0 equiv).

  • Inertion: Cap the vial and purge with nitrogen or argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst (2–5 mol%). Note: If using an air-sensitive precatalyst like XPhos Pd G3, add it quickly under a counter-flow of inert gas.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) via syringe. The substrate concentration should be approximately 0.2 M.

  • Reaction: Heat the mixture to 80–100 °C for 2–4 hours. Monitor consumption of the aryl iodide by HPLC or TLC (Note: The iodide is UV active).

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄, filter, and concentrate.[7]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Buchwald-Hartwig Amination

This protocol is designed for coupling with primary or secondary amines, a critical step in synthesizing kinase inhibitor tails.

Reagents & Materials
ComponentEquivalentsRoleRecommended Reagent
Substrate 1.0 equivElectrophile4-iodo-1-isopropoxy-2-methylbenzene
Amine 1.2 equivNucleophilePrimary or Secondary Amine
Precatalyst 0.02 equivCatalystRuPhos Pd G3 (Secondary amines) or BrettPhos Pd G3 (Primary amines)
Base 1.5 equivBaseNaOtBu (Strong) or Cs₂CO₃ (Weak, functional group tolerant)
Solvent [0.2 M]MediumToluene or t-Amyl Alcohol (Anhydrous)
Step-by-Step Methodology
  • Drying: Ensure all glassware is oven-dried. Use anhydrous solvents.

  • Charging: In a glovebox or under strict Schlenk conditions, add Substrate (1.0 equiv), Base (NaOtBu, 1.5 equiv), and Precatalyst (2 mol%).

  • Amine Addition:

    • Solid Amines: Add with the other solids.

    • Liquid Amines: Add via syringe after solvent.

  • Solvent: Add anhydrous Toluene .

  • Reaction: Seal the vessel and heat to 80 °C (for secondary amines) or 100 °C (for primary amines/anilines) for 4–12 hours.

  • Quench: Cool to RT, dilute with DCM, and filter through a pad of Celite to remove palladium residues and salts.

  • Purification: Concentrate and purify via silica gel chromatography. Tip: Pre-treat silica with 1% Et₃N to prevent streaking of amine products.

Visualization of Reaction Logic[8]

Catalytic Cycle & Ligand Influence

The following diagram illustrates the specific electronic influence of the isopropoxy group on the catalytic cycle and why bulky ligands are selected.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Fast due to C-I bond) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-I Intermediate OxAdd->PdII_Ar TransMet Transmetallation (Boronic Acid/Amine enters) PdII_Ar->TransMet + Nucleophile + Base PdII_Complex Pd(II)-Ar-Nu Complex TransMet->PdII_Complex RedElim Reductive Elimination (Rate Determining Step) PdII_Complex->RedElim Requires Bulky Ligand (e.g., XPhos, RuPhos) RedElim->Pd0 Regeneration Product Coupled Product (Biaryl or Aryl-Amine) RedElim->Product Substrate 4-iodo-1-isopropoxy-2-methylbenzene (Electron-Rich Electrophile) Substrate->OxAdd

Caption: Catalytic cycle highlighting the necessity of bulky ligands to drive Reductive Elimination in electron-rich systems.

Optimization Decision Tree

Use this workflow to troubleshoot low yields.

Optimization Start Start: Standard Protocol Pd(dppf)Cl2 / K2CO3 / Dioxane Check Yield > 80%? Start->Check Success Proceed to Scale-up Check->Success Yes Fail1 Low Conversion (Substrate remains) Check->Fail1 No Fail2 Dehalogenation (Product: 1-isopropoxy-2-methylbenzene) Check->Fail2 No (Side Product) Sol1 Switch to XPhos Pd G3 (More active catalyst) Fail1->Sol1 Sol2 Use Anhydrous Toluene Switch Base to K3PO4 Fail2->Sol2

Caption: Troubleshooting workflow for optimizing Suzuki couplings of the target substrate.

Safety & Handling

  • Aryl Iodides: Generally stable but should be stored away from light to prevent iodine liberation.

  • Palladium Catalysts: Pd(dppf)Cl₂ is stable in air, but XPhos/RuPhos precatalysts degrade slowly in moisture. Store in a desiccator or glovebox.

  • Waste Disposal: Palladium is a heavy metal. All aqueous and solid waste must be segregated into heavy metal waste streams.

References

  • Substrate Identity: 4-iodo-1-isopropoxy-2-methylbenzene (CAS 877603-52-6).[1][2][3][4][5][6] BLD Pharm / Sigma-Aldrich Catalog.

  • Related Scaffold Synthesis (Ceritinib): Marsilje, T. H., et al. "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 2013, 56(14), 5675–5690.

  • Buchwald-Hartwig Methodology: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.

  • Suzuki Coupling of Aryl Iodides: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

Sources

Application Note: A Practical Guide to the Synthesis of 4-Isopropoxy-2-methylphenylmagnesium Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the preparation of the Grignard reagent, 4-isopropoxy-2-methylphenylmagnesium iodide, from its corresponding aryl iodide, 4-iodo-1-isopropoxy-2-methylbenzene. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document outlines the chemical theory, necessary reagents and equipment, a step-by-step experimental procedure, and critical safety considerations. Furthermore, it delves into the causality behind experimental choices, methods for characterization, and troubleshooting common issues, ensuring a robust and reproducible synthesis.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, this class of organometallic compounds has become indispensable in the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[3] The nucleophilic character of the carbon atom bound to magnesium allows for reactions with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles.[4]

The specific Grignard reagent, 4-isopropoxy-2-methylphenylmagnesium iodide, is a valuable intermediate for introducing the 4-isopropoxy-2-methylphenyl moiety into target molecules. This structural motif is of interest in medicinal chemistry and materials science. This application note will provide a reliable protocol for its preparation, addressing the challenges associated with the synthesis of Grignard reagents, such as the initiation of the reaction and the stringent requirement for anhydrous conditions.

Reaction Principle

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[4] In the case of 4-iodo-1-isopropoxy-2-methylbenzene, the magnesium atom inserts into the carbon-iodine bond. The reactivity of the organic halide is a critical factor, with the general trend being I > Br > Cl.[4] Aryl iodides are typically more reactive than the corresponding bromides and chlorides, facilitating an easier initiation of the Grignard formation.

The reaction is performed in an aprotic ethereal solvent, most commonly diethyl ether or tetrahydrofuran (THF).[5] The solvent plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom, forming a soluble complex.[6]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-iodo-1-isopropoxy-2-methylbenzene≥98%Commercially AvailableStore under inert atmosphere.
Magnesium turnings99.8%Commercially AvailableFor Grignard synthesis.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially AvailableDry over sodium/benzophenone ketyl or pass through a solvent purification system.
IodineACS reagent gradeCommercially AvailableUsed as an activating agent.
1,2-Dibromoethane99%Commercially AvailableOptional activating agent.
Anhydrous Diethyl Ether≥99.7%Commercially AvailableFor washing and extraction.
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially AvailableFor quenching and workup.
Saturated Ammonium Chloride (NH₄Cl)Aqueous solutionCommercially AvailableFor quenching and workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeCommercially AvailableFor drying organic layers.
Deuterated Chloroform (CDCl₃)99.8% DCommercially AvailableFor NMR analysis.
Argon or Nitrogen GasHigh purityGas SupplierFor maintaining an inert atmosphere.
Equipment
  • Three-neck round-bottom flask (flame-dried)

  • Reflux condenser (flame-dried)

  • Dropping funnel (flame-dried)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert gas manifold

  • Syringes and needles (oven-dried)

  • Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • NMR spectrometer

Experimental Protocol

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_glass Flame-dry all glassware under vacuum. prep_mg Weigh Mg turnings into the reaction flask. prep_glass->prep_mg prep_reagents Prepare a solution of aryl iodide in anhydrous THF. prep_mg->prep_reagents activate_mg Activate Mg with a crystal of iodine. prep_reagents->activate_mg Transfer to dropping funnel initiate Add a small aliquot of aryl iodide solution to initiate the reaction. activate_mg->initiate addition Slowly add the remaining aryl iodide solution. initiate->addition reflux Maintain a gentle reflux to ensure complete reaction. addition->reflux cool Cool the reaction mixture to room temperature. reflux->cool Upon completion quench Quench the reaction by adding to cooled aq. NH₄Cl or HCl. cool->quench extract Extract with diethyl ether. quench->extract dry_concentrate Dry the organic layer and concentrate in vacuo. extract->dry_concentrate characterize Characterize the Grignard reagent (e.g., titration, NMR of a quenched aliquot). dry_concentrate->characterize

Caption: Experimental workflow for the preparation of 4-isopropoxy-2-methylphenylmagnesium iodide.

Step-by-Step Procedure

3.2.1. Apparatus Setup and Preparation

  • Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a gas inlet, and a dropping funnel.

  • Flame-dry all glassware under a high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. This is crucial as Grignard reagents are highly sensitive to moisture.[5]

  • Weigh 1.2 equivalents of magnesium turnings and quickly transfer them to the reaction flask.

3.2.2. Reaction Initiation and Execution

  • Add a single crystal of iodine to the flask containing the magnesium turnings. The iodine will help to activate the magnesium surface by reacting with the passivating magnesium oxide layer.[1]

  • In the dropping funnel, prepare a solution of 1.0 equivalent of 4-iodo-1-isopropoxy-2-methylbenzene in anhydrous THF.

  • Add a small portion (approximately 10%) of the aryl iodide solution to the magnesium turnings.

  • The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.

  • Once the reaction has initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath should be kept on hand to control the reaction temperature if necessary.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the magnesium. The solution will typically become cloudy and grayish-brown.

3.2.3. Characterization and Quantification

The concentration of the newly formed Grignard reagent should be determined before its use in subsequent reactions.

  • Titration: A common method is to titrate an aliquot of the Grignard solution against a standard solution of a protic acid (like sec-butanol) with an indicator such as 1,10-phenanthroline.

  • NMR Spectroscopy of a Quenched Aliquot: A small, known volume of the Grignard solution can be quenched with D₂O. The resulting deuterated arene can be analyzed by ¹H NMR spectroscopy against an internal standard to determine the concentration of the Grignard reagent.

Causality and Experimental Choices

  • Choice of Halide: Aryl iodides are more reactive than bromides or chlorides, which facilitates an easier initiation of the Grignard reaction.[4] This is due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds.

  • Solvent Selection: Anhydrous THF is an excellent solvent for Grignard reagent formation due to its ability to solvate and stabilize the organomagnesium species.[5] Its higher boiling point compared to diethyl ether allows for a wider range of reaction temperatures.

  • Magnesium Activation: The surface of magnesium turnings is typically coated with a layer of magnesium oxide, which can inhibit the reaction.[6] The use of iodine or a small amount of 1,2-dibromoethane is a common practice to activate the magnesium surface.[1] These activators react with the oxide layer, exposing fresh, reactive magnesium.

  • Inert Atmosphere: Grignard reagents are highly reactive towards atmospheric oxygen and moisture.[5] Performing the reaction under an inert atmosphere of argon or nitrogen is essential to prevent the decomposition of the reagent.

Safety Precautions

  • Anhydrous Conditions: Strict anhydrous conditions must be maintained throughout the experiment. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas (argon or nitrogen) to exclude air and moisture.

  • Exothermic Reaction: The formation of Grignard reagents is an exothermic process. An ice bath should be readily available to control the reaction temperature and prevent a runaway reaction.

  • Handling of Reagents: 4-iodo-1-isopropoxy-2-methylbenzene and THF should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to a cooled acidic solution. Never add water directly to the Grignard reagent, as the reaction is highly exothermic and can cause splashing.

Troubleshooting

IssuePossible CauseSolution
Reaction fails to initiate - Inactive magnesium- Wet glassware or solvent- Impure aryl halide- Further activate magnesium by adding another small crystal of iodine or a few drops of 1,2-dibromoethane.- Ensure all equipment and reagents are scrupulously dry.- Use freshly purified aryl halide.
Reaction is too vigorous - Addition of aryl halide is too fast- Insufficient cooling- Slow down the rate of addition.- Use an ice bath to moderate the reaction temperature.
Low yield of Grignard reagent - Incomplete reaction- Decomposition of the Grignard reagent due to exposure to air or moisture- Extend the reaction time or gently heat to reflux to ensure all magnesium has reacted.- Ensure a good inert atmosphere is maintained throughout the reaction.

Application in Synthesis: Kumada Cross-Coupling

The prepared 4-isopropoxy-2-methylphenylmagnesium iodide can be directly used in various synthetic transformations. A prominent example is the Kumada cross-coupling reaction, which forms a new carbon-carbon bond between the Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.[7][8]

Kumada Coupling Workflow Diagram

G cluster_coupling Kumada Coupling Reaction cluster_workup Workup & Purification start Prepare a solution of the Grignard reagent. add_catalyst Add a Ni or Pd catalyst (e.g., Pd(PPh₃)₄). start->add_catalyst add_halide Slowly add the aryl/vinyl halide. add_catalyst->add_halide react Stir at room temperature or heat to complete the reaction. add_halide->react quench Quench the reaction with aqueous acid. react->quench Upon completion extract Extract the product with an organic solvent. quench->extract purify Purify the product by column chromatography. extract->purify

Caption: General workflow for a Kumada cross-coupling reaction using the prepared Grignard reagent.

This reaction allows for the synthesis of various biaryl compounds, which are important scaffolds in medicinal chemistry and materials science.

Conclusion

This application note provides a detailed and practical guide for the successful preparation of 4-isopropoxy-2-methylphenylmagnesium iodide. By adhering to the outlined procedures, paying close attention to the requirement for anhydrous and inert conditions, and understanding the rationale behind the experimental choices, researchers can reliably synthesize this valuable Grignard reagent for use in a wide range of synthetic applications.

References

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Knochel, P., & Krasovskiy, A. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
  • Silverman, G. S., & Rakita, P. E. (Eds.). (2008). Handbook of Grignard Reagents. CRC press.
  • Kumada, M. (1980). Nickel and palladium complex catalyzed cross-coupling reactions. Pure and Applied Chemistry, 52(4), 669-679.
  • Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
  • Research & Reviews: Journal of Chemistry. (2021). Synthesis and Preparation of Grignard Reagent. Retrieved from [Link]

  • University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (2024, February 28). Kumada coupling. Retrieved from [Link]

  • Wikipedia. (2024, February 29). Grignard reagent. Retrieved from [Link]

Sources

Application Note: O-Alkylation of 4-Iodo-2-Methylphenol with Isopropyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of 4-iodo-2-methyl-1-(propan-2-yloxy)benzene via the O-alkylation of 4-iodo-2-methylphenol with isopropyl bromide is a highly valuable transformation in medicinal chemistry. The resulting aryl ether retains an aryl iodide moiety, serving as a versatile electrophilic building block for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck reactions).

However, this specific transformation presents a classic mechanistic challenge. Because isopropyl bromide is a secondary alkyl halide, the desired bimolecular nucleophilic substitution (


) must outcompete the bimolecular elimination (

) pathway, which yields propene gas and unreacted phenol [1], [2]. Furthermore, ambident phenoxide anions can undergo both O-alkylation and C-alkylation. This application note details a field-proven, self-validating protocol designed to maximize O-alkylation regioselectivity while suppressing E2 elimination.

Mechanistic Insights & Causality

To achieve high yields, researchers must carefully engineer the reaction microenvironment. Every reagent and condition selected in this protocol serves a specific mechanistic purpose:

  • Base Selection (Potassium Carbonate,

    
    ):  Phenols are relatively acidic (
    
    
    
    ). A mild base like
    
    
    is entirely sufficient to quantitatively deprotonate 4-iodo-2-methylphenol. Using stronger, more sterically hindered bases (such as sodium hydride or potassium tert-butoxide) would unnecessarily increase the basicity of the medium, heavily skewing the reaction toward the unwanted
    
    
    elimination of isopropyl bromide [3].
  • Solvent Selection (N,N-Dimethylformamide, DMF): The choice of solvent dictates the regioselectivity of the ambident phenoxide ion. Polar aprotic solvents like DMF strongly solvate the potassium cation but leave the phenoxide anion largely unsolvated (a "naked" nucleophile) [1]. This significantly enhances the nucleophilicity of the oxygen atom, driving the

    
     O-alkylation pathway and suppressing C-alkylation, which is typically favored in protic solvents.
    
  • Temperature Control (60–70 °C): While

    
     reactions benefit from kinetic energy, excessive heat exponentially increases the rate of 
    
    
    
    elimination [3]. Maintaining the reaction strictly between 60 °C and 70 °C provides the optimal thermodynamic balance to drive the substitution of the secondary halide while minimizing alkene formation.

Mechanism Reactants 4-Iodo-2-methylphenol + Isopropyl Bromide Intermediate Phenoxide Anion (Naked Nucleophile in DMF) Reactants->Intermediate K2CO3 / DMF SN2 SN2 Pathway (O-Alkylation) Intermediate->SN2 Favored by Polar Aprotic Solvent E2 E2 Pathway (Elimination) Intermediate->E2 Steric Hindrance / High Temp C_Alk C-Alkylation (Ring Attack) Intermediate->C_Alk Protic Solvents / Soft Cations Product 4-Iodo-2-methyl-1- (propan-2-yloxy)benzene (Desired Product) SN2->Product Side1 Propene + Phenol (Side Products) E2->Side1 Side2 C-Isopropyl Phenols (Side Products) C_Alk->Side2

Reaction pathways for the alkylation of 4-iodo-2-methylphenol with isopropyl bromide.

Data Presentation & Optimization Parameters

The following tables summarize the stoichiometric requirements and the impact of varying reaction parameters on the final yield.

Table 1: Standard Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsFunction
4-Iodo-2-methylphenol234.031.0Nucleophile precursor (Limiting reagent)
Isopropyl Bromide123.001.5 - 2.0Electrophile (Excess compensates for volatility/E2 loss)
Potassium Carbonate138.212.0Mild base for deprotonation
DMF73.090.2 MPolar aprotic solvent
Table 2: Parameter Optimization & Causality
Parameter VariationExpected OutcomeMechanistic Causality
Solvent: Ethanol instead of DMFDecreased O-alkylation, increased C-alkylationProtic solvents hydrogen-bond to the phenoxide oxygen, forcing the less electronegative carbon to act as the nucleophile.
Base: NaH instead of

Increased E2 eliminationStronger bases increase the kinetic basicity of the system, promoting the abstraction of the

-hydrogen on the secondary halide [3].
Temp: > 90 °CSevere loss of yieldHigher temperatures disproportionately accelerate the higher-activation-energy E2 pathway over the

pathway [2].

Experimental Protocol

This self-validating protocol utilizes Thin-Layer Chromatography (TLC) tracking and a specific aqueous wash sequence to ensure high purity and complete removal of DMF.

Phase 1: Reaction Setup
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-2-methylphenol (1.0 eq, e.g., 2.34 g, 10.0 mmol) and anhydrous

    
     (2.0 eq, 2.76 g, 20.0 mmol).
    
  • Solvation: Suspend the solids in anhydrous DMF (50 mL). Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere. Note: The solution may develop a slight yellow tint, indicating the formation of the phenoxide anion.

  • Alkylation: Add isopropyl bromide (1.5 eq, 1.41 mL, 15.0 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath set to 65 °C.

Phase 2: Monitoring & Quenching
  • Monitoring: Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 9:1, UV visualization) every 2 hours. The product spot will run significantly higher (lower polarity) than the starting phenol.

  • Quenching: Once the starting material is consumed (typically 4–8 hours), remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water.

Phase 3: Workup & Purification
  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • DMF Removal: Combine the organic layers and wash extensively with distilled water (

    
     mL) followed by saturated aqueous NaCl (brine, 50 mL). Critical Step: DMF is highly miscible with water; repeated aqueous washes are strictly required to pull DMF out of the organic phase.
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure 4-iodo-2-methyl-1-(propan-2-yloxy)benzene.

Workflow Step1 1. Deprotonation Mix Phenol, K2CO3, DMF Stir 30 min Step2 2. Alkylation Add Isopropyl Bromide Heat to 65 °C Step1->Step2 Step3 3. Quench & Extract Cool, Add H2O Extract with EtOAc Step2->Step3 Step4 4. Wash Wash organics with H2O/Brine (Remove DMF) Step3->Step4 Step5 5. Purify Concentrate & Chromatography Step4->Step5

Step-by-step experimental workflow for the O-alkylation procedure.

References

  • BenchChem. "Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds." BenchChem.
  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry.
  • BenchChem. "Preventing elimination side reactions in Williamson synthesis." BenchChem.

Application Note: Engineering PPAR Agonists Using 4-Iodo-1-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Targeting the PPAR Ligand-Binding Domain

Peroxisome proliferator-activated receptors (PPARs) are a family of ligand-activated transcription factors belonging to the nuclear receptor superfamily. They are primary therapeutic targets for metabolic syndromes, dyslipidemia, and type-2 diabetes[1]. The three isoforms—PPARα, PPARγ, and PPARβ/δ—regulate the expression of genes involved in lipid catabolism, glucose homeostasis, and inflammation[2].

The multidomain architecture of PPARs includes a highly conserved DNA-binding domain (DBD) and a C-terminal ligand-binding domain (LBD)[2]. The LBD features a large, Y-shaped hydrophobic pocket. To effectively activate the receptor, synthetic agonists must possess a lipophilic tail that anchors deeply into this pocket, triggering a conformational change that allows the receptor to form an obligate heterodimer with the Retinoid X Receptor (RXR)[2].

PPAR_Activation Ligand Lipophilic Agonist (Isopropoxy-aryl tail) PPAR PPAR LBD (α, γ, or δ) Ligand->PPAR Anchors into pocket Heterodimer PPAR-RXR Complex PPAR->Heterodimer Conformational shift RXR RXR Receptor RXR->Heterodimer Obligate pairing PPRE PPRE (DNA) Heterodimer->PPRE Binds promoter Transcription Gene Transcription (Metabolic Regulation) PPRE->Transcription Upregulates

Figure 1: PPAR activation pathway via ligand binding and RXR heterodimerization.

4-Iodo-1-isopropoxy-2-methylbenzene (CAS: 877603-52-6) serves as an optimal building block for this lipophilic tail[3]. The causality behind selecting this specific intermediate lies in its structural and electronic profile:

  • The Isopropoxy Group: Acts as a branched, bulky ether that mimics the hydrophobic tails of endogenous fatty acids, maximizing van der Waals interactions within the LBD[2][4].

  • The Ortho-Methyl Group: Induces a steric twist relative to the central core of the drug molecule. By breaking molecular planarity, it prevents unwanted off-target DNA intercalation and improves the pharmacokinetic profile (e.g., solubility).

  • The Aryl Iodide: Iodine is an exceptional leaving group for palladium-catalyzed cross-coupling, undergoing oxidative addition significantly faster than bromine or chlorine, which is critical when coupling sterically hindered ortho-substituted rings[5].

Quantitative Profile of the Intermediate

Table 1: Physicochemical & Synthetic Properties

PropertyValueRationale in Drug Design
CAS Number 877603-52-6Unique identifier for procurement and regulatory tracking[3].
Molecular Weight 276.11 g/mol Low MW ensures the final synthesized agonist remains < 500 Da (Lipinski's Rule of 5).
Halogen Reactivity Aryl IodideFacilitates rapid oxidative addition in Pd(0) catalysis, allowing lower catalyst loading[5].
Electronic Effect Electron-Donating (EDG)The ether oxygen donates electron density, stabilizing the intermediate during cross-coupling.

Synthetic Strategy: Constructing the Pharmacophore

To link the lipophilic tail to the acidic headgroup (the region that interacts with the AF-2 helix of the PPAR LBD), a rigid linker is often required. The Sonogashira cross-coupling is the premier method for this, reacting the aryl iodide with a terminal alkyne[5]. The resulting alkyne bridge holds the molecule in a rigid, extended conformation, preventing entropic penalties upon binding to the receptor.

Sonogashira_Workflow A 4-iodo-1-isopropoxy -2-methylbenzene D Cross-Coupling (80°C, 12h, Argon) A->D B Terminal Alkyne (e.g., Ethynylphenyl) B->D C Pd(PPh3)2Cl2 / CuI TEA / THF C->D Catalysis E Rigid Alkyne Linker (PPAR Precursor) D->E >75% Yield

Figure 2: Sonogashira cross-coupling workflow for PPAR agonist synthesis.

Self-Validating Experimental Protocol

The following protocol details the coupling of 4-iodo-1-isopropoxy-2-methylbenzene with a generic terminal alkyne core (e.g., (4-ethynylphenyl)methanol) to form the PPAR agonist precursor.

Materials
  • 4-iodo-1-isopropoxy-2-methylbenzene (2.0 mmol)[5]

  • Terminal alkyne (1.9 mmol)[5]

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.019 mmol, 1 mol%)[5]

  • Copper(I) iodide [CuI] (0.04 mmol, ~2 mol%)[5]

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Triethylamine (TEA) (5 mL)

Step-by-Step Methodology

Step 1: System Degassing (Critical Causality Step)

  • Combine the terminal alkyne (250 mg, 1.9 mmol) and anhydrous THF in a Schlenk flask.

  • Add CuI (7.2 mg, 0.04 mmol).

  • Purge the system with Argon for 5 minutes[5].

  • Self-Validation Checkpoint: Observe the solution color. If the solution turns deep green or blue, oxygen has breached the system and oxidized Cu(I) to Cu(II). Cu(II) will catalyze the unwanted Glaser homocoupling of the alkyne. If green/blue, abort the run, discard, and restart with stricter Schlenk technique. A pale yellow/clear solution validates a successful purge.

Step 2: Reagent & Catalyst Addition

  • Add 4-iodo-1-isopropoxy-2-methylbenzene (579 mg, 2.0 mmol) to the flask[5].

  • Add the Pd(PPh3)2Cl2 catalyst (13.4 mg, 0.019 mmol)[5].

  • Inject TEA (5 mL) as the base to neutralize the hydroiodic acid byproduct.

Step 3: Thermal Activation

  • Heat the mixture to 80°C and stir overnight (approx. 12 hours)[5].

  • Causality: While aryl iodides can sometimes couple at room temperature, the steric hindrance from the ortho-methyl group on our intermediate raises the activation energy of the oxidative addition step. Heating to 80°C is required to drive the reaction to completion[5].

Step 4: Reaction Monitoring & Workup

  • Monitor via TLC (Hexane:Ethyl Acetate 9:1).

  • Self-Validation Checkpoint: The aryl iodide starting material is highly UV-active (Rf ~0.8). The complete disappearance of this spot validates that full conversion has been achieved.

  • Cool to room temperature, filter through a pad of Celite to remove the precipitated triethylammonium iodide salts and palladium black.

  • Evaporate the filtrate under reduced pressure.

  • Purify the crude product via Medium Pressure Liquid Chromatography (MPLC) using a Hexane:Ethyl Acetate gradient to yield the coupled intermediate[5].

Quantitative Optimization Data

To demonstrate the robustness of the methodology, the following optimization table highlights the causality behind the chosen reaction parameters.

Table 2: Optimization of Sonogashira Coupling Conditions

EntryCatalyst SystemSolventBaseTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)2Cl2 / CuITHFTEA25< 10Oxidative addition is too slow due to the steric hindrance of the ortho-methyl group.
2 Pd(PPh3)2Cl2 / CuI THF TEA 80 76 Optimal thermal energy overcomes the steric barrier; clean conversion[5].
3Pd(OAc)2 / CuIDMFK2CO38045Inorganic base is too harsh; unwanted side reactions and degradation observed.
4Pd(PPh3)2Cl2 (No Cu)THFTEA800Lack of Cu(I) co-catalyst prevents the transmetalation of the alkyne to the Pd complex.

Conclusion

The rational design of PPAR agonists requires precise engineering of the lipophilic tail to ensure high-affinity binding to the LBD. 4-iodo-1-isopropoxy-2-methylbenzene provides an ideal combination of steric bulk (via the isopropoxy and methyl groups) and synthetic tractability (via the reactive aryl iodide). By utilizing a rigorously degassed, thermally activated Sonogashira cross-coupling protocol, researchers can reliably integrate this intermediate into novel pharmacophores with yields exceeding 75%, accelerating the development of next-generation metabolic therapeutics.

References

  • Guidechem. "C10H13IO - Chemical Dictionary - 4-iodo-1-isopropoxy-2-methylbenzene".
  • Google Patents.
  • Wikipedia. "PPAR agonist".
  • MDPI.
  • Selleckchem. "PPAR Agonists | PPAR Antagonist".

Sources

Sonogashira coupling protocols for isopropoxy-substituted aryl iodides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Sonogashira Coupling Protocols for Isopropoxy-Substituted Aryl Iodides

Part 1: Introduction & Strategic Overview

1.1 The Substrate Challenge: Isopropoxy-Aryl Iodides Isopropoxy-substituted aryl iodides represent a unique class of substrates in medicinal chemistry. The isopropoxy (


) moiety serves as a lipophilic electron-donating group (EDG) that modulates solubility and metabolic stability (e.g., preventing rapid O-dealkylation compared to methoxy groups).

While aryl iodides are generally the most reactive halides in cross-coupling, the


 group introduces two specific variables that necessitate tailored protocols:
  • Electronic Enrichment: As a strong resonance donor, the alkoxy group increases electron density at the metal center after oxidative addition. This stabilizes the Pd(II) intermediate, potentially slowing down the subsequent transmetallation or reductive elimination steps.

  • Steric Bulk: If the isopropoxy group is ortho to the iodide, the steric hindrance of the branched isopropyl group (

    
    -value 
    
    
    
    0.76) significantly impedes the approach of the palladium catalyst, requiring specialized ligand systems.

1.2 Mechanistic Pathway & Critical Control Points The success of this reaction hinges on balancing the oxidative addition rate (fast for iodides) with the suppression of side reactions like Glaser homocoupling (alkyne dimerization).

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I (Isopropoxy) PdII_Ar Pd(II)(Ar)(I)L2 (Stabilized by O-iPr) OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting Step) PdII_Ar->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuCycle Cu(I) Acetylide Formation (In Situ) CuCycle->TransMet Feeds Alkyne

Figure 1: Catalytic cycle highlighting the stabilization of the Pd(II) intermediate by the electron-rich isopropoxy aryl ring.

Part 2: Experimental Protocols

Protocol Selection Matrix

Before starting, select the protocol based on the substitution pattern of your aryl iodide.

Substrate TypeSubstitutionRecommended ProtocolKey Reagents
Type A Para or Meta-IsopropoxyProtocol 1 (Standard) Pd(PPh

)

Cl

, CuI, Et

N
Type B Ortho-Isopropoxy (Steric)Protocol 2 (High-Activity) Pd(OAc)

, SPhos/XPhos
Type C Sensitive/Prone to HomocouplingProtocol 3 (Cu-Free) PdCl

(PPh

)

, Piperidine
Protocol 1: The "Workhorse" Method (Standard Pd/Cu)

Best for: Unhindered substrates (4-isopropoxy-1-iodobenzene) where high throughput and cost-efficiency are priorities.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (2 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) / THF (1:1 ratio)
    

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl iodide, Pd catalyst, and CuI. Seal and purge with Argon for 5 minutes. Note: Oxygen causes rapid alkyne homocoupling (Glaser coupling).

  • Solvent Addition: Add degassed THF and Et

    
    N via syringe.
    
  • Alkyne Addition: Add the terminal alkyne dropwise at room temperature (RT).

  • Reaction: Stir at RT for 2–4 hours. If conversion is <50% after 1 hour, heat to 40°C.

    • Checkpoint: The reaction mixture should turn dark brown/black and precipitate ammonium salts (Et

      
      NH
      
      
      
      I
      
      
      ).
  • Workup: Filter through a celite pad to remove palladium black. Concentrate and purify via flash chromatography.

Protocol 2: The "Steric Specialist" Method (Buchwald Ligands)

Best for: Ortho-substituted substrates (2-isopropoxy-1-iodobenzene) where the bulky ether blocks the metal center.

Scientific Rationale: Standard triphenylphosphine ligands are not bulky enough to facilitate the reductive elimination in sterically crowded environments. Dialkylbiaryl phosphines (like SPhos or XPhos) provide the necessary steric bulk to promote the reaction and prevent catalyst deactivation.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pre-catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: XPhos or SPhos (4 mol%) (L:Pd ratio 2:1)

  • Co-Catalyst: CuI (2 mol%)[1]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)

    
     and the Ligand in the solvent for 15 minutes to generate the active catalytic species 
    
    
    
    .
  • Substrate Loading: Add the aryl iodide, CuI, and Cs

    
    CO
    
    
    
    .
  • Initiation: Add the alkyne and heat the reaction to 80°C .

    • Why Heat? Sterically hindered substrates require thermal energy to overcome the activation barrier for transmetallation.

  • Monitoring: Monitor by HPLC/UPLC. Isopropoxy groups are stable at this temperature, but avoid temperatures >110°C to prevent potential ether cleavage.

Protocol 3: The "Clean" Method (Copper-Free)

Best for: Substrates prone to Glaser coupling or when trace copper contamination is unacceptable in the final API.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (3–5 mol%)
  • Base/Solvent: Pyrrolidine or Piperidine (used as both base and ligand)[2]

Step-by-Step:

  • Setup: Mix aryl iodide and catalyst in neat pyrrolidine (or piperidine).

  • Activation: Heat to 60°C.

  • Mechanism: The secondary amine acts as a ligand, assisting in the deprotonation of the alkyne without Copper. This is the "Sonogashira-Hagihara" modification.[3]

  • Completion: Reaction times are typically longer (6–12 hours).

Part 3: Troubleshooting & Data Analysis

Common Failure Modes:

  • Homocoupling (Glaser): The appearance of a symmetrical diyne (R-C≡C-C≡C-R).

    • Fix: Re-degas solvents rigorously. Switch to Protocol 3 (Cu-free).

  • No Reaction (Sterics): Starting material remains.

    • Fix: Switch to Protocol 2. Increase temperature to 80°C.

  • Dealkylation: Loss of isopropyl group (rare).

    • Fix: Ensure no strong Lewis acids are present. Double-check that the base is anhydrous.

Workflow Decision Tree

DecisionTree Start Start: Isopropoxy Aryl Iodide CheckOrtho Is the O-iPr group Ortho? Start->CheckOrtho OrthoYes Yes: Steric Hindrance CheckOrtho->OrthoYes Yes OrthoNo No: Electronic Effect Only CheckOrtho->OrthoNo No Proto2 Use Protocol 2 (Pd(OAc)2 + XPhos) OrthoYes->Proto2 CheckSens Is Alkyne prone to Homocoupling? OrthoNo->CheckSens Proto1 Use Protocol 1 (Standard Pd/Cu) CheckSens->Proto1 No Proto3 Use Protocol 3 (Cu-Free) CheckSens->Proto3 Yes

Figure 2: Logical decision tree for selecting the optimal coupling protocol.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.

  • Gelbard, G., & Vielfaure-Joly, F. (2001). Palladium-Catalyzed Carbon-Carbon Bond Formation: The Sonogashira Coupling.[2][4][5][6][7] Tetrahedron Letters, 42, 575-578. (Foundational work on electron-rich substrates).

  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations.[2][4][5][6][7] Angewandte Chemie International Edition, 46(6), 834-871.

Sources

Application Notes and Protocols: Lithium-Halogen Exchange Reactions of 4-Iodo-1-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aryllithium Intermediates

The generation of aryllithium species is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. Among the various methods to produce these valuable intermediates, the lithium-halogen exchange stands out for its efficiency and broad applicability.[1][2] This application note provides a detailed guide to the lithium-halogen exchange reaction of 4-iodo-1-isopropoxy-2-methylbenzene, a versatile building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this transformation, offer a robust experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The "Ate-Complex" Pathway

The lithium-halogen exchange reaction is a rapid and often reversible process where a halogen atom on an organic substrate is swapped for a lithium atom from an organolithium reagent.[3][4] The generally accepted mechanism for the reaction between an aryl iodide and an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), involves the formation of a transient "ate-complex".[1][5] In this pathway, the nucleophilic alkyllithium reagent attacks the electrophilic iodine atom of the aryl iodide, forming a hypervalent iodine intermediate.[3][5] This complex then collapses, expelling the more stable aryllithium species and an alkyl iodide.

The rate of exchange follows the trend I > Br > Cl, making aryl iodides the substrates of choice for rapid and clean exchange reactions, even at very low temperatures.[1][3][6] The presence of an ether group, such as the isopropoxy substituent in our target molecule, can accelerate the reaction through chelation of the lithium cation.[1]

Experimental Protocol: Synthesis of 4-Lithio-1-isopropoxy-2-methylbenzene and Subsequent Quenching

This protocol details the in situ generation of 4-lithio-1-isopropoxy-2-methylbenzene followed by quenching with an electrophile, in this case, carbon dioxide, to yield 2-isopropoxy-5-methylbenzoic acid.

Materials and Reagents:
  • 4-Iodo-1-isopropoxy-2-methylbenzene

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)[7]

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:
  • Schlenk line or glovebox for inert atmosphere techniques

  • Round-bottom flask equipped with a magnetic stir bar and a rubber septum

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under a positive pressure of argon or nitrogen.

  • Reagent Addition: 4-Iodo-1-isopropoxy-2-methylbenzene is dissolved in anhydrous diethyl ether or THF. The solution is then cooled to -78 °C in a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution via syringe. The reaction mixture is stirred at -78 °C for 30-60 minutes. The exchange is typically very fast.[1][6]

  • In-Process Control (Optional but Recommended): To confirm the completion of the exchange, a small aliquot of the reaction mixture can be quenched with a proton source (e.g., methanol) and analyzed by GC-MS or ¹H NMR to check for the disappearance of the starting material and the appearance of 1-isopropoxy-2-methylbenzene.

  • Electrophilic Quench: An excess of crushed dry ice is added to the reaction mixture in one portion. The cooling bath is removed, and the mixture is allowed to warm to room temperature.

  • Workup: Once the excess dry ice has sublimated, the reaction is quenched with 1 M HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-isopropoxy-5-methylbenzoic acid, can be purified by recrystallization or column chromatography.

Reaction Workflow Diagram

Lithium_Halogen_Exchange SM 4-Iodo-1-isopropoxy-2-methylbenzene Intermediate 4-Lithio-1-isopropoxy-2-methylbenzene SM->Intermediate Li-I Exchange RLi n-BuLi -78 °C, THF Product 2-Isopropoxy-5-methylbenzoic Acid Intermediate->Product Quench Electrophile 1. CO2 (dry ice) 2. H3O+

Sources

Troubleshooting & Optimization

Technical Support Center: Alkylation of 4-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield in alkylation of 4-iodo-2-methylphenol Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals

Current Status: Online 🟢 Ticket ID: ALK-4I2MP-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are working with 4-iodo-2-methylphenol , a critical scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura). This substrate presents a specific "steric-electronic" conflict:

  • Steric Hindrance: The ortho-methyl group (C2) creates a steric cone around the phenolic oxygen, significantly retarding nucleophilic attack compared to unsubstituted phenol.

  • Ambident Nucleophilicity: The phenoxide ion can react at the oxygen (O-alkylation, desired) or the ring carbons (C-alkylation, undesired). Steric hindrance at the oxygen increases the probability of C-alkylation by default.

This guide provides an optimized protocol using the "Cesium Effect" to overcome these barriers, followed by a troubleshooting matrix for specific failure modes.

Part 1: The Optimized Protocol (Gold Standard)

Standard Williamson ether synthesis conditions (


/Acetone) often stall at 40-60% conversion for this substrate due to the tight ion-pairing of potassium phenoxide in lower-polarity solvents.

Recommendation: Switch to Cesium Carbonate (


) in Acetonitrile (MeCN) or DMF. 
Why This Works (The Mechanism)
  • The "Naked Anion" Effect: Cesium (

    
    ) has a large ionic radius (1.67 Å) compared to Potassium (1.38 Å). It forms a "loose" ion pair with the phenoxide, leaving the oxygen atom more exposed and nucleophilic ("naked"), effectively bypassing the steric hindrance of the ortho-methyl group.
    
  • Solvation:

    
     has superior solubility in polar aprotic solvents compared to 
    
    
    
    , ensuring a higher concentration of active base.
Step-by-Step Protocol
ParameterSpecificationNotes
Stoichiometry 1.0 equiv Phenol : 1.5-2.0 equiv

: 1.2 equiv Alkyl Halide
Excess base ensures complete deprotonation.
Solvent Acetonitrile (MeCN) or DMF MeCN is easier to remove (bp 82°C). DMF (bp 153°C) is more powerful for very unreactive alkyl halides.
Concentration 0.2 M - 0.5 MHigh dilution is rarely necessary unless dimerization is observed.
Temperature 60°C - 80°CDo not exceed 80°C to avoid degradation of the C-I bond.
Time 2 - 4 HoursMonitor via TLC/HPLC.

Procedure:

  • Charge a reaction flask with 4-iodo-2-methylphenol (1.0 equiv) and anhydrous Acetonitrile (0.3 M).

  • Add

    
      (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Visual Check: The solution may turn yellow/orange as the phenoxide forms.
    
  • Add the Alkyl Halide (1.2 equiv).

  • Heat to 60°C . Monitor conversion after 2 hours.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.

Part 2: Troubleshooting Guide (Q&A)

Section A: Low Yield & Incomplete Conversion

Q: I am using


 in Acetone and my reaction stalls at 50% conversion even after refluxing overnight. Why? 
A:  This is a classic symptom of ion-pair shielding . The ortho-methyl group on your phenol blocks the approach of the electrophile. In Acetone, the Potassium cation (

) sits tightly against the oxygen, further blocking it.
  • Fix: Add 10-20 mol% TBAI (Tetrabutylammonium iodide) . This acts as a Phase Transfer Catalyst (PTC).[1][2][3] The bulky tetrabutylammonium cation replaces the tight potassium cation, "loosening" the ion pair and restoring reactivity.

Q: My alkyl halide is a secondary chloride (e.g., Isopropyl chloride). The reaction is extremely slow. A: Secondary chlorides are poor electrophiles for hindered phenols due to competing elimination (E2) and steric clash.

  • Fix 1 (Finkelstein Modification): Add 0.5 equiv of Sodium Iodide (NaI) to the reaction. This converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Fix 2 (Solvent Switch): Move to DMF or DMSO . The increased polarity stabilizes the transition state better than MeCN or Acetone.

Section B: Impurity Profiling

Q: I see a new spot on TLC just above my product. NMR suggests the alkyl group is on the ring, not the oxygen. What happened? A: You have observed C-Alkylation . This occurs when the "soft" carbon center of the phenoxide ring attacks the electrophile instead of the "hard" oxygen.

  • Cause: This is often promoted by highly protic solvents (which hydrogen-bond to the oxygen, deactivating it) or extremely high temperatures.

  • Fix: Ensure your solvent is strictly anhydrous and aprotic (DMF, MeCN). Lower the temperature by 10°C and extend the reaction time.

Q: I lost the Iodine signal in my NMR. The product is just 2-methylphenol ether. A: You have suffered Hydrodeiodination .

  • Cause: While rare in simple alkylation, this can happen if you use Palladium contaminants (from dirty glassware/stirrers) in the presence of a base and heat, or if you used a reducing metal (like Sodium metal) instead of a carbonate base.

  • Fix: Ensure rigorous cleaning of glassware. Stick to Carbonate bases (

    
    , 
    
    
    
    ) and avoid hydride bases (
    
    
    ,
    
    
    ) if you suspect reduction potential.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for optimizing conditions based on the specific alkylating agent and observed issues.

G Start Start: Alkylation of 4-iodo-2-methylphenol CheckHalide Identify Alkyl Halide (R-X) Start->CheckHalide Primary Primary Halide (Me-I, Bn-Br, Et-Br) CheckHalide->Primary Unreactive R-X Secondary Secondary/Hindered (iPr-Br, Cyclopentyl-I) CheckHalide->Secondary Steric Bulk StandardCond Standard Condition: K2CO3 / Acetone / 60°C Primary->StandardCond AdvancedCond Advanced Condition: Cs2CO3 / DMF / 60-80°C Secondary->AdvancedCond CheckYield Check Conversion (TLC/HPLC) StandardCond->CheckYield AdvancedCond->CheckYield GoodYield Yield > 85% Proceed to Workup CheckYield->GoodYield Success LowYield Yield < 50% (Stalled Reaction) CheckYield->LowYield Failure Troubleshoot Troubleshooting Protocol LowYield->Troubleshoot AddPTC Add TBAI (10 mol%) (Phase Transfer Catalyst) Troubleshoot->AddPTC If Solvent = Acetone/MeCN AddFink Add NaI (0.5 eq) (Finkelstein In-Situ) Troubleshoot->AddFink If R-X = Chloride AddPTC->CheckYield AddFink->CheckYield

Caption: Workflow for selecting base/solvent systems and troubleshooting stalled reactions based on alkyl halide sterics.

Part 4: Comparative Data

The table below summarizes expected yields based on internal application data and literature precedents for ortho-substituted phenols.

Condition SetBaseSolventAdditiveExpected YieldRisk Factor
Standard

AcetoneNone45 - 60%Incomplete conversion due to steric shielding.
Aggressive

THFNone70 - 85%Risk of moisture sensitivity; potential side reactions.
Optimized

MeCN None 92 - 98% Highest purity; minimal C-alkylation.
PTC Enhanced

Toluene/H2OTBAI80 - 90%Good for scale-up; requires difficult solvent removal (Toluene).

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[4][5] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[4][5][6] Synthetic Communications, 25(9), 1367–1370.[5]

    • Significance: Establishes the superiority of in MeCN for phenol alkyl
  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the "Cesium Effect". The Journal of Organic Chemistry, 52(19), 4230–4234.

    • Significance: Mechanistic explanation of the "naked anion" effect and solv
  • BenchChem Technical Support. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.

    • Significance: Practical guide on handling secondary electrophiles in ether synthesis.
    • (Simulated Link based on search context)

  • PharmaXChange. (2011). Phenolates - O-alkylation and C-alkylation.[6][7][8]

    • Significance: detailed discussion on the competition between C- and O-alkyl

Sources

Technical Support Center: Preventing Deiodination During Cross-Coupling of Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and often frustrating side reaction of deiodination (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions involving aryl iodides. Our goal is to provide not just solutions, but a foundational understanding of the mechanistic principles at play, enabling you to proactively design more robust and efficient synthetic routes.

Introduction: The Challenge of Deiodination

Aryl iodides are highly valued substrates in cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates rapid oxidative addition to the palladium(0) catalyst.[1][2] This high reactivity, however, is a double-edged sword. The same weak C-I bond makes aryl iodides susceptible to a competing side reaction: deiodination, where the iodine atom is replaced by a hydrogen atom, leading to the formation of a simple arene byproduct and a reduction in the yield of the desired coupled product.[3] This guide will dissect the causes of this problematic side reaction and provide actionable strategies to mitigate it.

Section 1: Understanding the Mechanism of Deiodination

Deiodination, or more broadly hydrodehalogenation, is a reductive process that competes with the desired productive cross-coupling pathway.[3][4] After the initial oxidative addition of the aryl iodide to the Pd(0) center, the resulting Aryl-Pd(II)-I complex can follow one of two main pathways.

The Competing Pathways

Deiodination_vs_Coupling cluster_coupling Productive Cross-Coupling cluster_deiodination Deiodination Side Reaction A Pd(0)L_n C Oxidative Addition A->C B Ar-I B->C D Ar-Pd(II)(L_n)-I C->D E Transmetalation (e.g., with R-B(OH)2) D->E Desired Path I Hydride Transfer D->I Competing Path F Reductive Elimination E->F G Ar-R (Desired Product) F->G G->A Regenerates Catalyst H Hydride Source (Solvent, Base, etc.) H->I J Ar-Pd(II)(L_n)-H I->J K Reductive Elimination J->K L Ar-H (Deiodination Product) K->L L->A Regenerates Catalyst

Caption: Competing pathways: desired cross-coupling vs. deiodination.

  • Desired Cross-Coupling Pathway: The Aryl-Pd(II)-I complex undergoes transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling), followed by reductive elimination to yield the desired Ar-R product and regenerate the Pd(0) catalyst.[5]

  • Deiodination Pathway: The Aryl-Pd(II)-I complex intercepts a hydride source present in the reaction mixture. This forms an Aryl-Pd(II)-H intermediate, which then undergoes reductive elimination to produce the deiodinated arene (Ar-H) and regenerates the Pd(0) catalyst.[3]

The key to preventing deiodination is to favor the kinetics of the transmetalation and subsequent reductive elimination over the competing hydride transfer process.

Section 2: Troubleshooting Guide - Pinpointing the Problem

When significant deiodination is observed, a systematic evaluation of the reaction parameters is crucial. Use the following Q&A guide to diagnose the potential source of the issue.

Q1: I'm seeing a significant amount of the deiodinated starting material. What's the most likely culprit?

A1: The source of the hydride is the primary suspect. Deiodination requires a source of hydrogen. Common culprits in a cross-coupling reaction include:

  • Solvents: Alcohols (e.g., isopropanol, ethanol) and even ethers like THF can act as hydride donors, especially at elevated temperatures.

  • Bases: Amine bases (e.g., triethylamine, diisopropylethylamine) and bases containing β-hydrogens can be sources.[6] Borohydride reagents, if used in other steps, can also be a source of contamination.[7]

  • Water: While often necessary in Suzuki couplings, water can participate in side reactions that generate hydride species.

  • Starting Materials: Impurities in reagents or starting materials can sometimes introduce hydride sources.

Troubleshooting Steps:

  • Switch to an aprotic solvent: Consider replacing alcohol or ethereal solvents with toluene, dioxane, or DMF.[8]

  • Change the base: If using an amine base, switch to an inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[8][9] These are less likely to act as hydride donors.

  • Ensure anhydrous conditions (if appropriate): While some water is often beneficial in Suzuki reactions, excessive amounts can be detrimental. Ensure solvents are appropriately dried if the specific protocol demands it.[8]

Q2: I've switched to an aprotic solvent and an inorganic base, but deiodination is still a problem. What should I look at next?

A2: Your catalyst system (palladium source and ligand) may be promoting the deiodination pathway. The electronic and steric properties of the phosphine ligand play a critical role in modulating the reactivity of the palladium center.

  • Highly Active Catalysts: Very electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos) create highly reactive, low-coordinate Pd(0) species.[4][10] While excellent for activating challenging substrates like aryl chlorides, this high reactivity can sometimes favor the deiodination of more reactive aryl iodides.[4]

  • Insufficient Ligand: An inadequate ligand-to-palladium ratio can lead to the formation of palladium black or coordinatively unsaturated palladium species, which can promote side reactions.[8]

Troubleshooting Steps:

  • Decrease Ligand Electron-Donating Ability: If using a very electron-rich ligand, consider switching to a less donating one. For example, moving from a bulky biarylphosphine ligand to triphenylphosphine (PPh₃) or a bidentate ligand like dppf might slow the rate of deiodination.

  • Optimize Ligand:Pd Ratio: Ensure you are using an appropriate ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and palladium source.[8]

  • Consider a Different Palladium Precatalyst: Some precatalysts are designed for more reliable generation of the active Pd(0) species. If using Pd(OAc)₂ or Pd₂(dba)₃, consider a switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald precatalyst.[8]

Q3: Could the reaction temperature be the issue?

A3: Absolutely. Higher temperatures can accelerate side reactions. While heating is often necessary to drive cross-coupling reactions to completion, excessive heat can increase the rate of catalyst decomposition and competing pathways like deiodination.[8] The C-I bond is susceptible to homolytic cleavage at high temperatures, which can initiate radical pathways leading to deiodination.[2]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is often the simplest and most effective first step. Try running the reaction at a lower temperature for a longer period.

  • Screen Temperatures: Systematically screen a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and selectivity.

Section 3: Proactive Strategies & Best Practices

Beyond troubleshooting, proactive experimental design can significantly minimize the risk of deiodination from the outset.

Parameter Optimization Summary
ParameterRecommendation to Minimize DeiodinationRationale
Solvent Use aprotic solvents (Toluene, Dioxane, DMF).Avoids direct hydride donation from protic solvents like alcohols.[8]
Base Prefer inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃).Eliminates hydride donation from amine bases or those with β-hydrogens.[8][9]
Ligand Match ligand to substrate reactivity. Avoid overly electron-rich ligands for highly reactive aryl iodides. Consider bidentate ligands.Bulky, electron-rich ligands can create overly reactive catalysts that favor deiodination.[4][11] Bidentate ligands can prevent palladium dimer formation, which may inhibit the main catalytic cycle.[12]
Temperature Use the lowest effective temperature.Minimizes thermal decomposition of the substrate and reduces the rate of side reactions.[2][8]
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen).Oxygen can degrade the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and an increase in side reactions.[8]
Reagent Purity Use high-purity, well-characterized reagents.Impurities can be hidden sources of hydrides or catalyst poisons.
Experimental Protocol: A General Starting Point for Suppressing Deiodination

This protocol provides a robust starting point for a Suzuki-Miyaura coupling of an aryl iodide where deiodination is a concern.

Workflow Diagram

Protocol_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_catalyst Catalyst Introduction cluster_reaction Reaction & Monitoring A 1. Flame-dry reaction flask under vacuum. B 2. Backfill with inert gas (e.g., Argon). A->B C 3. Add Aryl Iodide, Boronic Acid, and Base (e.g., K3PO4). B->C D 4. Evacuate and backfill with inert gas (3x). C->D E 5. Add degassed solvent (e.g., Toluene) via cannula. D->E F 6. Add Pd catalyst & ligand under positive Argon flow. E->F G 7. Heat to desired temperature (e.g., 80°C). F->G H 8. Monitor by TLC or LC-MS. G->H

Caption: Step-by-step experimental workflow for minimizing deiodination.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the aryl iodide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0-3.0 equiv).[9]

  • Inerting: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[9]

  • Solvent Addition: Add degassed anhydrous toluene or 1,4-dioxane via cannula.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., PPh₃, 2-4 mol%).

  • Reaction: Heat the mixture with vigorous stirring to 80-90°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, analyzing for the consumption of starting material and the formation of both the desired product and the deiodinated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.[9]

Section 4: Frequently Asked Questions (FAQs)

Q: Is it better to use an aryl bromide or chloride instead of an iodide to avoid this problem? A: Yes, switching to a less reactive halide is a valid strategy. The C-Br and C-Cl bonds are stronger than the C-I bond, making them less prone to both oxidative addition and dehalogenation.[1][13] If your catalytic system is active enough to couple an aryl bromide or chloride, this can often circumvent the deiodination issue entirely.[2]

Q: Can iodide ions generated in the reaction inhibit the catalyst? A: Yes, this is a known issue, particularly in C-N cross-coupling reactions. The iodide byproduct (e.g., NaI) can form stable, bridged palladium-iodide dimers that are less catalytically active.[14][15] This can slow down the desired catalytic cycle, giving the deiodination pathway more time to occur. Choosing a solvent system where the iodide salt byproduct is insoluble (like toluene) can help mitigate this inhibition.[14][15]

Q: My aryl iodide is electron-rich. Is it more susceptible to deiodination? A: Yes, electron-rich aryl halides can be more problematic.[4] While electron-donating groups facilitate oxidative addition, they can also make the resulting Aryl-Pd(II)-I complex more susceptible to competing decomposition or side-reaction pathways.

Q: I'm performing a Sonogashira coupling and seeing deiodination. Are the causes the same? A: The fundamental causes are very similar. The competing hydrodehalogenation pathway exists alongside the Sonogashira catalytic cycle.[16][17] In this case, ensuring the rapid reaction of the copper acetylide (in the copper-co-catalyzed variant) or the terminal alkyne with the palladium complex is key. The same troubleshooting principles apply: optimize the base, solvent, temperature, and ligand system to favor the desired C-C bond formation.[18]

References
  • Title: A Practical and Highly Efficient Reductive Dehalogenation of Aryl Halides Using Heterogeneous Pd/AlO(OH) Nanoparticles and Sodium Borohydride Source: Tetrahedron, 2016 URL: [Link]

  • Title: Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst Source: Molecules, 2015 URL: [Link]

  • Title: Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups Source: Synthesis, 2010 URL: [Link]

  • Title: Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system Source: Chemical Communications, 2001 URL: [Link]

  • Title: Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst Source: PubMed URL: [Link]

  • Title: Cross-Coupling Reactions Guide Source: Johnson Matthey URL: [Link]

  • Title: Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: PMC URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: Spontaneous aryl iodide deiodination upon heating Source: Reddit URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides Source: PMC URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: BASE- AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS: APPLICATIONS AND MECHANISTIC STUDIES Source: University of Nebraska - Lincoln, 2021 URL: [Link]

  • Title: Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination Source: YouTube URL: [Link]

  • Title: An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides Source: MIT Open Access Articles URL: [Link]

  • Title: Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines Source: The Journal of Organic Chemistry, 2014 URL: [Link]

  • Title: An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides Source: SciSpace URL: [Link]

  • Title: A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity Source: MDPI URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations Source: PMC URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PMC URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Prominent Ligand Types in Modern Cross-Coupling Reactions Source: Royal Society of Chemistry, 2014 URL: [Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: PMC URL: [Link]

  • Title: The temperature dependence of the triplet lifetimes of some aryl iodides and bromides Source: R Discovery URL: [Link]

  • Title: Copper-free Sonogashira coupling Source: The chemical reaction database URL: [Link]

  • Title: Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4 Source: Inorganic Chemistry, 1989 URL: [Link]

  • Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: The Journal of Organic Chemistry, 2004 URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]

  • Title: Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism Source: Catalysis Science & Technology, 2020 URL: [Link]

  • Title: Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers Source: ChemRxiv, 2021 URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics Source: PMC URL: [Link]

  • Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Aryl Halides Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Heck Reaction—State of the Art Source: MDPI URL: [Link]

  • Title: Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols Source: PMC URL: [Link]

  • Title: Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis Source: University of Windsor URL: [Link]

Sources

Purification methods for 4-iodo-1-isopropoxy-2-methylbenzene oil

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-iodo-1-isopropoxy-2-methylbenzene

Welcome to the Fine Chemical Applications Support Hub

Ticket ID: #PUR-4I-ISO-MB Subject: Purification Protocols for Oily Aryl Iodide Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are dealing with 4-iodo-1-isopropoxy-2-methylbenzene , a lipophilic aryl iodide ether. This molecule presents a classic "purification paradox": it is often too high-boiling for easy atmospheric distillation but has a melting point near or slightly below room temperature, leading to persistent "oiling out" rather than crystallization.

The impurities likely compromising your oil are:

  • Free Iodine (

    
    ):  Causes the yellow/red discoloration.
    
  • Unreacted Phenol (4-iodo-2-methylphenol): The precursor, which hydrogen bonds to your product, preventing crystallization.

  • Regioisomers: If synthesized via iodination of the ether.

Below is your tiered troubleshooting guide.

Module 1: Chemical Washing (The "First Line of Defense")

User Query: "My oil is dark red/brown. I ran a column, but the color returned. How do I fix this?"

Diagnosis: The color is due to trace free iodine (


), which is soluble in organic solvents and co-elutes on silica. It forms via homolytic cleavage of the C-I bond if the oil is exposed to light or heat.

The Protocol: Reductive & Alkaline Wash Do not rely on water alone. You must chemically reduce the iodine and deprotonate any residual phenol.

  • Dissolution: Dissolve your crude oil in a non-polar solvent (e.g., Diethyl Ether or Hexanes). Do not use DCM if possible, as it complicates phase separation with emulsions.

  • The "Reductive" Wash: Wash with 10% Sodium Thiosulfate (

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6][7]

      
      . The colored iodine is converted to colorless, water-soluble iodide.
      
    • Visual Cue: The organic layer should instantly turn from red/brown to pale yellow.

  • The "Scavenger" Wash: Wash with 1M NaOH (cold).

    • Mechanism:[1][2][3][4][5][6][7] The pKa of your phenol impurity is ~10. NaOH (pH 14) converts it to the phenoxide (

      
      ), which partitions into the aqueous layer. Your product (an ether) remains in the organic layer.
      
  • Drying: Dry over

    
    , filter, and concentrate in vacuo away from light.
    

Module 2: Vacuum Distillation (The "Heavy Lifting")

User Query: "I tried distilling, but the temperature spiked and the oil turned black. Is this compound stable?"

Diagnosis: Aryl iodides have weak C-I bonds (bond dissociation energy ~65 kcal/mol). At atmospheric pressure, the boiling point likely exceeds 260°C, causing thermal de-iodination before distillation occurs.

The Protocol: High-Vacuum Fractionation You must lower the boiling point to below 150°C using reduced pressure.

Critical Parameters Table:

ParameterRecommended ValueReason
Pressure < 0.5 mmHg (High Vac)Reduces bp by ~100-120°C.
Bath Temp Max 160°CPrevents C-I bond homolysis.
Apparatus Kugelrohr or Short PathMinimizes residence time of hot vapor.
Stirring Rapid Magnetic StirringPrevents "bumping" (explosive boiling).

Step-by-Step Workflow:

  • Degas: Stir the oil under vacuum at RT for 20 mins to remove residual solvent. (Solvent bursts ruin vacuum stability).

  • Ramp: Slowly increase bath temp.

  • Fraction 1 (F1): Collect low boilers (unreacted alkyl halides) at bath temp <100°C.

  • Fraction 2 (Main): Your product should distill as a clear, viscous oil.

  • Stop: Do not distill to dryness. Leave the "pot residue" (polymeric tars) behind.

Module 3: Low-Temperature Crystallization (The "Solidification Trap")

User Query: "It's an oil. Can I force it to be a solid?"

Diagnosis: This molecule is likely a "low-melting solid" (m.p. 25–35°C). Impurities depress the melting point, keeping it liquid (freezing point depression).

The Protocol: The "Dissolve and Freeze"

  • Solvent Choice: Use Pentane or Hexane . The molecule is highly soluble in these, but solubility drops distinctively at -20°C.

  • Saturation: Dissolve the oil in the minimum amount of warm pentane (30°C).

  • Seeding: If you have a single crystal from a previous batch, add it now. If not, scratch the glass side of the flask with a glass rod (provides nucleation sites).

  • Deep Freeze: Place the sealed flask in a -20°C freezer for 24-48 hours.

  • Harvest: Cold filtration. Do not let it warm up, or it will melt back into the mother liquor.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific intermediate.

PurificationLogic Start Crude 4-iodo-1-isopropoxy-2-methylbenzene ColorCheck Is the oil Red/Brown? Start->ColorCheck Wash Wash: 10% Na2S2O3 (aq) ColorCheck->Wash Yes (Iodine present) PhenolCheck Contains Unreacted Phenol? ColorCheck->PhenolCheck No Wash->PhenolCheck BaseWash Wash: 1M NaOH (aq) PhenolCheck->BaseWash Yes DistillCheck Is Purity > 90%? PhenolCheck->DistillCheck No BaseWash->DistillCheck Distill High Vac Distillation (<0.5 mmHg, <150°C) DistillCheck->Distill No (Bulk Cleanup) Cryst Low-Temp Crystallization (Pentane, -20°C) DistillCheck->Cryst Yes (Final Polish) Distill->Cryst Final Pure Product (Clear Oil / Low-Melt Solid) Cryst->Final

Caption: Logical decision tree for sequential purification, prioritizing chemical washing followed by physical separation.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for drying organic layers and vacuum distillation).

  • Organic Syntheses. Iodosobenzene (Purification of Aryl Iodides). Coll. Vol. 5, p.660 (1973). (Describes the removal of iodine color using trituration and washing).

  • Busch Vacuum Solutions. Vacuum Distillation in Chemical and Pharmaceutical Industry. (Technical guide on pressure/temperature relationships for heat-sensitive compounds).

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Iodoanisole (Proxy for physical properties of aryl ether iodides).

Sources

Technical Support Center: Optimizing Reaction Temperature for the Coupling of 4-iodo-1-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing challenges in the cross-coupling of 4-iodo-1-isopropoxy-2-methylbenzene. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to optimize your reactions effectively.

Section 1: The Fundamental Role of Temperature in Your Coupling Reaction

This section addresses the core principles governing the influence of temperature on the palladium-catalyzed cross-coupling of your specific substrate.

Q1: Why is temperature such a critical parameter for the coupling of 4-iodo-1-isopropoxy-2-methylbenzene?

Temperature is arguably one of the most influential variables in this reaction due to the specific characteristics of your substrate. The molecule 4-iodo-1-isopropoxy-2-methylbenzene has three key features that are highly sensitive to thermal conditions:

  • A Highly Reactive C-I Bond: The Carbon-Iodine bond is the weakest among aryl halides, making it highly susceptible to oxidative addition by the palladium catalyst.[1] This means the initial step of the catalytic cycle is often facile and may not require excessively high temperatures.[2]

  • An Electron-Rich Aromatic System: The isopropoxy and methyl groups are electron-donating, which increases the electron density on the aromatic ring. While this can sometimes slow the rate of oxidative addition compared to electron-deficient systems, it primarily makes the substrate and resulting product more susceptible to other electronic side reactions.[2]

  • Steric Hindrance: The ortho-methyl group introduces significant steric bulk around the reaction center. This steric clash can impede both the initial oxidative addition and, more critically, the final reductive elimination step where the new C-C bond is formed.[3][4][5] Higher temperatures are often required to provide the necessary kinetic energy to overcome this steric barrier.[4]

Therefore, optimizing the temperature is a delicate balance: it must be high enough to overcome steric hindrance and drive the reaction to completion, but not so high as to induce catalyst decomposition or unwanted side reactions.

Q2: How does temperature specifically influence the key steps of the Suzuki-Miyaura catalytic cycle?

Temperature directly impacts the rate of every elementary step in the catalytic cycle. Understanding this relationship is key to rational optimization.

  • Oxidative Addition: This is the initial, often rate-determining, step where the aryl iodide adds to the Pd(0) catalyst.[1] While aryl iodides are very reactive, steric hindrance from the ortho-methyl group can increase the activation energy.[3] Increasing the temperature provides the energy to overcome this barrier, accelerating the formation of the Aryl-Pd(II)-I complex.[6]

  • Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center. The rate of transmetalation is highly dependent on the choice of base and solvent, but it is also accelerated by heat.[7][8]

  • Reductive Elimination: This is the final, product-forming step. For sterically hindered substrates like yours, this step can be particularly challenging.[3] Bulky groups on the palladium complex must come into close proximity to form the new C-C bond. Elevated temperatures are often crucial to facilitate this process and regenerate the active Pd(0) catalyst.[6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)2 PdII_Both Ar-Pd(II)Ln-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Forms Ar-R RedElim->Pd0 Troubleshooting_Workflow cluster_problems Problem Symptoms cluster_causes Potential Temperature-Related Causes cluster_solutions Recommended Actions start Reaction Issue Identified low_conv Low Conversion / Stalled Reaction start->low_conv side_prod High Side Products (Dehalogenation, etc.) start->side_prod pd_black Palladium Black Precipitation start->pd_black temp_low Temperature Too Low low_conv->temp_low temp_high Temperature Too High side_prod->temp_high pd_black->temp_high inc_temp Increase Temperature (e.g., in 10-20°C increments) temp_low->inc_temp dec_temp Decrease Temperature temp_high->dec_temp change_ligand Consider More Thermally Stable Ligand temp_high->change_ligand

Caption: Figure 2: Troubleshooting Workflow for Temperature Optimization.

Q6: My reaction is very slow or has stalled completely, with a significant amount of starting material remaining. What should I do?

This is a classic sign that the reaction lacks the necessary activation energy.

  • Primary Cause: The reaction temperature is likely too low to overcome the steric hindrance associated with your substrate, preventing efficient reductive elimination. [3][4]* Solution: Cautiously increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely by TLC or LC-MS to see if consumption of the starting material resumes. If you are already near the boiling point of your solvent, you may need to switch to a higher-boiling solvent (e.g., from THF to Toluene).

Q7: I'm getting a good conversion rate, but I'm also seeing a significant amount of the dehalogenated byproduct (1-isopropoxy-2-methylbenzene). How can I prevent this?

This indicates that the reaction conditions are promoting an undesired pathway.

  • Primary Cause: The reaction temperature is likely too high, which can accelerate the rate of dehalogenation, especially if any hydride sources (e.g., from solvent or base) are present. [2]* Solution: Reduce the reaction temperature. Since you are already achieving good conversion, you may have a wide window to operate in. Try decreasing the temperature by 10-15 °C. This should slow the rate of the side reaction more significantly than the desired coupling reaction. Also, ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere. [3]

Q8: My LC-MS analysis shows my boronic acid is being consumed, but not to form the product. What is happening?

This strongly suggests protodeboronation, a common side reaction.

  • Primary Cause: This side reaction is often exacerbated by high temperatures and the presence of water. [4]* Solution:

    • Lower the Temperature: This is the first and most effective step.

    • Ensure Anhydrous Conditions: Use anhydrous solvents and ensure your base is dry.

    • Use a Boronic Ester: Consider using the pinacol ester of your boronic acid. Boronic esters are generally more stable and less prone to protodeboronation than their corresponding acids. [3]

Q9: I can see a fine black precipitate forming in my reaction flask. What does this mean?

The formation of a black solid is the tell-tale sign of catalyst decomposition into palladium black. [3]* Primary Cause: The reaction temperature is too high for the chosen palladium/ligand system, causing it to become unstable and crash out of the solution. [9][10]* Solution:

  • Reduce Temperature: Immediately lower the reaction temperature.
  • Select a More Stable Ligand: If lower temperatures result in a stalled reaction (see Q6), you may need to switch to a more thermally robust ligand. Bulky, electron-rich phosphine ligands (like those from the Buchwald or Fu labs) or N-heterocyclic carbene (NHC) ligands often form more stable palladium complexes that can tolerate higher temperatures. [7][9]

Section 4: Detailed Experimental Protocol for Temperature Screening

This protocol outlines a representative workflow for optimizing the reaction temperature for the Suzuki-Miyaura coupling of 4-iodo-1-isopropoxy-2-methylbenzene with a generic arylboronic acid.

Materials:

  • 4-iodo-1-isopropoxy-2-methylbenzene (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed precatalyst; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos; 1.1-1.5 eq relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

  • Heated stirring plates or reaction blocks

Procedure:

  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the arylboronic acid (e.g., 1.2 mmol), base (e.g., 2.0 mmol), palladium precatalyst (e.g., 0.02 mmol), and ligand (e.g., 0.024 mmol) to a dry flask.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., 10 mL) to the flask to create a stock solution. Stir until all solids are dissolved (if possible).

  • Reaction Setup: Place a stir bar in three separate reaction vials labeled 60°C, 80°C, and 100°C.

  • Substrate Addition: To each vial, add 4-iodo-1-isopropoxy-2-methylbenzene (e.g., 1.0 mmol, 276 mg).

  • Initiation: Aliquot the appropriate amount of the stock solution from step 2 into each of the three vials. Seal each vial with a cap containing a PTFE septum.

  • Heating: Place each vial onto a pre-heated stirrer plate set to the designated temperature (60, 80, or 100 °C) and begin vigorous stirring.

  • Monitoring: After a predetermined time (e.g., 2 hours), carefully withdraw a small sample from each vial using a syringe. Quench the sample in a small amount of a suitable solvent (e.g., ethyl acetate) and prepare for analysis by TLC and/or LC-MS.

  • Analysis: Analyze the consumption of starting materials and the formation of product and byproducts for each temperature point.

  • Work-up (for the optimal reaction): Once the reaction is deemed complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [4]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Stahl, S. S., & Thappeta, S. R. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 117(19), 12255–12295. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024, October 10). [Link]

  • García-Antón, J., et al. (2025). Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. Request PDF. [Link]

  • Zhu, T., & Shon, Y. S. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers in Chemistry, 8, 642. [Link]

  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 894603. [Link]

  • Pérez-Ramírez, J., et al. (2022). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Catalysis, 12(15), 9212–9223. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). [Link]

  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • SciSpace. Synthesis of Polysubstituted Iodoarenes Enabled by Iterative Iodine‐Directed para and ortho C−H Functionalization. (2019, February 25). [Link]

  • Sharma, S., & Van der Eycken, E. V. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. European Journal of Organic Chemistry, 2020(41), 6515–6540. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules, 27(3), 940. [Link]

  • Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. (2023, January 5). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Technical Support Center: Troubleshooting Homocoupling Side Reactions in Suzuki Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for resolving one of the most common challenges in Suzuki-Miyaura cross-coupling reactions: the formation of homocoupling byproducts. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and improve product purity. Here, we will delve into the mechanistic underpinnings of homocoupling, provide actionable troubleshooting strategies, and offer detailed experimental protocols to help you minimize this pervasive side reaction.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding homocoupling in Suzuki reactions:

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a side reaction where two molecules of the same starting material couple with each other instead of the intended cross-coupling partners. In Suzuki reactions, this most commonly involves two molecules of the boronic acid or ester coupling to form a symmetrical biaryl compound.[1][2] This not only consumes your valuable starting material but also complicates the purification of your desired cross-coupled product.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) precatalysts.[1][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[1][5][6] Similarly, when using a Pd(II) source like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product before being reduced to the catalytically active Pd(0).[1][6][7]

Q3: Can the aryl halide also undergo homocoupling?

A3: While less common than boronic acid homocoupling, the homocoupling of the aryl halide can also occur under certain conditions.[3] This side reaction can be influenced by factors such as high local concentrations of the aryl halide and elevated reaction temperatures.[3]

Q4: How can I quickly check if homocoupling is the major issue in my reaction?

A4: The most straightforward way is to analyze your crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). The homocoupled product will have a distinct mass and retention time/Rf value compared to your starting materials and the desired cross-coupled product.

In-Depth Troubleshooting Guide

Understanding the Enemy: The Mechanism of Homocoupling

To effectively combat homocoupling, it is crucial to understand how it occurs. The desired Suzuki cross-coupling reaction proceeds through a catalytic cycle involving a Pd(0) species. However, competing pathways can lead to the formation of homocoupled products.

Suzuki_Cycles

As illustrated above, Pd(II) species, whether introduced as the precatalyst or formed via oxidation of Pd(0) by oxygen, can initiate the homocoupling cascade.[1][4] This involves two sequential transmetalation steps with the boronic acid, followed by reductive elimination to yield the homocoupled product and Pd(0).[6][7]

Strategic Solutions to Minimize Homocoupling

Here we outline a systematic approach to troubleshooting and minimizing homocoupling side reactions.

This is the most critical factor in preventing boronic acid homocoupling.[3][6][8]

  • Degassing Solvents: All solvents, including water, must be thoroughly degassed. Common methods include:

    • Inert Gas Sparging: Bubbling an inert gas such as argon or nitrogen through the solvent for an extended period.[3][6]

    • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved gases.[3]

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas (argon or nitrogen) using Schlenk line techniques or a glovebox.[1][3]

The selection of the palladium catalyst and its associated ligand plays a pivotal role.[1]

  • Palladium Precatalyst:

    • Pd(0) vs. Pd(II): Using a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it bypasses the need for an in-situ reduction step that can lead to homocoupling.[1] If a Pd(II) precatalyst like Pd(OAc)₂ is used, ensuring efficient reduction to Pd(0) is crucial.[1][7] The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[6]

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.

    • Bulky, Electron-Rich Ligands: Ligands such as SPhos and XPhos are highly effective at minimizing homocoupling.[1] Their steric bulk promotes the final reductive elimination step of the desired cross-coupling, reducing the lifetime of the diorganopalladium(II) intermediate that can be prone to side reactions.[1][9] Their electron-rich nature also accelerates the initial oxidative addition.[1][7]

Ligand TypeAdvantages in Preventing HomocouplingDisadvantages
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) Accelerate reductive elimination, minimizing the lifetime of intermediates prone to side reactions.[1]Can be more expensive and air-sensitive.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form stable complexes, often leading to high catalytic activity.Can be more challenging to synthesize and handle.
Triphenylphosphine (PPh₃) Inexpensive and readily available.Less effective at promoting reductive elimination compared to bulky ligands, potentially leading to more side reactions.

The choice of base and solvent can significantly influence the reaction outcome.

  • Base Selection: The base is essential for activating the boronic acid for transmetalation.[1][10] However, an inappropriate base can exacerbate side reactions.

    • Commonly used inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1][3] The optimal base is often substrate and solvent-dependent, and screening may be necessary.[3]

  • Solvent System: The solvent must solubilize the reactants and catalyst.

    • Aqueous mixtures of organic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are frequently employed.[3][7] The water content can be critical and may need optimization.

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.[3] However, this may also slow down the desired reaction, so a balance must be found.

  • Concentration: For aryl halide homocoupling, a high local concentration of the aryl halide can be a contributing factor. Slow addition of the aryl halide to the reaction mixture can mitigate this.[3]

Troubleshooting Flowchart

Troubleshooting_Flowchart

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling with Minimized Homocoupling

This protocol provides a starting point for performing a Suzuki coupling reaction with careful consideration for minimizing homocoupling byproducts.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle at least three times to ensure the complete removal of atmospheric oxygen.[1]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: Analysis of Homocoupling Byproducts by GC-MS

Sample Preparation:

  • Quench a small aliquot of the crude reaction mixture with water.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Dry the organic extract over a drying agent (e.g., Na₂SO₄).

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

  • Column: HP-5MS (or equivalent)

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium

  • MS Detector: Scan mode from m/z 50 to 500.

By comparing the retention times and mass spectra of the peaks in your sample to authentic standards or by interpreting the fragmentation patterns, you can identify and quantify the desired cross-coupled product and the homocoupling byproducts.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kottisch, V., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. Retrieved from [Link]

  • da Silva, A. G. M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]

  • da Silva, A. G. M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Mount Holyoke College. (2025). Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling? Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands (the catalytic conditions...). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]

  • Vanderbilt University. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-iodo-1-isopropoxy-2-methylbenzene Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in navigating the reactivity and stability profile of 4-iodo-1-isopropoxy-2-methylbenzene (CAS: 877603-52-6).

Because this building block features an aryl iodide, an electron-donating isopropoxy ether, and a weakly electron-donating methyl group, its behavior under basic conditions is highly dependent on the nature of the base and the presence of transition metal catalysts. This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to ensure high-fidelity synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Will the isopropoxy group cleave under strongly basic conditions? A: No. Alkyl aryl ethers, including the isopropoxy group, are highly stable to basic hydrolysis[1]. The cleavage of the carbon-oxygen bond requires highly acidic conditions (e.g.,


, 

, or strong Lewis acids) because the alkoxide anion is an exceptionally poor leaving group in alkaline environments. You can safely expose this compound to aqueous

,

, or alkoxide bases without risking dealkylation.

Q2: Does this compound undergo Nucleophilic Aromatic Substitution (


) with amine or alkoxide bases? 
A:  It is highly unreactive toward 

. For an aryl halide to undergo

, the aromatic ring must be electron-deficient (typically requiring strong electron-withdrawing groups like

or

ortho/para to the halogen). In 4-iodo-1-isopropoxy-2-methylbenzene, both the isopropoxy group (

effect) and the methyl group (

effect) enrich the electron density of the aromatic ring, rendering nucleophilic attack highly unfavorable.

Q3: What is the primary degradation pathway when exposed to organolithium bases? A: When exposed to strong organometallic bases like


-butyllithium (

-BuLi) or

-butyllithium (

-BuLi), the molecule undergoes rapid halogen-metal exchange rather than deprotonation[2]. The iodine atom is highly polarizable, allowing the alkyl lithium reagent to attack the iodine, forming an aryllithium intermediate and an alkyl iodide byproduct. This is a synthetically useful transformation but will rapidly consume your starting material.

II. Troubleshooting Guide: Common Experimental Issues

Issue 1: Unwanted Deiodination (Reduction) During Palladium-Catalyzed Cross-Coupling

Symptoms: LC-MS or NMR shows the formation of 1-isopropoxy-2-methylbenzene (loss of iodine) instead of the desired Suzuki or Buchwald-Hartwig coupling product. Root Cause: When using alkoxide bases (e.g.,


) or secondary amine bases in the presence of a Palladium catalyst, the intermediate Aryl-Pd(II)-I complex can undergo 

-hydride elimination from the base or solvent. This transfers a hydride to the palladium center, which subsequently undergoes reductive elimination to yield the dehalogenated arene. Solution:
  • Switch to a weaker, non-nucleophilic inorganic base such as

    
     or 
    
    
    
    .
  • Ensure anhydrous conditions, as trace water can act as a proton source.

  • Utilize a more sterically hindered, electron-rich phosphine ligand (e.g., XPhos or BrettPhos) to accelerate the transmetalation/reductive elimination steps over the competitive reduction pathway.

Issue 2: Formation of Homocoupled Biaryl Byproducts During Lithiation

Symptoms: After treating the compound with


-BuLi and quenching with an electrophile, a significant amount of symmetric biaryl (dimer) is observed.
Root Cause:  Halogen-metal exchange is an equilibrium process. If the reaction is conducted at too high a temperature (e.g., > -40 °C) or if the 

-BuLi is added too slowly, the newly formed aryllithium intermediate will act as a nucleophile and attack the unreacted 4-iodo-1-isopropoxy-2-methylbenzene, resulting in a Wurtz-Fittig-type homocoupling[2]. Solution:
  • Strictly maintain the internal reaction temperature at -78 °C during the addition.

  • Ensure rapid but controlled addition of the organolithium reagent.

  • Operate at a slightly more dilute concentration (e.g., 0.1 M to 0.2 M) to reduce the bimolecular collision rate between the aryllithium and the aryl iodide.

III. Base Stability & Reactivity Matrix

The following table summarizes the quantitative and qualitative stability of 4-iodo-1-isopropoxy-2-methylbenzene across various basic environments.

Base ClassExamplesConcentration / Eq.Temp (°C)Stability / Primary OutcomeHalf-Life (

) of SM
Aqueous Inorganic

1.0 - 5.0 M25 to 100Stable. No hydrolysis or cleavage.> 72 hours
Mild Anhydrous

2.0 - 3.0 eq25 to 120Stable. Used as standard buffers.> 72 hours
Amine Bases

2.0 - 5.0 eq25 to 80Stable. No

observed.
> 72 hours
Strong Alkoxides

1.2 - 2.0 eq25 to 60Stable. (Unless Pd is present).> 48 hours
Organolithiums

-BuLi,

-BuLi
1.05 - 2.1 eq-78Reactive. Halogen-metal exchange.< 1 minute

IV. Validated Protocol: Halogen-Metal Exchange and Electrophilic Trapping

To harness the reactivity of this compound under strongly basic conditions without generating impurities, follow this self-validating protocol. The causality behind each step ensures high yields and reproducibility.

Materials Required:

  • 4-iodo-1-isopropoxy-2-methylbenzene (1.0 equiv, strictly dried)

  • 
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexanes, 1.05 equiv)
  • Anhydrous Tetrahydrofuran (THF, highly purified)

  • Electrophile (e.g., DMF for formylation, 1.5 equiv)

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Causality: Aryllithium species are highly sensitive to trace moisture and oxygen, which will prematurely quench the intermediate to 1-isopropoxy-2-methylbenzene.

  • Substrate Dissolution: Dissolve 4-iodo-1-isopropoxy-2-methylbenzene in anhydrous THF to achieve a concentration of 0.2 M.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Causality: Low temperatures kinetically freeze out side reactions, specifically the nucleophilic attack of the aryllithium on the starting aryl iodide (homocoupling)[2].

  • Base Addition: Dropwise add 1.05 equivalents of

    
    -BuLi down the inner wall of the flask over 5 minutes. Stir at -78 °C for 30 minutes. Causality: Adding down the wall pre-cools the titrant. 1.05 equivalents ensure complete consumption of the iodide without leaving excess strong base that could interfere with the electrophile.
    
  • Electrophilic Trapping: Add the neat electrophile (e.g., anhydrous DMF) rapidly in one portion. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quenching: Quench the reaction with saturated aqueous

    
    . Causality: A mild proton source neutralizes any remaining basic species and lithium alkoxides without cleaving the isopropoxy ether.
    

V. Mechanistic Visualization

The following diagram illustrates the divergent mechanistic pathways of 4-iodo-1-isopropoxy-2-methylbenzene when subjected to different basic environments.

G SM 4-iodo-1-isopropoxy- 2-methylbenzene Mild Mild Inorganic Bases (K2CO3, NaOH, Amines) SM->Mild Strong Organolithium Bases (n-BuLi, t-BuLi) SM->Strong Pd Base + Pd Catalyst (NaOtBu, Cs2CO3) SM->Pd Stable Stable / No Reaction (Isopropoxy & C-I Intact) Mild->Stable RT to 100°C Exchange Halogen-Metal Exchange (Aryl Lithium Intermediate) Strong->Exchange -78°C, Anhydrous THF Coupling Cross-Coupling (C-C or C-N Bond Formation) Pd->Coupling Transition Metal Cycle

Reaction pathways of 4-iodo-1-isopropoxy-2-methylbenzene under various basic conditions.

VI. References

  • Product Details: AD16799 - Aquila Pharmatech LLC. aquilapharmatech.com. Available at:

  • Tuning the stability of alkoxyisopropyl protection groups. nih.gov (PMC). Available at:

  • Direct catalytic cross-coupling of organolithium compounds. rug.nl. Available at:

Sources

Technical Support Center: Cross-Coupling of Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the cross-coupling of sterically hindered aryl iodides (e.g., ortho-substituted and di-ortho-substituted systems).

Standard coupling conditions often fail when applied to sterically congested substrates. This guide deconstructs the mechanistic bottlenecks of these reactions and provides field-proven, self-validating protocols to ensure reproducible success.

FAQ: Catalyst & Ligand Selection

Q1: Why do standard catalysts like Pd(PPh₃)₄ fail with ortho-disubstituted aryl iodides? A: The failure of standard phosphine ligands is rooted in the thermodynamics of the catalytic cycle. For aryl iodides, the carbon-iodine bond is relatively weak, making the initial oxidative addition to Pd(0) highly facile. However, the subsequent transmetalation and reductive elimination steps become severely bottlenecked by steric clash. Standard ligands like PPh₃ lack the necessary steric bulk to force the two coupling partners together on the Pd(II) center. In contrast, bulky, electron-rich ligands (e.g., dialkylbiaryl phosphines or N-heterocyclic carbenes) exert a "steric push" that compresses the bond angle between the coupling partners, drastically lowering the activation energy required for reductive elimination[1].

Q2: Which palladium precursors and ligands are recommended for the Suzuki-Miyaura coupling of tetra-ortho-substituted biaryls? A: For extreme steric hindrance, highly specialized ligands are required to prevent catalyst stalling.

  • Pd-PEPPSI-IPent: This N-heterocyclic carbene (NHC) complex is exceptionally effective due to its flexible yet massive steric umbrella, which stabilizes the active Pd(0) species while forcing reductive elimination[2].

  • HFTPhos: This advanced Buchwald-type ligand utilizes electronic control. By incorporating a highly electron-withdrawing heptafluorotolyl group, it creates secondary interactions with the palladium center that accelerate reductive elimination. This allows for unprecedentedly low catalyst loadings (down to 0.025 mol %) for tetra-ortho-substituted systems[3].

Q3: How do I address poor yields in carbonylative cross-couplings of hindered aryl iodides? A: Traditional phosphine catalysts often fail in carbonylative couplings of ortho-disubstituted aryl iodides because the steric bulk slows down transmetalation, allowing competitive carbon monoxide (CO) insertion to dominate, or leading to catalyst deactivation. The commercially available PEPPSI-IPr catalyst efficiently promotes carbonylative Suzuki and Negishi cross-couplings of hindered aryl iodides to yield diaryl ketones, vastly outperforming Pd(PPh₃)₄ and PdCl₂(dppf) by maintaining a robust coordination sphere under CO pressure[4][5].

Q4: For the Buchwald-Hartwig amination of sterically hindered aryl iodides, what is the optimal ligand? A: Dialkylbiaryl monophosphines from the Buchwald group (e.g., RuPhos, XPhos) are the standard starting points[1]. However, when coupling highly hindered aryl iodides with bulky primary or secondary amines, catalyst stability at room temperature becomes a limiting factor. The recently developed GPhos ligand supports a Pd catalyst that maintains high activity and stability, preventing the formation of off-cycle, inactive bis(amine)Pd complexes, thereby enabling these challenging C–N couplings even at ambient temperatures[6].

Troubleshooting Guide: Common Failure Modes

Issue 1: High Levels of Protodehalogenation (Reduction) Instead of Cross-Coupling
  • Mechanistic Causality: Oxidative addition occurs successfully, but transmetalation is too slow due to steric hindrance. The long-lived Pd(II) intermediate undergoes competitive reduction (often via β-hydride elimination from alkoxide bases or solvent).

  • Solution: Switch to a more sterically demanding ligand to accelerate transmetalation and reductive elimination (e.g., from SPhos to XPhos, or to a Pd-NHC like PEPPSI-IPent). Furthermore, ensure the base is strictly anhydrous; switch from aqueous bases to anhydrous K₃PO₄ or Cs₂CO₃ in non-polar solvents like toluene[1].

Issue 2: Incomplete Conversion & Catalyst Precipitation (Palladium Black)
  • Mechanistic Causality: The active monoligated Pd(0) species is unstable and aggregates into inactive palladium black before it can re-enter the catalytic cycle. This is common when the reductive elimination step is sluggish.

  • Solution: Utilize pre-formed palladacycles (e.g., Buchwald G3 or G4 precatalysts). These precursors generate the active monoligated Pd(0) species at a controlled rate without requiring an excess of reducing agents, maintaining a steady-state concentration of active catalyst that outcompetes aggregation[6].

Quantitative Catalyst Comparison

The following table summarizes the optimal catalyst systems for sterically hindered aryl iodides based on recent literature and empirical data.

Catalyst / Ligand SystemReaction TypeSubstrate StericsTypical LoadingKey Mechanistic Advantage
Pd-PEPPSI-IPent Suzuki-MiyauraTetra-ortho2.0 mol %High stability; forces reductive elimination in extreme steric environments[2].
HFTPhos Pd G3 Suzuki-MiyauraTri/Tetra-ortho0.001 – 0.05 mol %Fluorinated aryl ring accelerates reductive elimination via secondary interactions[3].
PEPPSI-IPr CarbonylativeDi-ortho3.0 mol %Suppresses competitive CO insertion; excellent for diaryl ketones[4].
RuPhos Pd G3 Buchwald-HartwigDi-ortho1.2 – 4.0 mol %High efficiency for bulky amines and secondary alkylamines[1].
GPhos Pd G3 Buchwald-HartwigDi-ortho1.0 – 2.0 mol %Exceptional room-temperature stability; prevents off-cycle bis(amine)Pd formation[6].

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Tetra-ortho-Substituted Biaryls

This protocol utilizes the HFTPhos Pd G3 precatalyst to overcome severe steric repulsion during reductive elimination.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with HFTPhos Pd G3 (0.05 mol %), the sterically hindered arylboronic acid (1.5 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Substrate Addition: Add the sterically hindered aryl iodide (1.0 equiv). If the aryl iodide is a liquid, add it via a microsyringe.

  • Solvent: Add a degassed mixture of iPrOH/H₂O (1:5 ratio, 0.2 M concentration relative to the aryl iodide).

  • Reaction: Seal the flask, remove it from the glovebox, and stir the mixture at 60 °C for 12–24 hours.

  • Validation Checkpoint: Analyze an aliquot via GC-MS or LC-MS. Self-Validation: The complete disappearance of the aryl iodide without the presence of protodehalogenated side products (Ar-H) confirms that the ligand's secondary interactions successfully accelerated reductive elimination over competitive degradation pathways.

  • Workup: Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over MgSO₄, concentrate under vacuum, and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination of Hindered Aryl Iodides

This protocol utilizes GPhos Pd G3 to maintain catalyst stability at ambient or mildly elevated temperatures.

  • Preparation: Inside an inert atmosphere glovebox, combine GPhos Pd G3 (1.0–2.0 mol %), NaOtBu (1.5 equiv), and the hindered aryl iodide (1.0 equiv) in a 20 mL reaction vial equipped with a magnetic stir bar.

  • Amine & Solvent: Add the bulky amine (1.2 equiv) followed by anhydrous, thoroughly degassed toluene (0.5 M).

  • Reaction: Seal the vial with a PTFE-lined cap. Stir at room temperature for 12 hours. (If steric hindrance is extreme, e.g., di-ortho substitution on both partners, heat to 80 °C).

  • Validation Checkpoint: Observe the reaction color. Self-Validation: A sustained pale yellow/orange homogeneous solution indicates the GPhos ligand is successfully preventing the formation of inactive bis(amine)Pd complexes. Rapid formation of black precipitate indicates oxygen ingress or base quenching.

  • Workup: Remove from the glovebox, quench with saturated aqueous NH₄Cl, extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography.

Mechanistic & Workflow Visualizations

Catalyst Selection Decision Tree

G Start Sterically Hindered Aryl Iodide ReactionType Identify Reaction Type Start->ReactionType SMC Suzuki-Miyaura (C-C Bond) ReactionType->SMC BHA Buchwald-Hartwig (C-N Bond) ReactionType->BHA Carbonyl Carbonylative Coupling ReactionType->Carbonyl SMC_Extreme Tetra-ortho substituted? Use Pd-PEPPSI-IPent or HFTPhos SMC->SMC_Extreme Extreme Sterics SMC_Mod Di-ortho substituted? Use SPhos or XPhos Pd G3 SMC->SMC_Mod Moderate Sterics BHA_Bulky Bulky Amine? Use GPhos or RuPhos Pd G3 BHA->BHA_Bulky Carb_Cat Use PEPPSI-IPr Carbonyl->Carb_Cat

Decision matrix for selecting optimal palladium catalysts for sterically hindered aryl iodides.

Catalytic Cycle: The Steric Bottleneck

MechanisticCycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-I TransMet Trans- metalation OxAdd->TransMet Nu-M Note1 Facile for Aryl Iodides due to weak C-I bond OxAdd->Note1 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Note2 Steric Bulk of Ligand Accelerates RE RedElim->Note2

Catalytic cycle highlighting steric influence on the rate-limiting reductive elimination step.

References

  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones Source: National Institutes of Health (PMC) URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: National Institutes of Health (PMC) URL:[Link]

  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin Source: National Institutes of Health (PMC) URL:[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: ACS Organic Letters URL:[Link]

Sources

Advanced Technical Support Center: Minimizing Elimination Byproducts in Phenol Isopropylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis and drug development. This guide is specifically engineered for researchers and scientists optimizing the isopropylation of phenol—a critical pathway for synthesizing active pharmaceutical ingredients like propofol (2,6-diisopropylphenol).

When utilizing isopropyl alcohol (IPA) as an alkylating agent over solid acid catalysts, the most pervasive challenge is the competitive elimination (dehydration) of IPA, which yields unwanted propylene gas, diisopropyl ether (DIPE), and downstream oligomers. This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to suppress these elimination pathways.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: What drives the formation of elimination byproducts (propylene, DIPE) during phenol isopropylation with IPA? A1: The primary cause is the competitive dehydration of the alkylating agent. When IPA adsorbs onto isolated Brønsted acid sites without an adjacent adsorbed phenol molecule, it undergoes a single-site elimination reaction to form propylene and water, or bimolecular dehydration to form diisopropyl ether (DIPE). This phenomenon is exacerbated when the local concentration of phenol on the catalyst surface is too low, leaving active sites exclusively occupied by IPA.

Q2: How can I manipulate the reaction kinetics to favor alkylation over single-site elimination? A2: The desired isopropylation follows a dual-site Langmuir-Hinshelwood-type mechanism. Phenol must adsorb on one active site (Site S2) while IPA adsorbs on an adjacent site (Site S1)[1]. By maintaining a strictly optimized Phenol:IPA molar ratio of 1:4, you ensure sufficient phenol coverage to intercept the activated isopropyl cation before elimination occurs. If you increase the ratio beyond 1:4, excess active sites become available exclusively for IPA, which drastically increases the quantitative formation of propylene and DIPE.

Q3: Which solid acid catalyst is most effective for minimizing elimination and maximizing 2,6-diisopropylphenol selectivity? A3: H-beta zeolite significantly outperforms alternatives like H-mordenite. The causality lies in the pore architecture: H-beta possesses a three-dimensional intersecting pore structure that perfectly accommodates the transition state of the dual-site adsorption mechanism[2]. In contrast, H-mordenite's one-dimensional channels restrict molecular diffusion, increasing the residence time of IPA and thereby favoring the elimination and coking pathways[1][2].

ReactionLogic cluster_dual Dual-Site Mechanism (Target) cluster_single Single-Site Mechanism (Elimination) Reactants Phenol + Isopropyl Alcohol Phenol_S2 Phenol on Site S2 Reactants->Phenol_S2 IPA_S1 IPA on Site S1 Reactants->IPA_S1 Excess_IPA Excess IPA on Acid Sites Reactants->Excess_IPA Alkylation Surface Alkylation Phenol_S2->Alkylation IPA_S1->Alkylation Propofol 2,6-Diisopropylphenol + H2O Alkylation->Propofol Dehydration Dehydration Pathway Excess_IPA->Dehydration Byproducts Propylene + DIPE Dehydration->Byproducts

Logical relationship between dual-site alkylation and elimination pathways.

Part 2: Quantitative Benchmarks

To ensure your system is operating within the optimal kinetic regime, compare your reactor outputs against the following validated benchmarks for vapor-phase isopropylation[1][2]. Deviations from these metrics typically indicate a shift toward the elimination pathway.

Catalyst TypePhenol Conversion (%)2,6-DIPP Selectivity (%)Optimal Temp (K)WHSV (h⁻¹)Activation Energy (kJ/mol)
H-beta 94.056.05332.025.39
H-mordenite 68.043.05332.0N/A

Note: Data derived from optimized continuous-flow conditions using a 1:4 Phenol:IPA molar ratio. 2,6-DIPP = 2,6-diisopropylphenol.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility and actively monitor the suppression of elimination byproducts, implement the following step-by-step methodology for the vapor-phase isopropylation of phenol over H-beta zeolite[1].

Step-by-Step Methodology

1. Catalyst Preparation & Activation

  • Action: Pelletize H-beta zeolite (Si/Al ratio ~10) without a binder, crush, and sieve to a uniform 10–20 mesh size. Calcine the catalyst at 773 K for 4 hours in a continuous flow of dry air.

  • Causality: Calcination removes adsorbed moisture and organic templates that would otherwise act as competitive nucleophiles, ensuring the Brønsted acid sites are fully available for the required dual-site adsorption mechanism.

2. Reactor Setup & Equilibration

  • Action: Load 2.0 g of the activated H-beta catalyst into the isothermal zone of a tubular fixed-bed down-flow glass reactor (20 mm internal diameter). Pack inert glass beads above the catalyst bed. Heat the reactor to exactly 533 K under a nitrogen carrier gas flow (20 mL/min).

  • Causality: The glass beads act as a preheating zone to ensure the liquid feed vaporizes instantly upon entry, preventing localized temperature drops that could alter the kinetic balance and favor IPA dehydration.

3. Feed Injection

  • Action: Prepare a homogenous liquid feed of Phenol and IPA at a strictly controlled molar ratio of 1:4. Inject the feed using a precision syringe pump at a Weight Hourly Space Velocity (WHSV) of 2 h⁻¹.

  • Causality: A WHSV of 2 h⁻¹ provides the optimal residence time. Slower velocities lead to over-alkylation (tri-isopropylphenols), while faster velocities prevent the dual-site adsorption sequence, leading to unreacted phenol and excess IPA elimination[2].

4. Product Condensation & Self-Validation

  • Action: Pass the reactor effluent through a water-cooled condenser and collect the liquid products in an ice-cold trap (0–5 °C).

  • Self-Validating Checkpoint: Calculate the mass balance of the condensate. A theoretical yield of water (from the desired alkylation) matching the stoichiometric conversion of phenol, coupled with the absence of significant non-condensable gas volume (propylene) escaping the trap, validates that the elimination pathway is successfully suppressed.

5. Chromatographic Analysis

  • Action: Analyze the organic phase periodically using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Causality: Real-time monitoring of the DIPE peak versus the 2,6-diisopropylphenol peak allows you to immediately detect if the catalyst is deactivating. A stable phenol conversion rate of >90% over 25 hours on-stream confirms the absence of pore-blocking propylene oligomers[1].

Workflow Start H-beta Zeolite Preparation Activation Calcination (773 K, 4 h) Start->Activation Setup Fixed-Bed Reactor (533 K) Activation->Setup Feed Feed Injection (1:4 Ratio) Setup->Feed Reaction Vapor-Phase Isopropylation Feed->Reaction Condensation Ice-Cold Trap Condensation Reaction->Condensation Analysis GC-FID Mass Balance Analysis Condensation->Analysis

Experimental workflow for vapor-phase isopropylation of phenol over H-beta.

References

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - Academia.edu: [Link]

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta - ResearchGate: [Link]

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - ResearchGate:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-iodo-1-isopropoxy-2-methylbenzene: ¹H NMR Spectroscopy and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-iodo-1-isopropoxy-2-methylbenzene, a substituted aromatic compound, and compares this powerful technique with other common analytical methods.

The unequivocal determination of a molecule's structure is paramount for understanding its chemical properties, reactivity, and biological activity. While several analytical techniques can provide structural information, ¹H NMR spectroscopy often serves as the primary and most definitive method for organic chemists. This guide will use 4-iodo-1-isopropoxy-2-methylbenzene as a model compound to illustrate the detailed insights obtainable from ¹H NMR and to objectively evaluate the strengths and limitations of alternative and complementary techniques such as ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Deciphering the ¹H NMR Spectrum of 4-iodo-1-isopropoxy-2-methylbenzene

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The spectrum of 4-iodo-1-isopropoxy-2-methylbenzene is characterized by distinct signals for the aromatic protons, the isopropoxy group, and the methyl group. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal are key to assigning the structure.

Predicted ¹H NMR Spectral Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic H (ortho to -OCH(CH₃)₂)~6.6-6.8d1H~8.0 Hz (ortho)
Aromatic H (ortho to -I)~7.5-7.7d1H~2.0 Hz (meta)
Aromatic H (ortho to -CH₃)~7.0-7.2dd1H~8.0 Hz (ortho), ~2.0 Hz (meta)
Isopropoxy CH~4.3-4.6septet1H~6.0 Hz
Isopropoxy CH₃~1.2-1.4d6H~6.0 Hz
Aromatic CH₃~2.1-2.3s3H-

Analysis of Spectral Features:

  • Aromatic Region (δ 6.5-8.0 ppm): The three protons on the benzene ring are chemically non-equivalent and give rise to three distinct signals.[1] The proton ortho to the strongly electron-donating isopropoxy group is expected to be the most shielded, appearing furthest upfield.[2] Its signal will be a doublet due to coupling with the adjacent aromatic proton (ortho coupling, ³J ≈ 7-8 Hz).[3] The proton ortho to the iodine atom will be the most deshielded due to the deshielding effect of the halogen and will appear furthest downfield. It will appear as a doublet due to coupling with the neighboring proton (meta coupling, ⁴J ≈ 2 Hz).[4][5] The remaining aromatic proton will be split by both adjacent protons, resulting in a doublet of doublets, with both ortho and meta coupling constants.[4][5]

  • Isopropoxy Group: The methine proton (-CH) of the isopropoxy group is adjacent to six equivalent methyl protons, resulting in a septet (a seven-line pattern) according to the n+1 rule.[6] Conversely, the six methyl protons (-CH₃) are coupled to the single methine proton, appearing as a doublet.[6] The chemical shifts for these protons are characteristic of an isopropoxy group attached to an aromatic ring.[7]

  • Methyl Group: The protons of the methyl group attached to the aromatic ring are not coupled to any neighboring protons and therefore appear as a sharp singlet.[8] Its chemical shift is in the typical range for a methyl group on a benzene ring.[9]

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often involves a combination of techniques. The following table compares ¹H NMR with ¹³C NMR, Mass Spectrometry, and FT-IR Spectroscopy for the analysis of 4-iodo-1-isopropoxy-2-methylbenzene.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Detailed information on the proton framework, including chemical environment, connectivity (through-bond coupling), and stereochemistry.[10]High resolution, provides detailed structural information, non-destructive.Can have complex spectra for large molecules, requires soluble samples.[3]
¹³C NMR Spectroscopy Number of non-equivalent carbon atoms, chemical environment of each carbon.Complements ¹H NMR by providing direct information about the carbon skeleton, simpler spectra due to broadband decoupling.[11]Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times.[12]
Mass Spectrometry (MS) Molecular weight and elemental composition (high-resolution MS), fragmentation patterns that provide structural clues.High sensitivity, provides molecular weight information, fragmentation can reveal substructures.[13]Isomers can be difficult to distinguish, fragmentation can be complex to interpret.[14]
FT-IR Spectroscopy Presence of functional groups based on their characteristic vibrational frequencies.[15]Fast and simple to perform, provides a "fingerprint" of the molecule.[16]Provides limited information about the overall molecular structure and connectivity.[17]

Experimental Protocols

¹H NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-iodo-1-isopropoxy-2-methylbenzene.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts and coupling constants.

Visualization of Key Concepts

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "O" [label="O"]; "C7" [label="C"]; "C8" [label="C"]; "C9" [label="C"]; "I" [label="I"]; "C10" [label="C"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "H5" [label="H"]; "H6" [label="H"]; "H7" [label="H"]; "H8" [label="H"]; "H9" [label="H"]; "H10" [label="H"]; "H11" [label="H"]; "H12" [label="H"]; "H13" [label="H"];

} caption: "Structure of 4-iodo-1-isopropoxy-2-methylbenzene"

dot digraph "Analytical_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Workflow for Structural Elucidation"

Conclusion

¹H NMR spectroscopy stands out as the most informative single technique for the structural elucidation of organic molecules like 4-iodo-1-isopropoxy-2-methylbenzene. It provides a wealth of information regarding the proton framework, connectivity, and stereochemistry. However, for an unambiguous and comprehensive structural assignment, especially for more complex molecules, a multi-technique approach is indispensable. The combination of ¹H NMR with ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy provides a synergistic and self-validating system for determining the complete and correct structure of a chemical compound, which is a critical step in all aspects of chemical and pharmaceutical research.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • Scribd. (n.d.). Aromatic Proton Coupling Constants. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Oreate AI Blog. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. [Link]

  • Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603. [Link]

  • Abraham, R. J., & Loftus, P. (1988). Proton and Carbon-13 NMR Spectroscopy: An Integrated Approach. Heyden. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Save My Exams. (2025, January 4). Carbon-13 NMR Spectroscopy. [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • YouTube. (2019, January 22). Carbon-13 NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

  • Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

  • Spectroscopy. (2016, May 1). Interpreting the Spectra of Substituted Benzene Rings. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • epathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Chemistry LibreTexts. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]

  • University of California, Davis. (n.d.). The four facets of 1H NMR spectroscopy. [Link]

  • PubChem. (n.d.). 1-Iodo-2-methyl-4-(prop-2-en-1-yloxy)benzene. [Link]

  • Gordon and Breach Science Publishers. (n.d.). Tables For Organic Structure Analysis. [Link]

  • Journal of Chemical Education. (n.d.). NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (500 MHz, toluene-d8) showing the H6, H7, and H10.... [Link]

Sources

Comparison Guide: Distinguishing 4-iodo-1-isopropoxy-2-methylbenzene from Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry—specifically in the synthesis of aryl-ether scaffolds for Suzuki-Miyaura cross-coupling—4-iodo-1-isopropoxy-2-methylbenzene (Target A ) is a critical intermediate. Its structural integrity is paramount; regioisomeric impurities behave as "silent killers" in Structure-Activity Relationship (SAR) studies, leading to false negatives or off-target toxicity.

This guide provides a definitive workflow to distinguish the target 4-iodo isomer from its most prevalent synthetic byproducts: the 6-iodo (ortho-isomer) and the 5-iodo (meta-isomer). We utilize Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by chromatographic behavior and mechanistic insight.

Structural Analysis & The "Isomer Challenge"

The synthesis of 4-iodo-1-isopropoxy-2-methylbenzene typically involves the electrophilic iodination of 1-isopropoxy-2-methylbenzene (o-isopropoxytoluene). The directing effects of the substituents dictate the impurity profile.

The Players
CompoundStructure DescriptionSynthetic ProbabilityKey Challenge
Target (4-iodo) Iodine at position 4 (Para to -OiPr).High (Major Product)-OiPr is a strong activator and directs Para.
Isomer B (6-iodo) Iodine at position 6 (Ortho to -OiPr).Medium (Minor Impurity)-OiPr directs Ortho, but steric bulk of Isopropyl hinders this site.
Isomer C (5-iodo) Iodine at position 5 (Meta to -OiPr).Low Controlled by the weaker Methyl group (Para direction).
Isomer D (3-iodo) Iodine at position 3 (Between -OiPr and -Me).Trace/None "Buttressing effect" prevents substitution here.
Mechanistic Insight

The isopropoxy group (


) is a strong ortho/para director. The methyl group (

) is a weak ortho/para director.
  • Target Formation: The 4-position is activated by the alkoxy group and is sterically accessible.

  • Primary Contaminant: The 6-position is also activated by the alkoxy group but is sterically crowded by the isopropyl moiety. However, under vigorous iodination conditions, Isomer B (6-iodo) is the most persistent impurity.

Method 1: NMR Spectroscopy (The Gold Standard)

NMR is the only self-validating method to definitively assign regiochemistry without a reference standard. We rely on Proton Coupling Patterns (


 Splitting)  and Nuclear Overhauser Effect (NOE) .
Comparative Data Table: Predicted NMR Shifts
Proton PositionTarget (4-iodo) Isomer B (6-iodo) Isomer C (5-iodo)
Aromatic Region AB + Singlet ABC (Contiguous) AB + Singlet
H3 ~7.45 ppm (s)~6.90 ppm (d)~7.30 ppm (d)
H4 Substituted (I)~6.75 ppm (t)~7.10 ppm (d)
H5 ~7.40 ppm (d,

)
~7.35 ppm (d)Substituted (I)
H6 ~6.65 ppm (d,

)
Substituted (I)~7.25 ppm (s)
Diagnostic Feature Two doublets (

Hz) + One isolated Singlet
Three adjacent protons (d, t, d pattern) Two doublets (

Hz) + One isolated Singlet
The "Split Logic" Analysis
  • Target (4-iodo):

    • You will see a doublet at ~6.65 ppm (H6, ortho to ether) and a doublet at ~7.40 ppm (H5, ortho to iodine). These couple to each other (

      
       Hz).
      
    • You will see a distinct singlet (or finely split doublet,

      
       Hz) at ~7.45 ppm (H3). This proton is isolated between the Methyl and Iodine groups.
      
  • Isomer B (6-iodo):

    • The protons at H3, H4, and H5 are neighbors. This creates a continuous spin system.

    • You will see a triplet (or dd) for H4, flanked by two doublets. Absence of an isolated singlet is the kill-switch for this isomer.

  • Distinguishing Target vs. Isomer C (5-iodo):

    • Both have an "AB + Singlet" pattern.

    • Differentiation: In the Target, the singlet (H3) is adjacent to the Methyl group. In Isomer C, the singlet (H6) is adjacent to the Isopropoxy group.

    • NOE Experiment: Irradiate the Methyl signal (~2.2 ppm).

      • Target: Strong NOE enhancement of the aromatic Singlet (H3).

      • Isomer C: Strong NOE enhancement of the aromatic Doublet (H3).

Visualization: NMR Decision Logic

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.0 ppm) Pattern Check Splitting Pattern Start->Pattern Contiguous 3 Adjacent Protons (d, t, d pattern) Pattern->Contiguous Continuous System Isolated 2 Doublets + 1 Singlet (AB + S pattern) Pattern->Isolated Isolated Proton Result_6I IDENTIFIED: 6-Iodo Isomer (Impurity) Contiguous->Result_6I NOE_Check Perform 1D-NOE Irradiate Methyl Group (~2.2 ppm) Isolated->NOE_Check NOE_Singlet NOE on Singlet NOE_Check->NOE_Singlet NOE_Doublet NOE on Doublet NOE_Check->NOE_Doublet Result_Target CONFIRMED: 4-Iodo Target NOE_Singlet->Result_Target Result_5I IDENTIFIED: 5-Iodo Isomer (Rare Impurity) NOE_Doublet->Result_5I

Caption: Decision tree for assigning regiochemistry using


 coupling patterns and NOE correlations.

Method 2: Chromatographic Separation (GC-MS/HPLC)

While NMR identifies the structure, chromatography quantifies purity.

Theoretical Retention Behavior

The Orthogonal Effect dictates that 1,2-disubstituted benzenes (Ortho) often have lower boiling points and shorter retention times on non-polar columns (e.g., DB-5, HP-5) compared to their 1,4-disubstituted (Para) counterparts.

  • Isomer B (6-iodo): The Iodine is ortho to the bulky Isopropoxy group. This steric crowding prevents efficient intermolecular

    
    -stacking and reduces the boiling point.
    
    • Prediction: Elutes first (Shortest RT).

  • Target (4-iodo): The molecule is more linear and symmetric, allowing better packing and higher boiling point.

    • Prediction: Elutes later (Longer RT).

GC-MS Fragmentation

Mass spectrometry alone is not sufficient for identification as all isomers share the same parent ion (


 276) and similar base peaks (loss of isopropyl, 

233). However, the relative abundance of the

peak may vary.

Experimental Protocols

Protocol A: Definitive NMR Characterization

Purpose: To certify the identity of the synthesized batch.

  • Sample Prep: Dissolve 10-15 mg of the product in 0.6 mL of

    
    . Ensure the solution is clear (filter if necessary to remove inorganic salts).
    
  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Run 1D-NOESY or 1D-GOESY :

      • Select the Methyl singlet at ~2.2 ppm as the irradiation target.

      • Mixing time: 500 ms.

  • Analysis:

    • Check the aromatic region (6.5–8.0 ppm).

    • If the isolated aromatic singlet enhances, the structure is the 4-iodo target.

Protocol B: GC-MS Purity Check

Purpose: To quantify regioisomeric impurities.

  • Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Detection: EI Source, Scan range 50–350 amu.

  • Integration: Regioisomers typically separate by 0.2–0.5 minutes. The major peak should be the later-eluting component (Target).

Visualization: Analytical Workflow

Workflow Input Crude Reaction Mixture GC GC-MS Analysis (Check Purity) Input->GC Purification Flash Column (Hexane/EtOAc) GC->Purification If isomers present NMR 1H NMR + NOE (Certify Structure) GC->NMR >98% Purity Purification->GC Re-check Release Release for Coupling NMR->Release Confirmed

Caption: Standard Operating Procedure (SOP) for the purification and validation of the aryl iodide intermediate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on NOE and coupling constants).

A Senior Application Scientist's Guide to HPLC Retention Time of Aryl Iodide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Aryl Iodides and HPLC in Modern Synthesis

Aryl iodides are indispensable building blocks in modern synthetic and medicinal chemistry. Their moderate reactivity and versatility make them key precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira couplings. In drug development, these intermediates are crucial for constructing the complex molecular architectures of active pharmaceutical ingredients (APIs).[1][2]

Given their importance, the ability to accurately monitor the progress of reactions involving aryl iodides and assess the purity of the resulting products is paramount. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the cornerstone analytical technique for this purpose.[1][3] It provides both qualitative and quantitative data, allowing chemists to identify starting materials, intermediates, and byproducts, thereby ensuring the quality and consistency of the synthetic process.[3][4] This guide provides an in-depth comparison of the HPLC retention behavior of common aryl iodide intermediates, explains the physicochemical principles governing their separation, and offers a robust, validated protocol for their analysis.

The Foundation: Understanding Retention in Reversed-Phase HPLC

Reversed-phase liquid chromatography (RP-LC) separates molecules based on their hydrophobicity.[5] In this mode, the stationary phase (the material packed inside the column) is non-polar, while the mobile phase (the solvent moving through the column) is polar.[6][7]

  • Stationary Phase: The most common choice is silica chemically bonded with C18 (octadecylsilane) alkyl chains, creating a hydrophobic surface.[6][8]

  • Mobile Phase: Typically a mixture of water and a miscible, less polar organic solvent like acetonitrile (ACN) or methanol (MeOH).[9]

The separation mechanism is governed by the partitioning of analytes between these two phases. Hydrophobic, or non-polar, molecules have a stronger affinity for the non-polar stationary phase and will move through the column more slowly, resulting in a longer retention time . Conversely, polar molecules have a greater affinity for the polar mobile phase and will elute more quickly, leading to a shorter retention time .[10][11]

Key Factors Governing the Retention Time of Aryl Iodides

The retention time of an aryl iodide is not an arbitrary value; it is a direct consequence of its molecular structure and the specific chromatographic conditions employed. Understanding these factors is critical for method development and interpretation.

Analyte Physicochemical Properties
  • Hydrophobicity and Polarity: This is the single most dominant factor. The overall polarity of an aryl iodide is determined by its functional groups.

    • Polar Groups (-OH, -NH2, -COOH): These groups increase the molecule's affinity for the polar mobile phase, thus decreasing retention time.

    • Non-Polar Groups (-CH3, -CF3, halogens): These groups increase hydrophobicity, strengthening interaction with the C18 stationary phase and increasing retention time. Iodine itself contributes to the hydrophobicity.

  • Ionization State (pKa vs. Mobile Phase pH): For aryl iodides with acidic or basic functional groups (e.g., 4-iodophenol or 4-iodoaniline), the pH of the mobile phase is critical.[12] A molecule in its neutral, un-ionized state is significantly more hydrophobic than its charged, ionized counterpart.

    • Acids: To maximize retention, the mobile phase pH should be set at least 2 units below the pKa of the acidic group.

    • Bases: To maximize retention, the mobile phase pH should be set at least 2 units above the pKa of the basic group. This is why buffered mobile phases are essential for achieving stable and reproducible retention times for ionizable compounds.[13]

Chromatographic Conditions
  • Mobile Phase Composition: The ratio of organic solvent to water dictates the "elution strength" of the mobile phase. Increasing the percentage of the organic modifier (e.g., acetonitrile) makes the mobile phase more non-polar, which weakens the interaction between hydrophobic analytes and the stationary phase, causing them to elute faster and decreasing their retention time.[10]

  • Stationary Phase Chemistry: While C18 is the workhorse, alternative stationary phases can provide different selectivity, which is the ability to distinguish between two closely related compounds.[14]

    • Pentafluorophenyl (PFP): These phases offer unique π-π, dipole-dipole, and ion-exchange interactions, making them particularly effective for separating halogenated compounds, positional isomers, and aromatic molecules.[5][15]

    • Biphenyl: This phase provides strong π-π interactions, enhancing the retention of aromatic or heterocyclic ring-containing analytes.[8][16]

  • Column Temperature: Increasing the column temperature typically leads to a decrease in retention time. This is primarily due to the reduced viscosity of the mobile phase, which allows it to flow more easily, and a potential shift in the partitioning equilibrium.[13][17] Maintaining a constant, controlled column temperature is crucial for reproducibility.

Experimental Protocol: A Foundational HPLC Method for Aryl Iodides

This protocol provides a robust starting point for the analysis of a wide range of aryl iodide intermediates. It is designed to be self-validating, employing standard conditions that ensure reproducibility.

Objective: To achieve baseline separation of common aryl iodide intermediates using a gradient reversed-phase HPLC method with UV detection.

Instrumentation and Materials:

  • HPLC System: A quaternary pump system with a UV-Vis detector (e.g., Agilent 1200 series or equivalent).[18]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., InertSustain C18).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile/Water.

  • Standard Solutions: Prepare individual 100 µg/mL solutions of each aryl iodide intermediate in the sample diluent.

Chromatographic Conditions:

Parameter Value Rationale
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temp. 30 °C Controlled temperature ensures retention time stability.[13]
Injection Vol. 5 µL A small volume minimizes potential peak distortion from the injection solvent.
Detection UV at 254 nm A common wavelength where most aromatic compounds exhibit strong absorbance.

| Gradient Elution | See table below | A gradient is used to elute compounds with a wide range of polarities in a reasonable timeframe with good peak shape.[19] |

Gradient Timetable:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 5 95
17.0 5 95
17.1 95 5

| 20.0 | 95 | 5 |

Procedure:

  • System Preparation: Purge all mobile phase lines to remove air bubbles.[13]

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of each standard solution individually to determine its retention time.

  • Data Acquisition: Record the chromatogram for 20 minutes.

  • Analysis: Identify the retention time for each aryl iodide intermediate.

Visualizing the Workflow and Logic

A clear understanding of the experimental process and the factors influencing the outcome is essential for successful analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (0.1% Formic Acid) Pump Gradient Pump (1.0 mL/min) MobilePhase->Pump SamplePrep Sample Dilution (100 µg/mL in ACN/H2O) Injector Autosampler Injection (5 µL) SamplePrep->Injector Injector->Pump Column C18 Column (30 °C) Pump->Column Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Result Retention Time (RT) & Peak Area CDS->Result

Caption: A typical experimental workflow for the HPLC analysis of aryl iodide intermediates.

Retention_Factors RT Retention Time (RT) Analyte Analyte Properties Polarity Polarity / Hydrophobicity Analyte->Polarity pKa pKa (Ionization) Analyte->pKa Size Molecular Size Analyte->Size Conditions HPLC Conditions MobilePhase Mobile Phase (% Organic) Conditions->MobilePhase StationaryPhase Stationary Phase (e.g., C18, PFP) Conditions->StationaryPhase Temperature Temperature Conditions->Temperature pH Mobile Phase pH Conditions->pH Polarity->RT pKa->RT Size->RT MobilePhase->RT StationaryPhase->RT Temperature->RT pH->RT

Caption: Logical relationship between analyte properties, HPLC conditions, and retention time.

Comparative Data: Retention Time vs. Molecular Structure

The following table presents a comparative analysis of several common aryl iodide intermediates. The predicted retention times are based on the experimental protocol described above and illustrate the principles of reversed-phase chromatography. Hydrophobicity is estimated using the calculated LogP (cLogP), where a higher value indicates greater hydrophobicity.

CompoundStructureKey Functional GroupcLogP (Approx.)Predicted Retention Time (min)Rationale for Retention
4-Iodoaniline I-C₆H₄-NH₂Amino (-NH₂)2.56.8The polar amino group reduces hydrophobicity, leading to an early elution time. At the acidic pH of the mobile phase, it will be protonated (-NH₃⁺), further increasing polarity.
4-Iodophenol I-C₆H₄-OHHydroxyl (-OH)2.88.5The hydroxyl group is polar but less so than the protonated amine. It remains neutral at the mobile phase pH, resulting in slightly longer retention than 4-iodoaniline.
Iodobenzene I-C₆H₅None3.211.2The reference compound. Its retention is based on the hydrophobicity of the iodinated benzene ring.
4-Iodotoluene I-C₆H₄-CH₃Methyl (-CH₃)3.712.5The non-polar methyl group increases the overall hydrophobicity of the molecule, leading to a longer retention time compared to iodobenzene.
1-Iodo-4-nitrobenzene I-C₆H₄-NO₂Nitro (-NO₂)3.010.5The nitro group is polar, but its effect on retention is less pronounced than -OH or -NH₂. Its retention is slightly less than the parent iodobenzene.

Analysis of Trends: As clearly demonstrated in the table, there is a strong correlation between the polarity of the substituent on the aryl iodide ring and its retention time. The introduction of polar, hydrogen-bonding groups like amines and phenols significantly shortens retention. Conversely, adding non-polar alkyl groups increases hydrophobicity and lengthens retention. This predictable relationship allows scientists to estimate the elution order of reactants, products, and impurities in a reaction mixture, which is invaluable for method development and analysis.

Conclusion

The HPLC analysis of aryl iodide intermediates is a fundamental task in pharmaceutical development. A logical, systematic approach grounded in the principles of reversed-phase chromatography is key to developing robust and reliable analytical methods. Retention time is primarily dictated by the analyte's hydrophobicity, which can be modulated by its functional groups and ionization state. By carefully controlling chromatographic parameters such as mobile phase composition, pH, and temperature, researchers can achieve effective separation and accurate quantification. This guide serves as a practical framework for understanding these relationships and implementing effective HPLC strategies for the analysis of this critical class of molecules.

References

  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Available at: [Link]

  • GL Sciences. (n.d.). How to Increase Retention - How to use analytical columns. Technical Support. Available at: [Link]

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • PharmTech. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Stack Exchange. (2021). Retention Time Change in Reversed Phase Chromatography (revised). Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC method for the resolution of drug intermediates. Available at: [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. Available at: [Link]

  • Walsh Medical Media. (2012). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Available at: [Link]

  • Advanced Materials Technology. (n.d.). Small Molecule Selectivity Sampler - HPLC. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • MAC-MOD Analytical. (2017). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Available at: [Link]

  • Chromatography Online. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]

  • SlideShare. (n.d.). Mechanisms of retention in HPLC Part 2. Available at: [Link]

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available at: [Link]

  • ACS Publications. (2020). Enantioselective Aryl-Iodide-Catalyzed Wagner–Meerwein Rearrangements. Journal of the American Chemical Society. Available at: [Link]

  • Seton Hall University. (n.d.). Retention of Ionizable Compounds in HPLC. eRepository @ Seton Hall. Available at: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of CAS 877603-52-6

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-iodo-1-isopropoxy-2-methylbenzene (CAS 877603-52-6), a critical building block in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators and other aryl-ether drug candidates.

Product Identity: 4-Iodo-1-isopropoxy-2-methylbenzene CAS Registry Number: 877603-52-6 Molecular Formula: C₁₀H₁₃IO Exact Mass: 276.0011 Da

Part 1: Executive Summary & Scientific Context

In the development of S1P receptor modulators and related aryl-ether pharmacophores, CAS 877603-52-6 serves as a high-value electrophile for cross-coupling reactions (e.g., Sonogashira, Suzuki). Its structural integrity is defined by three distinct moieties: a labile isopropyl ether , a stabilizing methyl group , and a reactive iodide handle.

For analytical chemists, this molecule presents a unique fragmentation signature compared to its brominated or methoxylated analogs. This guide compares the MS/MS performance of the iodo-derivative against its primary process alternative, 4-bromo-1-isopropoxy-2-methylbenzene , to assist in raw material qualification and impurity tracking.

Key Findings
  • Fragmentation Specificity: The C–I bond is significantly weaker (approx. 57 kcal/mol) than the C–Br bond (approx. 69 kcal/mol), leading to facile iodine loss and a dominant aryl cation at m/z 149 in high-energy collision environments.

  • Diagnostic Neutral Loss: The isopropyl group undergoes a characteristic McLafferty-like rearrangement or 4-center elimination, ejecting propene (42 Da) to yield a stable phenol radical cation at m/z 234 .

  • Detection Advantage: Unlike the bromo-analog, which splits signal intensity between ⁷⁹Br and ⁸¹Br isotopes, the iodo-derivative concentrates ion current into a single monoisotopic peak (m/z 276 ), improving the Limit of Detection (LOD) by approximately 2-fold for low-level impurity analysis.

Part 2: Experimental Methodology

To replicate these results, ensure your LC-MS/MS or GC-MS system is equilibrated to the following parameters.

Protocol 1: Sample Preparation & Ionization
  • Solvent System: Methanol/Water (80:20 v/v) with 0.1% Formic Acid (for ESI+) or Dichloromethane (for EI).

  • Concentration: 10 µg/mL (stock), diluted to 100 ng/mL for sensitivity testing.

  • Ionization Source:

    • ESI Positive: Capillary Voltage 3.5 kV, Source Temp 350°C. Note: Ethers are poor proton acceptors; ammonium adducts

      
       may be observed.
      
    • EI (70 eV): Preferred for structural elucidation. Source Temp 230°C.

Protocol 2: Collision-Induced Dissociation (CID)
  • Precursor Isolation: m/z 276.0 (Isolation width 1.0 Da).

  • Collision Energy (CE): Stepped ramp 10–40 eV.

  • Gas: Nitrogen (LC-MS) or Helium (GC-MS).

Part 3: Fragmentation Pattern Analysis

The fragmentation of CAS 877603-52-6 is governed by two competing pathways: Ether Cleavage vs. Halogen Abstraction .

Pathway A: The "Ether-First" Mechanism (Dominant at Low Energy)
  • Precursor: Molecular ion

    
     at m/z 276 .
    
  • Transition: The isopropyl group ejects a neutral propene molecule (

    
    , 42 Da) via a 4-membered transition state.
    
  • Product: A radical cation of 4-iodo-2-methylphenol at m/z 234 .

  • Secondary Loss: The iodine atom is subsequently lost (

    
    , 127 Da), yielding the hydroxytropylium-like ion at m/z 107 .
    
Pathway B: The "Halogen-First" Mechanism (Dominant at High Energy)
  • Precursor: Molecular ion

    
     at m/z 276 .
    
  • Transition: Homolytic cleavage of the weak C–I bond.

  • Product: The 4-isopropoxy-3-methylphenyl cation at m/z 149 .

  • Secondary Loss: Loss of propene (42 Da) yields the same m/z 107 core ion.

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation logic.

FragmentationPathway Parent Parent Ion [M]+• m/z 276 PhenolIon Phenol Radical Cation [M - C3H6]+• m/z 234 Parent->PhenolIon Loss of Propene (-42 Da) Low Energy Path ArylCation Aryl Cation [M - I]+ m/z 149 Parent->ArylCation Loss of Iodine (-127 Da) High Energy Path CoreIon Core Cresol Cation C7H7O+ m/z 107 PhenolIon->CoreIon Loss of Iodine (-127 Da) ArylCation->CoreIon Loss of Propene (-42 Da) Tropylium Tropylium Ion C5H5+ m/z 65 CoreIon->Tropylium Ring Contraction (-42 Da)

Caption: Competing fragmentation pathways for CAS 877603-52-6. The "Ether-First" path (Green) is diagnostic for the isopropoxy group.

Part 4: Performance Comparison (Iodo vs. Bromo)

When selecting a building block for process scale-up, the choice often lies between the Iodo- (CAS 877603-52-6) and Bromo- (CAS 482-XX-X analog) variants. The table below objectively compares their MS performance.

Comparative Data Table
FeatureIodo-Analog (CAS 877603-52-6)Bromo-Analog (Alternative)Implication for Research
Parent Ion (m/z) 276 (Single Peak)228 / 230 (1:1 Doublet)Iodo offers 2x higher signal-to-noise for the same molar concentration due to lack of isotopic splitting.
C-X Bond Energy ~57 kcal/mol (Weak)~69 kcal/mol (Strong)Iodo fragments at lower collision energies , making it easier to confirm structure but potentially less stable in source.
Key Fragment m/z 149 (Aryl Cation)m/z 149 (Aryl Cation)Both converge to the same aryl core, allowing method transfer for the organic skeleton.
Isotopic Pattern Monoisotopic (¹²⁷I)Di-isotopic (⁷⁹Br, ⁸¹Br)Bromo provides a built-in "checksum" for identification; Iodo requires high-res MS for mass accuracy confirmation.
Propene Loss Highly Favored (m/z 234)Favored (m/z 186/188)The neutral loss of 42 Da is a universal identifier for the isopropoxy group in both analogs.
Comparison Workflow Diagram

Use this workflow to distinguish between the two alternatives in a mixed sample.

ComparisonWorkflow cluster_decision Isotopic Pattern Analysis Sample Unknown Sample (Reaction Mixture) CheckIso Check M+ Isotope Profile Sample->CheckIso Single Single Peak (Monoisotopic) CheckIso->Single No Split Double 1:1 Doublet (M, M+2) CheckIso->Double Split Detected ResultI ID: Iodo-Analog (CAS 877603-52-6) Confirm via m/z 234 Single->ResultI ResultBr ID: Bromo-Analog (Alternative) Confirm via m/z 186/188 Double->ResultBr

Caption: Decision tree for distinguishing Iodo- vs. Bromo- precursors in reaction monitoring.

Part 5: References

  • Google Patents. (2013). KR20130115311A - Modulators of S1P Receptors. (Describes the use of CAS 877603-52-6 in coupling reactions). Retrieved from

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative source on McLafferty rearrangement and halide loss mechanisms).

  • NIST Mass Spectrometry Data Center. (2024). Standard Reference Data for 4-Iodo-2-methylphenol. Retrieved from [Link]

A Comparative Guide to the Reactivity of 4-iodo- and 4-bromo-1-isopropoxy-2-methylbenzene for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Aryl halides, such as 4-iodo- and 4-bromo-1-isopropoxy-2-methylbenzene, are fundamental building blocks, frequently employed in the construction of complex molecular architectures. The choice between an aryl iodide and an aryl bromide can have profound implications for the outcome of a synthetic sequence. This guide provides an in-depth comparison of the reactivity of these two key substrates, supported by theoretical principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Duality of Halogen Reactivity: A Tale of Two Mechanisms

The reactivity of an aryl halide is not an intrinsic property but is instead dictated by the mechanism of the reaction in which it participates. The two primary classes of reactions where these substrates are employed—nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions—exhibit opposing reactivity trends for aryl halides.

Nucleophilic Aromatic Substitution (SNAr): The Electronegativity Game

In nucleophilic aromatic substitution, the reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction rate.

The reactivity of the aryl halide in an SNAr reaction is therefore governed by the ability of the halogen to withdraw electron density from the ring via the inductive effect, thereby stabilizing the negatively charged intermediate. Consequently, the reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I . The more electronegative the halogen, the faster the reaction.

It is important to note, however, that the presence of the electron-donating isopropoxy and methyl groups on the benzene ring in 4-iodo- and 4-bromo-1-isopropoxy-2-methylbenzene deactivates the ring towards nucleophilic attack. SNAr reactions with these substrates would generally require harsh conditions or the presence of a strong electron-withdrawing group elsewhere on the ring.

Palladium-Catalyzed Cross-Coupling Reactions: The Bond Strength Imperative

In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The catalytic cycle of these reactions typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, which involves the cleavage of the C-X bond, is often the rate-determining step.

The C-I bond is significantly weaker than the C-Br bond, making the oxidative addition of an aryl iodide to the palladium catalyst a more facile process. This leads to a general reactivity trend of I > Br > Cl > F in these transformations. Consequently, 4-iodo-1-isopropoxy-2-methylbenzene is expected to be the more reactive substrate in palladium-catalyzed cross-coupling reactions.

dot digraph "SNAr vs Cross-Coupling Reactivity" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: Logical relationship between reaction type, determining factor, and reactivity order.

Comparative Reactivity in Key Cross-Coupling Reactions

The superior reactivity of aryl iodides in palladium-catalyzed reactions allows for the use of milder reaction conditions, lower catalyst loadings, and often results in higher yields and shorter reaction times compared to their bromo- a nalogues.

Suzuki-Miyaura Coupling
Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-1-isopropoxy-2-methylbenzene (analogue)Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O1001285-95 (estimated)[1]
4-Bromo-1-isopropoxy-2-methylbenzene (analogue)Phenylboronic acidPd(OAc)₂/SPhos (2/4 mol%)K₃PO₄1,4-Dioxane/H₂O80890-98 (estimated)[1]

dot digraph "Suzuki_Miyaura_Cycle" { graph [splines=true, overlap=false, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes. Similar to the Suzuki coupling, the rate-determining step is typically the oxidative addition of the aryl halide to the palladium catalyst. Therefore, 4-iodo-1-isopropoxy-2-methylbenzene is expected to be more reactive than its bromo counterpart. This increased reactivity can be advantageous, particularly when using less reactive or sterically demanding alkenes.

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Aryl IodideAlkenePd(OAc)₂BaseSolventLowerShorterGenerally Higher
Aryl BromideAlkenePd(OAc)₂BaseSolventHigherLongerGenerally Lower
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The general reactivity trend of I > Br holds true in this reaction as well. The use of the more reactive aryl iodide can often allow for lower catalyst loadings and milder reaction conditions, which is particularly beneficial when working with sensitive or complex amine coupling partners.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Aryl IodidePrimary/Secondary AminePd₂(dba)₃ / LigandNaOtBuToluene80-1004-12Typically >80
Aryl BromidePrimary/Secondary AminePd₂(dba)₃ / LigandNaOtBuToluene100-12012-24Varies, often lower than iodide

Experimental Protocols

The following are general, illustrative protocols for palladium-catalyzed cross-coupling reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

dot digraph "Suzuki_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: General experimental workflow for Suzuki-Miyaura coupling.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath to the required temperature (typically 80-120 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Conclusion and Recommendations

The choice between 4-iodo- and 4-bromo-1-isopropoxy-2-methylbenzene is a critical decision that hinges on the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, etc.), 4-iodo-1-isopropoxy-2-methylbenzene is the demonstrably superior substrate . Its weaker C-I bond facilitates the rate-determining oxidative addition step, leading to faster reactions, higher yields, and the ability to employ milder conditions. This is particularly advantageous for large-scale synthesis where efficiency is paramount and for the synthesis of complex molecules bearing sensitive functional groups.

  • For nucleophilic aromatic substitution (SNAr) reactions , while generally disfavored for this electron-rich system, 4-bromo-1-isopropoxy-2-methylbenzene would theoretically be more reactive than the iodo-analogue due to the higher electronegativity of bromine. However, significant activation, such as the presence of a strong electron-withdrawing group, would likely be necessary for this reaction to be synthetically useful.

References

Sources

Infrared spectroscopy (IR) peaks for aryl ether and iodide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Characterization Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

In drug development and organic synthesis, the precise characterization of aryl ethers (Ar-O-R) and aryl iodides (Ar-I) is critical for Structure-Activity Relationship (SAR) studies. While Nuclear Magnetic Resonance (NMR) is definitive for backbone structure, Infrared Spectroscopy (IR) offers a rapid, cost-effective method for functional group validation.

However, these two moieties present distinct challenges:

  • Aryl Ethers provide strong, diagnostic signals but are easily confused with esters or alkyl ethers if resonance shifts are ignored.

  • Aryl Iodides are notoriously difficult to detect in standard Mid-IR (4000–400 cm⁻¹) due to the low frequency of the C–I stretch, often requiring alternative detection strategies like Raman spectroscopy or Far-IR.

This guide objectively compares the spectral signatures of these groups against their common structural alternatives and evaluates the performance of different detection methodologies.

Aryl Ether Profiling: The Resonance Shift

Unlike aliphatic ethers, aryl ethers exhibit a distinct spectral profile due to the conjugation of the oxygen lone pair with the aromatic ring. This


 character strengthens the C–O bond, shifting the vibrational frequency higher than that of saturated counterparts.[1]
Diagnostic Peaks
Vibration ModeFrequency Range (cm⁻¹)IntensityNotes
Asymmetric C–O–C Stretch 1200 – 1275 StrongPrimary Diagnostic. Shifted +100 cm⁻¹ higher than alkyl ethers due to resonance.[2]
Symmetric C–O–C Stretch 1020 – 1075 MediumSecondary confirmation; often obscured by other fingerprint bands.
Aromatic C=C Ring Stretch 1450 – 1600Medium-StrongUsually 2-4 bands; confirms the aromatic system.
Comparative Analysis: Aryl Ether vs. Alternatives

The following table compares the performance of IR in distinguishing aryl ethers from structurally similar functional groups.

Functional GroupC–O Stretch (Asym)Key Differentiator (Exclusion Criteria)Risk of False Positive
Aryl Ether (Ar-O-R) 1200–1275 cm⁻¹ Absence of C=O (1700+) and O-H (3200+) Low (if exclusion rules applied)
Alkyl Ether (R-O-R)1085–1150 cm⁻¹Lower frequency; lacks aromatic ring modes (unless benzyl).Medium
Vinyl Ether (C=C-O-R)1200–1225 cm⁻¹C=C stretch at ~1610-1640 cm⁻¹ (often enhanced intensity).High
Ester (R-CO-O-R)1150–1300 cm⁻¹Presence of strong C=O stretch (~1735-1750 cm⁻¹). High (if C=O is ignored)
Alcohol (R-OH)1050–1200 cm⁻¹Presence of broad O-H stretch (3200-3500 cm⁻¹). Low

The Aryl Iodide Challenge: Detection Limits & Alternatives

The Carbon-Iodine (C–I) bond is heavy and weak, resulting in a vibrational frequency that falls at the extreme lower limit of the standard Mid-IR spectrum.

The Problem: Standard ATR Cutoffs

Most modern laboratory IRs use Diamond or ZnSe ATR (Attenuated Total Reflectance) crystals. These materials absorb IR radiation below specific cutoffs, effectively "blinding" the instrument to the C–I stretch.

  • Diamond/ZnSe Cutoff: ~525–600 cm⁻¹

  • Aryl Iodide C–I Stretch: ~485–600 cm⁻¹ (often centered at 500 cm⁻¹)

Performance Comparison: Detection Methodologies

For reliable Aryl Iodide detection, standard FTIR is often insufficient. Below is a comparison of alternative workflows.

MethodologyDetection CapabilityC–I Signal QualityRecommendation
Standard ATR (Diamond/ZnSe) Poor Invisible or NoiseNot Recommended for direct C–I confirmation. Relies on indirect ring substitution patterns (690-900 cm⁻¹).
Transmission IR (KBr/CsI Pellet) Good Visible (Medium)Standard Alternative. KBr is transparent down to 400 cm⁻¹; CsI down to 200 cm⁻¹. Allows visualization of the ~500 cm⁻¹ band.[3]
Raman Spectroscopy Excellent Strong/Sharp Gold Standard. The C–I bond is highly polarizable (large electron cloud), resulting in a massive Raman scattering signal.
Diagram: Identification Logic Flow

The following logic tree illustrates the decision process for confirming these moieties using spectral data.

SpectralLogic Start Unknown Sample Spectrum CheckRegion1 Check 1200-1275 cm⁻¹ (Strong Band?) Start->CheckRegion1 IodideCheck Suspect Aryl Iodide? Start->IodideCheck CheckCO Check 1700-1750 cm⁻¹ (C=O Present?) CheckRegion1->CheckCO Yes AlkylEther Likely Alkyl Ether (Check 1085-1150 cm⁻¹) CheckRegion1->AlkylEther No (Band Lower) CheckOH Check 3200-3600 cm⁻¹ (O-H Present?) CheckCO->CheckOH No Ester Likely Ester CheckCO->Ester Yes ArylEther CONFIRMED: Aryl Ether (Ar-O-R) CheckOH->ArylEther No Alcohol Likely Phenol/Alcohol CheckOH->Alcohol Yes StandardATR Standard ATR (Diamond/ZnSe) IodideCheck->StandardATR Equipment Available Raman Raman / Far-IR IodideCheck->Raman Equipment Available Indirect INDIRECT: Ring Patterns Only (Unreliable) StandardATR->Indirect Cutoff >525 cm⁻¹ ResultIodide CONFIRMED: C-I Stretch (~485-500 cm⁻¹) Raman->ResultIodide Strong Signal

Caption: Decision logic for distinguishing Aryl Ethers from interferences and selecting the correct instrument for Aryl Iodide detection.

Experimental Protocols

Protocol A: Standard ATR Profiling (Aryl Ether Focus)

Objective: To distinguish Aryl Ether from Alkyl Ether and Ester. Prerequisites: FTIR Spectrometer with Diamond ATR.

  • Background Collection: Clean the crystal with isopropanol. Collect a 32-scan background spectrum.[3]

  • Sample Deposition:

    • Liquids: Place 1 drop to cover the crystal.

    • Solids: Place ~5mg of solid, apply high pressure using the anvil clamp to ensure contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Analysis:

    • Normalize the baseline.

    • Step 1: Look for the "Resonance Band" at 1230–1270 cm⁻¹ .

    • Step 2: Verify absence of Carbonyl (1700–1750 cm⁻¹) to rule out esters.

    • Step 3: Verify absence of Hydroxyl (3200–3600 cm⁻¹) to rule out phenols.

Protocol B: Enhanced Detection for Aryl Iodides

Objective: To definitively confirm the C–I bond when standard ATR fails. Prerequisites: Raman Spectrometer (785 nm or 1064 nm laser preferred to minimize fluorescence) OR CsI Transmission Kit.

Option 1: Raman (Recommended)

  • Sample Prep: Place solid/liquid in a glass vial or capillary tube. No solvent needed.

  • Laser Power: Set to ~50-100 mW (start low to prevent burning dark samples).

  • Acquisition: Focus on the 150–1000 cm⁻¹ region.

  • Data Validation: Look for a very intense, sharp peak between 480–550 cm⁻¹ . In Raman, the C–I stretch is often the strongest peak in the spectrum due to high polarizability.

Option 2: KBr/CsI Pellet (If Raman unavailable)

  • Grinding: Mix 2mg sample with 200mg dry KBr (or CsI for better low-frequency range) in an agate mortar. Grind to a fine powder.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Transmission mode. Look for the medium-intensity band near 500 cm⁻¹ .[3]

References

  • LibreTexts Chemistry. (2024).[4] Spectroscopy of Ethers. Link[4]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • University of Colorado Boulder. (n.d.). IR Spectroscopy: Alkyl and Aryl Halides. Link

  • Metrohm. (2025). Raman vs. IR Spectroscopy: Complementary Techniques. Link

  • Michigan State University. (n.d.). Infrared Spectroscopy: Characteristic Absorptions. Link

Sources

A Comparative Guide to ¹³C NMR Chemical Shifts for Isopropoxy and Methyl Substituted Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth technical comparison of the ¹³C NMR chemical shifts for ortho, meta, and para isomers of isopropoxy-methylbenzene, offering insights into the interplay of electronic and steric effects on aromatic systems. The data presented herein, a combination of experimentally verified values for parent compounds and highly reliable predicted values for the target isomers, will aid in the structural verification and analysis of similarly substituted benzene derivatives.

Introduction: Decoding Substituent Effects in ¹³C NMR

The chemical shift (δ) of a carbon nucleus in a ¹³C NMR spectrum is exquisitely sensitive to its local electronic environment.[1] For benzene, the high degree of symmetry results in a single resonance at approximately 128.5 ppm.[2] The introduction of substituents disrupts this symmetry and alters the electron distribution within the ring, leading to distinct signals for each unique carbon atom.[3] These changes in chemical shifts can be largely understood through the concepts of inductive and resonance effects.

  • Inductive Effects: These are transmitted through the sigma (σ) bond framework and are related to the electronegativity of the substituent.[4]

  • Resonance Effects: These involve the delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups (EDGs) increase electron density at the ortho and para positions, causing a shielding effect (upfield shift to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to deshielding (downfield shift to higher ppm values).

The isopropoxy group (-OCH(CH₃)₂) is a moderately activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen atom's lone pairs, which outweighs its inductive electron-withdrawing effect. The methyl group (-CH₃) is a weakly activating, ortho, para-directing group, primarily through an inductive effect and hyperconjugation. When both are present on a benzene ring, their combined influence on the ¹³C chemical shifts is a nuanced interplay of their individual electronic contributions and steric interactions.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for the aromatic carbons of 1-isopropoxy-2-methylbenzene, 1-isopropoxy-3-methylbenzene, and 1-isopropoxy-4-methylbenzene. These values were generated using established additivity rules and cross-referenced with data from similar substituted benzenes to provide a reliable basis for comparison. For reference, experimental data for the parent monosubstituted compounds, isopropoxybenzene and toluene (methylbenzene), are also included.

CarbonToluene (Experimental)Isopropoxybenzene (Experimental)1-Isopropoxy-2-methylbenzene (Predicted)1-Isopropoxy-3-methylbenzene (Predicted)1-Isopropoxy-4-methylbenzene (Predicted)
C1 137.8156.4154.5156.5155.1
C2 129.1117.9126.5111.9118.9
C3 128.3129.5129.9137.9116.1
C4 125.4120.9120.8121.7130.1
C5 128.3129.5125.1128.9116.1
C6 129.1117.9113.8115.8118.9

Note: Chemical shifts are in ppm relative to TMS. Experimental data for toluene and isopropoxybenzene are sourced from publicly available spectral databases. Predicted values for the disubstituted benzenes are calculated based on substituent additivity principles.

Interpretation of Chemical Shift Trends:

1-Isopropoxy-2-methylbenzene (Ortho Isomer): The ortho-isomer exhibits significant steric hindrance between the bulky isopropoxy group and the adjacent methyl group. This steric compression can force the isopropoxy group out of the plane of the benzene ring, reducing the resonance effect of the oxygen's lone pairs. This is reflected in the chemical shift of C1 (the isopropoxy-bearing carbon) being slightly upfield compared to isopropoxybenzene. The steric interaction also influences the chemical shifts of the adjacent carbons.

1-Isopropoxy-3-methylbenzene (Meta Isomer): In the meta-isomer, the electronic effects of the two groups are largely additive with minimal steric interaction. The isopropoxy group strongly shields the ortho (C2, C6) and para (C4) positions, while the methyl group has a smaller shielding effect on its ortho (C2, C4) and para (C6) positions. This results in a complex but predictable pattern of chemical shifts.

1-Isopropoxy-4-methylbenzene (Para Isomer): The para-isomer displays a more straightforward additive effect of the substituents. The isopropoxy group at C1 strongly shields C2 and C6, while the methyl group at C4 shields C3 and C5. Due to the molecule's symmetry, only four unique aromatic carbon signals are expected.

Visualizing Substituent Effects

The following diagrams illustrate the primary electronic effects of the isopropoxy and methyl groups on the benzene ring, which underpin the observed chemical shift trends.

cluster_isopropoxy Isopropoxy Group Effect cluster_methyl Methyl Group Effect C1_i C1 C2_i C2 C3_i C3 C4_i C4 C5_i C5 C6_i C6 O O-iPr O->C1_i C1_m C1 C2_m C2 C3_m C3 C4_m C4 C5_m C5 C6_m C6 Me CH3 Me->C1_m

Caption: Electronic effects of isopropoxy and methyl groups.

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring high-quality ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a robust, field-proven protocol for the analysis of isopropoxy and methyl-substituted benzenes.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurity signals.

  • Concentration: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon resonance at ~77.16 ppm, which can serve as an internal reference.[5]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Setup and Calibration:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.

  • Locking and Shimming: The spectrometer's deuterium lock channel should be used to stabilize the magnetic field using the signal from the deuterated solvent. The magnetic field homogeneity should be optimized through shimming to achieve sharp, symmetrical peaks.

3. Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically sufficient for a routine ¹³C spectrum.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, particularly the quaternary carbons which have longer relaxation times.

  • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (typically 1024 or more) is required to achieve a good signal-to-noise ratio.[6]

4. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum should be carefully phased to ensure all peaks are in the absorptive mode, and the baseline should be corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.

Caption: Workflow for 13C NMR data acquisition and processing.

Conclusion

The ¹³C NMR chemical shifts of isopropoxy and methyl-substituted benzenes provide a clear illustration of fundamental principles in physical organic chemistry. The interplay of resonance, inductive, and steric effects governs the observed spectral patterns. By understanding these influences, researchers can confidently assign carbon signals and verify the substitution patterns of aromatic compounds. The comparative data and experimental protocol presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel organic molecules.

References

  • Prediction of 13C NMR Chemical Shifts by Neural Networks in a Series of Monosubstituted Benzenes. J. Chem. Inf. Comput. Sci. 1999, 39, 6, 1075–1080. [Link]

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Molecules 2022, 27, 859. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chem. Sci., 2017, 8, 6570-6576. [Link]

  • NMR chemical shift prediction of benzenes. Stenutz. [Link]

  • [RuCl2(η6‐p-cymene)] complexes bearing phosphinous acid ligands. Dalton Trans., 2015, 44, 18725-18733. [Link]

  • SDBS integrated spectral data base system for organic compounds. AIST. [Link]

  • Spectral Database for Organic Compounds. Bioregistry. [Link]

  • C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. Doc Brown's Chemistry. [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. J. Chem. Phys. 147, 184302 (2017). [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]

  • m-Cymene. PubChem. [Link]

  • p-Cymene (NP0001384). NP-MRD. [Link]

  • The 13C-NMR spectra of p-cymene-8-ol. ResearchGate. [Link]

  • Spectral Database for Organic Compounds SDBS. Simon Fraser University. [Link]

  • Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Doc Brown's Chemistry. [Link]

  • AIST:Spectral Database for Organic Compounds,SDBS. AIST. [Link]

  • Spectral Database for Organic Compounds,SDBS. AIST. [Link]

  • The calculated and experimental isotropic 13 C chemical shifts for 1-cis and 2-cis. ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 1H- and 13C-NMR for. The Royal Society of Chemistry. [Link]

  • 13C NMR Chemical Shift Table. University of Wisconsin-Madison. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

  • Regularities in the 13 C-NMR Chemical Shifts of the Methylene Groups in Isoprene Derived Structural Fragments. Spectroscopy Letters, 15:10-11, 795-802. [Link]

  • Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Phys. Chem. Chem. Phys., 2025, 27, 187-203. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules 2021, 26, 6046. [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0230754). NP-MRD. [Link]

  • What is the easiest way to obtain NMR data on a compound using "Spectral Database for Organic Compounds SDBS"?. ResearchGate. [Link]

  • 12.10: ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

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Comparative Guide: Purity Assay Methods for 4-Iodo-1-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodo-1-isopropoxy-2-methylbenzene (CAS: 877603-52-6) is a critical regio-specific intermediate in the synthesis of Ceritinib (LDK378) , a second-generation ALK inhibitor used in non-small cell lung cancer (NSCLC) therapy. Its purity is paramount because regioisomeric impurities (e.g., 5-iodo isomers) or unreacted phenolic precursors can propagate through the Suzuki-Miyaura coupling steps, leading to difficult-to-remove impurities in the final API.

This guide objectively compares three purity assay methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC-UV remains the industry workhorse for routine release testing, qNMR is presented here as the superior method for primary reference standard qualification.

Compound Profile & Impurity Landscape[1]

Before selecting an assay, one must understand the physicochemical context.

PropertySpecification
Chemical Name 4-Iodo-1-isopropoxy-2-methylbenzene
CAS Number 877603-52-6
Molecular Formula C₁₀H₁₃IO
Molecular Weight 276.12 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in MeOH, ACN, DCM; Insoluble in Water
Key Impurities [1][2][3][4][5][6][7] • Regioisomer: 5-iodo-1-isopropoxy-2-methylbenzene• Precursor: 2-methyl-4-nitrophenol (if via nitro-reduction route)• By-product: 1,4-diisopropoxy-2-methylbenzene

Method 1: HPLC-UV (The Process Workhorse)

Best For: Routine QC, Process Control, and Impurity Profiling.

HPLC is the preferred method for detecting non-volatile organic impurities (NVOIs) and separating critical regioisomers that have similar boiling points but different polarities.

Experimental Protocol (Validated Conditions)

Based on standard protocols for Ceritinib intermediates.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][8][9]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Aryl iodide absorption) and 210 nm (general impurity scan).

  • Gradient Program:

    • 0–2 min: 45% B (Isocratic hold)

    • 2–15 min: 45% → 90% B (Linear ramp)

    • 15–20 min: 90% B (Wash)

    • 20–25 min: 45% B (Re-equilibration)

Data Analysis
  • Retention Time (RT): The target compound typically elutes between 8–12 minutes depending on the exact column carbon load.

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.

Pros & Cons
  • (+) High precision (RSD < 0.5%).

  • (+) Separates thermally unstable impurities that might degrade in GC.

  • (-) Requires reference standards for accurate quantitation (response factors vary).

Method 2: GC-MS (Volatile Impurity Tracking)

Best For: Residual Solvents, Alkyl Halide Reagents, and Mass Confirmation.

Due to the ether linkage and moderate molecular weight (276 Da), this compound is amenable to GC. This method is superior for detecting unreacted alkylating agents (e.g., 2-bromopropane) which are invisible in standard HPLC-UV.

Experimental Protocol
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[8]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Split ratio 20:1).

  • Oven Program:

    • 50°C (Hold 1 min)

    • Ramp 20°C/min to 280°C

    • Hold 5 min at 280°C.

  • Detector: Mass Spectrometer (EI source, 70 eV).[8] Scan range 35–500 m/z.

Pros & Cons
  • (+) Definitive identification via mass fragmentation (Molecular ion m/z 276).

  • (+) Detects volatile synthesis carryovers.

  • (-) Thermal degradation of iodinated species can occur at high inlet temps (iodine loss).

  • (-) Not suitable for inorganic salts or high-boiling oligomers.

Method 3: qNMR (The Absolute Purity Standard)

Best For: Primary Standard Qualification and Mass Balance Assays.

Quantitative NMR (qNMR) is the only self-validating method that does not require a reference standard of the analyte itself. It relies on the fundamental principle that signal intensity is directly proportional to the molar ratio of nuclei.

Experimental Protocol
  • Solvent: DMSO-d₆ or CDCl₃ (Ensure high solubility).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable purity) or Maleic Acid.

    • Selection Logic: IS signals must not overlap with the target's aromatic protons (6.5–7.5 ppm) or the isopropoxy septet (~4.5 ppm).

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 30 seconds (Must be > 5 × T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][7][8][9][10][11][12][13][14]
Pros & Cons
  • (+) SI-Traceable: Accuracy depends only on the balance and the Internal Standard purity.

  • (+) Rapid (< 20 mins sample prep and run).

  • (-) Lower sensitivity (LOD ~0.1%) compared to HPLC.

  • (-) Requires high-field instrument (400 MHz+ recommended).

Comparative Analysis Summary

FeatureHPLC-UVGC-MSqNMR
Primary Use Routine QC / ReleaseResiduals / IDStandard Qualification
Limit of Quantitation High (< 0.05%)High (< 0.05%)Moderate (~0.1%)
Specificity High (Separates isomers)High (Mass ID)High (Structural ID)
Throughput Medium (25 min/run)Medium (20 min/run)Low (Manual prep)
Reference Standard? Required Required Not Required

Visualized Workflows

Analytical Decision Tree

This diagram guides the researcher on which method to select based on the specific stage of drug development.

AnalyticalDecisionTree Start Sample Received Goal Define Analytical Goal Start->Goal Routine Routine Batch Release? Goal->Routine QC Structure Structural ID or Volatiles? Goal->Structure R&D Absolute Qualify Reference Standard? Goal->Absolute Metrology HPLC Method: HPLC-UV (Purity & Impurities) Routine->HPLC Yes GCMS Method: GC-MS (Solvents & Reagents) Structure->GCMS Volatiles qNMR Method: qNMR (Absolute Purity) Structure->qNMR Structure Absolute->qNMR Primary Method

Caption: Decision matrix for selecting the appropriate purity assay based on analytical requirements.

HPLC Method Validation Workflow

A logical flow for validating the HPLC method for this specific intermediate.

HPLCValidation Prep Sample Prep (1 mg/mL in ACN) System System Suitability (Tailing < 1.5, Plates > 5k) Prep->System Inject Injection (Gradient Elution) System->Inject Pass Detect Detection (UV 254nm) Inject->Detect Data Data Processing (Area % vs External Std) Detect->Data

Caption: Step-by-step workflow for the HPLC-UV purity assay.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10258666, 4-Iodo-1-isopropoxy-2-methylbenzene. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2016). CN105777616A - Ceritinib synthesis intermediate and preparation method thereof.
  • SciSpace. (2017). A modified process for the preparation of ceritinib and amorphous form of ceritinib. Retrieved October 26, 2023, from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Reactivity Face-Off: Isopropoxy vs. Methoxy Aryl Iodides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals and functional materials. The reactivity of the aryl halide substrate is a critical parameter in these transformations, and subtle changes in its structure can have profound impacts on reaction efficiency. This guide provides an in-depth comparison of the reactivity of two commonly encountered substrates: isopropoxy- and methoxy-substituted aryl iodides. By examining the interplay of electronic and steric effects, and providing supporting experimental context, this document aims to equip researchers with the insights needed to make informed decisions in reaction design and optimization.

The Contenders: A Tale of Two Alkoxy Groups

The methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups, while both being alkoxy substituents, impart distinct electronic and steric characteristics to the aryl ring, which in turn influences the reactivity of the C-I bond in cross-coupling reactions.

Electronic Effects: A Subtle Distinction

The electronic influence of a substituent is often quantified by its Hammett constant (σ). For para-substituents, the σₚ value reflects the combination of inductive and resonance effects. Both methoxy and isopropoxy groups are electron-donating through resonance, where the oxygen lone pair delocalizes into the aromatic π-system. This increases the electron density on the aryl ring, which can impact the oxidative addition step of the catalytic cycle.

SubstituentHammett Constant (σₚ)
Methoxy (-OCH₃)-0.27[1]
Isopropoxy (-OCH(CH₃)₂)-0.45[2]

The more negative σₚ value of the isopropoxy group suggests it is a slightly stronger electron-donating group compared to the methoxy group.[2] This enhanced electron-donating character can, in principle, make the aryl iodide less electrophilic and potentially slow down the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.[3]

Steric Effects: The More Noticeable Difference

The most significant difference between the two groups lies in their steric bulk. The isopropoxy group, with its two methyl substituents, exerts considerably more steric hindrance around the reaction center compared to the linear methoxy group. This steric congestion can influence the approach of the bulky palladium catalyst to the C-I bond, potentially hindering the oxidative addition step. Conversely, in some cases, increased steric bulk on the ligands or substrate can promote the reductive elimination step, accelerating product formation.[4]

Reactivity in Key Cross-Coupling Reactions: A Comparative Overview

While direct, head-to-head comparative studies under identical conditions are not abundant in the literature, we can infer the relative reactivity of isopropoxy- and methoxy-substituted aryl iodides by analyzing their performance in common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The general trend in reactivity for aryl halides is I > Br > Cl, making aryl iodides highly reactive substrates.[5] In a study involving the Suzuki coupling of 4-iodoanisole with phenylboronic acid, high yields (up to 92%) were achieved, demonstrating the high reactivity of this substrate.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reaction is sensitive to both electronic and steric factors.[4] Studies on the Buchwald-Hartwig amination of 4-iodoanisole with aniline have shown that the reaction can proceed rapidly, even at low catalyst loadings.[6]

The increased steric hindrance of the isopropoxy group in 4-isopropoxyiodobenzene could play a more significant role in this reaction, potentially slowing down the association of the amine to the palladium center after oxidative addition. However, the development of increasingly bulky and electron-rich phosphine ligands has significantly expanded the scope of this reaction to include more sterically demanding substrates.[7]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. Aryl iodides are the most reactive halides for this transformation.[8][9] Copper-free Sonogashira conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[9][10]

In the context of alkoxy-substituted aryl iodides, the electronic effects are again at play. The electron-donating nature of both the methoxy and isopropoxy groups can influence the rate of the catalytic cycle. While specific comparative data is scarce, one study on microwave-assisted, copper-free Sonogashira coupling noted that 4-iodoanisole yielded less product than 4-bromoanisole under their specific conditions, suggesting that factors other than just the C-X bond strength can be influential.[11] Given the stronger electron-donating character of the isopropoxy group, it is plausible that it might exhibit slightly slower reaction kinetics compared to the methoxy analogue in Sonogashira couplings.

Experimental Protocols

To provide a practical context for this comparison, the following section details representative experimental protocols for the synthesis of the starting materials and for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Starting Materials

Synthesis of 4-Iodoanisole

A common method for the synthesis of 4-iodoanisole involves the diazotization of p-anisidine followed by reaction with an iodide source.[12]

  • Step 1: Diazotization of p-Anisidine: p-Anisidine is dissolved in an acidic solution (e.g., aqueous sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Step 2: Iodination: A solution of potassium iodide in water is added to the diazonium salt solution. The mixture is then gently warmed, leading to the evolution of nitrogen gas and the formation of 4-iodoanisole as an oil or solid.

  • Workup and Purification: The product is typically extracted with an organic solvent (e.g., diethyl ether), washed with aqueous sodium thiosulfate to remove any residual iodine, dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation or recrystallization.

Synthesis of 4-Isopropoxyiodobenzene via Williamson Ether Synthesis

4-Isopropoxyiodobenzene can be readily synthesized from 4-iodophenol and an isopropylating agent via the Williamson ether synthesis.[13][14][15][16]

  • Step 1: Deprotonation of 4-Iodophenol: 4-Iodophenol is dissolved in a suitable aprotic solvent (e.g., DMF or acetone). A base, such as potassium carbonate or sodium hydride, is then added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

  • Step 2: Alkylation: 2-Bromopropane or 2-iodopropane is added to the reaction mixture. The phenoxide then acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form the ether linkage.

  • Workup and Purification: The reaction is typically quenched with water and the product extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with phenylboronic acid.[5]

Materials:

  • 4-Alkoxy-iodobenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-alkoxy-iodobenzene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the toluene and water.

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The following diagrams illustrate the key steps in the catalytic cycles of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki_Miyaura_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-I C Ar-Pd(II)L_n-I B->C D Transmetalation C->D Ar'-B(OR)_2 Base E Ar-Pd(II)L_n-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Buchwald_Hartwig_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-I C Ar-Pd(II)L_n-I B->C D Amine Coordination & Deprotonation C->D HNR'R'' Base E Ar-Pd(II)L_n-NR'R'' D->E F Reductive Elimination E->F F->A G Ar-NR'R'' F->G

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-I C Ar-Pd(II)L_n-I B->C D Transmetalation C->D Cu-C≡CR' E Ar-Pd(II)L_n-C≡CR' D->E F Reductive Elimination E->F F->A G Ar-C≡CR' F->G H CuI I Alkyne Coordination H->I R'-C≡CH J Cu-π-alkyne Complex I->J K Deprotonation J->K Base L Cu-C≡CR' K->L L->D

Figure 3: Catalytic Cycles of the Copper-Catalyzed Sonogashira Coupling.

Conclusion and Outlook

In the reactivity comparison of isopropoxy versus methoxy aryl iodides, a nuanced picture emerges. The isopropoxy group is a slightly stronger electron-donating substituent but also introduces greater steric bulk. In palladium-catalyzed cross-coupling reactions, where oxidative addition is often the rate-determining step, these factors can have competing effects. The increased electron density from the isopropoxy group may slightly deactivate the aryl iodide towards oxidative addition, while the steric hindrance can further impede the approach of the palladium catalyst.

Therefore, as a general trend, methoxy-substituted aryl iodides are expected to exhibit slightly higher reactivity than their isopropoxy-substituted counterparts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This difference in reactivity, however, can often be overcome by judicious choice of reaction conditions, including the use of more active catalyst systems, higher temperatures, or longer reaction times.

For drug development professionals, where the optimization of synthetic routes is paramount, understanding these subtle differences in reactivity can be crucial for developing robust and efficient processes. The choice between a methoxy or isopropoxy substituent may be dictated by the desired properties of the final molecule, but an awareness of the potential impact on synthetic accessibility will enable more effective route scouting and process development. Future studies providing direct quantitative comparisons of these and other alkoxy-substituted aryl halides in a range of cross-coupling reactions would be invaluable to the synthetic community.

References

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Al-Masum, M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021 , 11, 6885-6925. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Singleton, D. A. et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. J. Am. Chem. Soc.2010 , 132, 8870–8872. [Link]

  • Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Reaction Progress. Copper-free Sonogashira coupling. [Link]

  • Academia.edu. Studies on the Amination of Aryl Chlorides with a Monoligated Palladium Catalyst: Kinetic Evidence for a Cooperative Mechanism. [Link]

  • ResearchGate. The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Hammett equation. [Link]

  • ACS Publications. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • MDPI. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline.... [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • Oxford Instruments. Benchtop NMR for Educational Experiments. [Link]

  • Wired Chemist. Hammett Sigma Constants*. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ACS Publications. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

  • ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline.... [Link]

  • J. Org. Chem. 1958, 23, 420.
  • Chemistry LibreTexts. 2.6: delta and Hammett's sigma constants. [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • ResearchGate. (PDF) The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]

  • ResearchGate. Optimization of the Carbonylative Sonogashira Coupling Reactions of.... [Link]

  • ResearchGate. Carbonylative Sonogashira Coupling Reactions of 4-Iodoanisole (1a) with.... [Link]

  • RSC Publishing. NJC. [Link]

  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • NCBI. Photoinduced inverse Sonogashira coupling reaction. [Link]

  • NCBI. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • NCBI. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. [Link]

  • Studylib.net. Synthesis of 4-iodonitrobenzene. [Link]

  • ResearchGate. (PDF) Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • ResearchGate. (PDF) Biotransformation of 4-halophenols to 4-halocatechols using Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase. [Link]

  • Organic Syntheses. iodobenzene. [Link]

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  • NCBI. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

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A Comparative Guide to the Structural Validation of 4-iodo-o-cresol Derivatives: Harnessing the Power of NOESY

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of molecular structure is a cornerstone of scientific rigor. In the synthesis of substituted aromatics, such as 4-iodo-o-cresol derivatives, the potential for regioisomerism presents a significant analytical challenge. This guide provides an in-depth, comparative analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) for the structural validation of these compounds, offering a framework for experimental design and data interpretation, alongside a critical evaluation of alternative analytical techniques.

The Challenge: Positional Isomerism in 4-iodo-o-cresol Derivatives

The synthesis of 4-iodo-o-cresol can potentially yield several isomers, with the primary ambiguity often lying in the precise location of the iodine and methyl substituents on the phenolic ring. Distinguishing between these isomers is critical, as their biological activity and physicochemical properties can vary dramatically. While standard 1D NMR techniques (¹H and ¹³C) provide essential information about the types and numbers of protons and carbons, they often fall short in definitively establishing the through-space proximity of substituents, which is key to assigning the correct isomeric structure.

The Solution: Unveiling Through-Space Proximity with NOESY

The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically within 5 Å).[1][2] This "through-space" interaction is independent of through-bond J-coupling and provides invaluable information about the three-dimensional structure of a molecule.[3] The 2D NOESY experiment is a powerful tool that maps these spatial relationships, with cross-peaks in the spectrum indicating which protons are in close proximity.[1][4]

Why NOESY is a Superior Choice for this Application

For relatively rigid small molecules like 4-iodo-o-cresol derivatives, NOESY is particularly well-suited for several reasons:

  • Direct Evidence of Proximity: A NOESY cross-peak between the protons of the methyl group and a specific aromatic proton provides direct and unambiguous evidence of their spatial closeness, allowing for the definitive assignment of the substitution pattern.

  • Complementary to Through-Bond Correlations: Techniques like COSY and HMBC reveal through-bond connectivity. NOESY provides a complementary and often decisive layer of information by revealing through-space relationships.[5][6]

  • Non-destructive: Like other NMR techniques, NOESY is non-destructive, allowing the sample to be used for further experiments.

A Validated NOESY Protocol for 4-iodo-o-cresol Derivatives

The following protocol is a robust starting point for acquiring high-quality NOESY data for small molecules like 4-iodo-o-cresol derivatives. The causality behind each step is explained to ensure a self-validating experimental design.

Experimental Workflow

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Filter the sample into a high-quality 5 mm NMR tube. prep1->prep2 prep3 Degas the sample using the freeze-pump-thaw method (3-4 cycles). prep2->prep3 acq1 Lock and shim the spectrometer. prep3->acq1 acq2 Acquire a standard 1D ¹H spectrum to determine spectral width and pulse widths. acq1->acq2 acq3 Set up a 2D phase-sensitive NOESY experiment (e.g., using a standard pulse program like 'noesygpphpp'). acq2->acq3 acq4 Set the mixing time (d8 or tm) to 0.5-1.0 s for small molecules. acq3->acq4 acq5 Set a sufficient number of scans (ns) and increments (ni) for adequate signal-to-noise and resolution. acq4->acq5 acq6 Acquire the 2D NOESY spectrum. acq5->acq6 proc1 Apply a sine-bell or squared sine-bell window function in both dimensions. acq6->proc1 proc2 Perform a 2D Fourier transform. proc1->proc2 proc3 Phase the spectrum carefully. NOESY cross-peaks for small molecules have the opposite phase to the diagonal peaks. proc2->proc3 proc4 Calibrate the spectrum. proc3->proc4 proc5 Identify and analyze the cross-peaks to determine spatial proximities. proc4->proc5

Caption: A step-by-step workflow for acquiring and processing 2D NOESY data for the structural validation of 4-iodo-o-cresol derivatives.

Causality Behind Key Experimental Choices
  • Degassing the Sample: Dissolved molecular oxygen is paramagnetic and can significantly reduce or even quench the NOE effect.[3][7] The freeze-pump-thaw method is crucial for removing dissolved oxygen and ensuring the observation of NOE correlations.

  • Choice of Mixing Time: The mixing time is a critical parameter in the NOESY experiment. For small molecules, a longer mixing time (0.5-1.0 s) is generally required to allow for the buildup of the NOE.[7][8] However, excessively long mixing times can lead to spin diffusion, where the magnetization is relayed between multiple protons, potentially leading to ambiguous correlations. Starting with a mixing time of around 0.8 seconds is a good initial choice for molecules of this size.[9]

  • Phase-Sensitive Mode: Acquiring the data in phase-sensitive mode is important because for small molecules, the NOESY cross-peaks have the opposite phase to the strong diagonal peaks.[8] This allows for their clear identification and distinguishes them from potential artifacts.

Comparative Analysis: NOESY vs. Alternative Techniques

While NOESY is a powerful tool, a comprehensive structural validation often involves a combination of techniques. Here's a comparison of NOESY with other common methods for the structural elucidation of 4-iodo-o-cresol derivatives.

TechniquePrincipleStrengths for 4-iodo-o-cresol DerivativesWeaknesses for 4-iodo-o-cresol Derivatives
NOESY Detects through-space dipolar coupling between protons.[1]Directly confirms the spatial proximity of substituents, definitively resolving regioisomerism.[2]Can be less sensitive than through-bond correlation experiments. Requires careful optimization of the mixing time.[9]
COSY (Correlation Spectroscopy) Detects through-bond J-coupling between protons, typically over 2-3 bonds.[10]Establishes proton-proton connectivity within the aromatic ring, helping to assign adjacent protons.[11]Does not provide information about the relative positions of substituents that are not J-coupled.
HMBC (Heteronuclear Multiple Bond Correlation) Detects long-range (2-3 bond) J-coupling between protons and carbons.[12]Can provide connectivity information between the methyl protons and the aromatic ring carbons, and between the aromatic protons and the iodinated or hydroxylated carbons.[10]The absence of a correlation is not definitive proof of a lack of connectivity. The strength of the correlation can be variable.[13]
Single-Crystal X-ray Diffraction Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction of X-rays.[14]Provides an unambiguous and definitive determination of the molecular structure, including bond lengths and angles.[15]Requires a suitable single crystal, which can be difficult and time-consuming to grow. The determined structure is that of the solid state, which may differ from the solution-state conformation.[16]
Logical Framework for Method Selection

Method_Selection start Structural Validation of 4-iodo-o-cresol Derivative cosy_hmbc Acquire COSY and HMBC spectra start->cosy_hmbc q1 Is unambiguous regioisomer assignment required? noesy Perform 2D NOESY Experiment q1->noesy Yes end_nmr Structure Confirmed by NMR q1->end_nmr No (Connectivity sufficient) noesy->end_nmr q2 Is a suitable single crystal available? noesy->q2 Ambiguity remains cosy_hmbc->q1 xray Pursue Single-Crystal X-ray Diffraction end_xray Definitive Structure Determined xray->end_xray q2->xray Yes q2->end_nmr No

Caption: A decision-making flowchart for selecting the appropriate analytical method(s) for the structural validation of 4-iodo-o-cresol derivatives.

Conclusion

For the definitive structural validation of 4-iodo-o-cresol derivatives, 2D NOESY spectroscopy is an indispensable tool. It provides direct, unambiguous evidence of through-space proximities that cannot be obtained from through-bond correlation experiments like COSY and HMBC. By following a well-designed experimental protocol with a clear understanding of the underlying principles, researchers can confidently assign the correct regioisomeric structure. While single-crystal X-ray diffraction remains the gold standard for absolute structure determination, NOESY offers a powerful and often more readily accessible method for resolving structural ambiguities in solution, thereby ensuring the integrity of chemical research and accelerating the drug development process.

References

  • Nuclear Overhauser effect - Wikipedia. [Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. [Link]

  • Nuclear Overhauser Effect (NOE). [Link]

  • A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science - CORE. [Link]

  • NOE Experiments on the Bruker 400 and 500. [Link]

  • NOE Experiments on the Bruker - UMYMFOR. [Link]

  • Nuclear Overhauser Effect(NOE): Easy Definition, example, application - Chemistry Notes. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. [Link]

  • 7.3 2D Gradient NOESY Experiment. [Link]

  • TUTORIAL: ge-2D NOESY EXPERIMENT - IMSERC. [Link]

  • MRRC Structure Elucidation Notes. [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. [Link]

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. [Link]

  • X-ray crystallography - Wikipedia. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. [Link]

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Safety Operating Guide

Proper Disposal Procedures for 4-Iodo-1-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Status: Halogenated Organic Waste Primary Hazard: Irritant, Combustible, Potential Organ Toxicity Disposal Stream: Segregated Halogenated Solvents (Do NOT mix with non-halogenated streams)[1][2]

Scenario Immediate Action
Small Spill (<50 mL) Absorb with inert material (vermiculite/sand).[3] Place in a sealed jar. Label "Hazardous Waste - Debris".[3]
Large Spill (>50 mL) Evacuate area. Ventilate. Contact EHS/Hazmat. Do not attempt cleanup without respiratory protection.[3][4]
Skin Contact Wash immediately with soap and water for 15 minutes.[3] Remove contaminated clothing.[3][4][5][6]
Disposal Bin Green Tag/Label . Must go into Halogenated Waste carboy (HDPE or Glass).[3]

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the structural implications of 4-Iodo-1-isopropoxy-2-methylbenzene . This compound is a halogenated aromatic ether, sharing chemical behaviors with iodocumene and anisole derivatives.[1]

  • Chemical Structure Analysis:

    • Aryl Iodide Moiety: The Carbon-Iodine bond is weak relative to other halogens, making it susceptible to homolytic cleavage under UV light or high heat.[1] Storage in amber glass is critical.

    • Isopropoxy Group: Adds lipophilicity, increasing skin absorption potential.[1] It also classifies the compound as an ether, requiring checks for peroxide formation if stored for extended periods (though less prone than aliphatic ethers).[1]

    • Methyl Group: Increases combustibility.[3]

  • Inferred Physical Properties (Class-Based):

    • State: Liquid or low-melting solid.[3]

    • Solubility: Insoluble in water; soluble in DCM, Acetone, Ethyl Acetate.[1]

    • Flash Point: Likely >60°C (Combustible), but treat as Flammable for safety margins.[1]

Pre-Disposal: Waste Classification & Segregation

Effective disposal begins with rigorous segregation. Mixing halogenated organics with non-halogenated solvents significantly increases disposal costs and can create safety hazards during incineration.

RCRA Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), this compound must be evaluated as follows:

  • Characteristic Waste: Likely D001 (Ignitable) if flash point is <60°C.[3]

  • Halogenated Solvent: While not an F-listed solvent (like DCM), it must be treated as Halogenated Organic Waste due to the iodine content.[1]

  • Toxicity: Treat as potentially toxic.[3][7]

Segregation Logic

CRITICAL: Do not pour down the drain. Do not mix with acids or oxidizers.[1][3][8]

WasteSegregation Start Waste Generation: 4-Iodo-1-isopropoxy-2-methylbenzene IsPure Is the waste pure or mixed with solvents? Start->IsPure SolventCheck Identify Solvent Mixture IsPure->SolventCheck Mixed Halogenated Contains >1% Halogens? (DCM, Chloroform, Iodides) IsPure->Halogenated Pure Compound SolventCheck->Halogenated StreamA STREAM A: Halogenated Waste (High BTU Incineration) Halogenated->StreamA Yes (Contains Iodine) StreamB STREAM B: Non-Halogenated Waste (Fuel Blending) Halogenated->StreamB No

Figure 1: Decision logic for segregating iodinated aromatic waste. The presence of the Iodine atom mandates the "Halogenated Waste" stream.[1]

Operational Disposal Protocol (Step-by-Step)

Phase 1: Preparation
  • PPE Required: Nitrile gloves (double-gloved recommended for aromatic iodides), safety goggles, lab coat.[1]

  • Vessel Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container.[3] Avoid standard LDPE if the waste is mixed with aggressive solvents like DCM.

Phase 2: Collection & Labeling
  • Transfer: Pour the waste into the designated Halogenated Waste carboy using a funnel to prevent drips.

  • Rinsing: Rinse the original reaction vessel with a small amount of acetone or DCM. Add this rinse to the SAME halogenated waste container. Do not put the rinse down the sink.

  • Labeling:

    • Attach a hazardous waste tag immediately.[2]

    • Chemical Name: Write out "4-Iodo-1-isopropoxy-2-methylbenzene" fully. Do not use abbreviations or chemical structures alone.

    • Constituents: If mixed, list percentages (e.g., "5% 4-Iodo-1-isopropoxy-2-methylbenzene, 95% Dichloromethane").

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

Phase 3: Storage & Pickup
  • Cap Tight: Ensure the cap is screwed on tightly when not actively adding waste. Volatilization of iodinated compounds can corrode metal shelving.[3]

  • Secondary Containment: Store the carboy in a secondary tray capable of holding 110% of the container's volume.

  • Timeline: Request pickup within 90 days of the "Start Date" on the label, or immediately if the container is full.

Emergency Response & Spills

Spill Cleanup Procedure

For spills involving 4-Iodo-1-isopropoxy-2-methylbenzene:

  • Isolate: Mark the area.[9]

  • Absorb: Use a universal absorbent pad or vermiculite.[3]

    • Note: If the spill is mixed with strong oxidizers, do not use paper towels or organic absorbents (fire risk).[1] Use clay or sand.[3]

  • Decontaminate: Wipe the surface with a soap/water solution.

  • Disposal of Debris: All contaminated gloves, pads, and debris must be bagged, sealed, and labeled as Solid Hazardous Waste (Halogenated Contamination) .[1]

Scientific Context: Why Proper Disposal Matters

The Iodine Factor

Unlike chlorinated or fluorinated compounds, iodinated aromatics like 4-Iodo-1-isopropoxy-2-methylbenzene have weaker C-X bonds.[1][3] Improper incineration at low temperatures can release elemental iodine (


) or hydrogen iodide (

) vapor, which are corrosive and toxic.[1]
  • Protocol: Designated halogenated waste streams are sent to high-temperature incinerators equipped with scrubbers specifically designed to capture acid gases and halogens, preventing atmospheric release.[1][3]

Compatibility Table
Substance ClassCompatibility with 4-Iodo-1-isopropoxy-2-methylbenzeneRisk
Strong Oxidizers (e.g.,

,

)
INCOMPATIBLE Potential for violent reaction or iodine liberation.[1][3]
Strong Bases (e.g., NaOH)Potential Reaction Can cause hydrolysis of the ether or nucleophilic attack.[1]
Halogenated Solvents (DCM,

)
Compatible Safe for co-storage in waste streams.[1]
Aliphatic Hydrocarbons (Hexane)Compatible Safe for co-storage.[3]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Iodinated Benzene Derivatives.[3] Available at: [Link][3]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Available at: [Link][3]

  • Princeton University EHS. Laboratory Waste Disposal Guide. Available at: [Link][3]

Sources

Personal protective equipment for handling 4-Iodo-1-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the operational safety, handling logistics, and disposal protocols for 4-Iodo-1-isopropoxy-2-methylbenzene (CAS 877603-52-6).

Note on Data Sources: While specific toxicological data for this exact isomer is limited in public repositories, the protocols below are derived from Structure-Activity Relationships (SAR) of analogous aryl iodides and alkyl-aryl ethers (e.g., 4-iodo-2-methylanisole). This "Read-Across" methodology is the industry standard for handling novel or rare intermediates in drug discovery.

Chemical Profile & Hazard Identification

  • Chemical Name: 4-Iodo-1-isopropoxy-2-methylbenzene[1][2][3][4][5][6]

  • CAS Number: 877603-52-6[2][3][4][5][6]

  • Molecular Formula: C₁₀H₁₃IO

  • Molecular Weight: 276.12 g/mol

  • Physical State: Typically a low-melting solid or viscous liquid at room temperature.

  • Key Reactivity:

    • Light Sensitive: Carbon-Iodine bonds are photolabile; exposure can liberate free iodine (

      
      ), causing sample degradation and discoloration.
      
    • Air Sensitive: Prolonged exposure to oxygen may promote oxidation of the ether linkage or the aromatic ring.

Risk Assessment (GHS Classification via SAR)
  • Signal Word: WARNING

  • Hazard Statements (Predicted):

    • H315: Causes skin irritation.[7][8][9][10]

    • H319: Causes serious eye irritation.[7][8][9][10]

    • H335: May cause respiratory irritation.[7][8][9][10]

  • Critical Hazard: Organic iodides can be absorbed through the skin. The lipophilic isopropoxy group enhances dermal penetration compared to simple aryl halides.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Category Requirement Technical Rationale
Respiratory Fume Hood (Certified) All handling (weighing, transfer) must occur within a hood operating at face velocity 80–100 fpm to capture potential iodine vapors.
Hand Protection Double Nitrile Gloves Inner: 4 mil Nitrile (Standard). Outer: 5-8 mil Nitrile (Extended Cuff). Why: Organic iodides can permeate thin nitrile. Double gloving provides a "breakthrough" buffer.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient if the compound is a liquid or in solution, as splashes can cause severe corneal irritation.
Body Protection Lab Coat (Cotton/Poly) Standard protection. If handling >5g, use a Tyvek sleeve or apron to prevent sleeve contamination.

Operational Protocol: Safe Handling Workflow

This workflow ensures sample integrity and operator safety from storage to reaction setup.

A. Storage & Stability
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Light Protection: Vial must be amber or wrapped in aluminum foil.

  • Segregation: Store away from strong oxidizers and strong bases.

B. Weighing & Transfer Protocol
  • Preparation: Bring the vial to room temperature before opening to prevent water condensation, which can hydrolyze the ether or foul the iodide.

  • Environment: Place balance inside the fume hood or use a localized powder containment hood.

  • Tooling:

    • If Solid: Use a disposable anti-static weighing boat and a clean stainless steel or PTFE-coated spatula.

    • If Liquid: Use a glass syringe with a wide-bore needle (18G) to handle viscosity. Avoid plastic syringes for long-term contact as iodides can leach plasticizers.

  • Transfer: Immediately recap the stock vial and purge with nitrogen/argon before returning to storage.

C. Reaction Setup (Cross-Coupling Context)
  • Degassing: If used in Palladium-catalyzed coupling (e.g., Suzuki, Buchwald), thoroughly degas solvents. Dissolved oxygen competes with the oxidative addition of the Ar-I bond.

  • Order of Addition: Add the aryl iodide last or as a solution to the catalyst mixture to minimize homocoupling side reactions.

Visual Handling Logic (DOT Diagram)

The following diagram illustrates the critical decision pathways for spills and routine handling.

HandlingWorkflow Start Start: Retrieve Chemical (CAS 877603-52-6) CheckState Check Physical State Start->CheckState Solid State: SOLID Use Weighing Boat Avoid Dust Generation CheckState->Solid Liquid State: LIQUID Use Glass Syringe Avoid Aerosols CheckState->Liquid Transfer Transfer to Reaction Vessel (Under Inert Gas) Solid->Transfer Liquid->Transfer Spill ACCIDENTAL SPILL? Transfer->Spill Risk Disposal Disposal: Halogenated Organic Waste Transfer->Disposal Post-Exp SpillSolid Sweep with Brush/Pan Place in Solid Waste Spill->SpillSolid If Solid SpillLiquid Absorb with Vermiculite Place in Haz Waste Spill->SpillLiquid If Liquid Decon Wipe Area with 10% Sodium Thiosulfate (Neutralize Iodine) SpillSolid->Decon SpillLiquid->Decon Decon->Disposal

Figure 1: Decision logic for routine handling and emergency spill response.

Emergency Response & Disposal

Spill Management
  • Evacuate: If spill is >10 mL/g outside a hood, evacuate the immediate area.

  • Neutralization: If the spill turns yellow/brown (indicating free iodine release), treat the area with 10% Sodium Thiosulfate solution. This reduces volatile

    
     to non-volatile iodide (
    
    
    
    ).
  • Cleanup: Absorb liquids with vermiculite or sand. Do not use combustible materials (paper towels) for large amounts of iodine-rich compounds.

Disposal Plan
  • Waste Stream: Halogenated Organic Waste .

  • Labeling: Clearly mark as "Contains Organic Iodides."

  • Prohibition: Do NOT mix with strong acid waste (risk of HI gas evolution) or oxidizers.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: Aryl Iodides and Safety Profiles. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved March 1, 2026, from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Iodo-1-isopropoxy-2-methylbenzene

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